Chlorotrifluoroethylene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3/c3-1(4)2(5)6 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAGAQFQZIEFAH-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)Cl)(F)F | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C2ClF3 | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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Related CAS |
9002-83-9 | |
| Record name | Chlorotrifluoroethylene homopolymer | |
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DSSTOX Substance ID |
DTXSID3026485 | |
| Record name | Chlorotrifluoroethylene | |
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Molecular Weight |
116.47 g/mol | |
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Physical Description |
Trifluorochloroethylene is a colorless gas with a faint ethereal odor. It is shipped as a liquefied gas under its vapor pressure. It is very toxic by inhalation and is easily ignited. The vapors are heavier than air and a flame can flash back to the source of leak very easily. This leak can either be a liquid or vapor leak. The vapors can asphyxiate by the displacement of air. Contact with the liquid can cause frostbite. Under prolonged exposure to intense heat or fire the containers may violently rupture and rocket, or the material may polymerize with possible container rupture., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor; [Hawley] Shipped as a clear, colorless liquid; [CHEMINFO MSDS], COLOURLESS ODOURLESS GAS. | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
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| Record name | Trifluorochloroethylene | |
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Boiling Point |
-18 °F at 760 mmHg (USCG, 1999), -18 °F, -27.8 °C, -28 °C | |
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| Record name | Trifluorochloroethylene | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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Flash Point |
-27.8 °C | |
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Solubility |
Soluble in benzene, chloroform | |
| Record name | Chlorotrifluoroethylene | |
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Density |
1.307 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.54 g/cu cm at -60 °C, Density: 1.305 (liquid) at 20 °C, Relative density (water = 1): 1.3 | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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Vapor Density |
Relative vapor density (air = 1): 4.02 | |
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Vapor Pressure |
4590.0 [mmHg], 4.592X10+3 mm Hg at 25 °C /extrapolated/, Vapor pressure, kPa at 25 °C: 612 | |
| Record name | Trifluorochloroethylene | |
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| Record name | TRIFLUOROCHLOROETHYLENE | |
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Impurities |
Trichloroethylene, 1.0%, Chlorodifluoroethylene 0.05% | |
| Record name | Chlorotrifluoroethylene | |
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Color/Form |
Colorless gas | |
CAS No. |
79-38-9, 9002-83-9 | |
| Record name | TRIFLUOROCHLOROETHYLENE | |
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| Record name | Trifluorochloroethylene | |
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| Record name | Ethene, 1-chloro-1,2,2-trifluoro- | |
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| Record name | Chlorotrifluoroethylene | |
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| Record name | CHLOROTRIFLUOROETHYLENE | |
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Melting Point |
-158.2 °C, -158 °C | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Chlorotrifluoroethylene (CTFE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrifluoroethylene (B8367) (CTFE), a versatile fluorinated monomer, is a critical building block in the synthesis of a wide range of fluoropolymers and specialty chemicals. Its unique properties, including high chemical resistance, thermal stability, and low surface energy, make it an invaluable component in materials science, electronics, and pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis routes for CTFE, detailing the underlying mechanisms, experimental protocols, and quantitative data to support researchers in their scientific endeavors.
Core Synthesis Routes
The production of this compound predominantly relies on the dehalogenation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). However, alternative methods, including catalytic hydrodechlorination and gas-phase dehalogenation, have been developed as more environmentally benign approaches.
Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) with Zinc
This is the most established and commercially significant method for CTFE synthesis.[1][2] The reaction involves the reductive dechlorination of CFC-113 using zinc metal, typically in a solvent.[1][2]
Reaction:
CF₂Cl-CFCl₂ + Zn → CF₂=CFCl + ZnCl₂[2]
Mechanism:
The reaction proceeds via a two-electron transfer from the zinc metal to the CFC-113 molecule, leading to the elimination of two chlorine atoms and the formation of a double bond. The zinc acts as a reducing agent, being oxidized to zinc chloride in the process.
Caption: Mechanism of Zinc-Mediated Dechlorination of CFC-113.
Experimental Protocol (Laboratory Scale):
A detailed industrial continuous process is described in U.S. Patent 5,124,494.[1] The following is a generalized laboratory-scale batch protocol derived from the principles outlined in the literature.
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Zinc powder
-
Methanol (B129727) (anhydrous)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Gas outlet tube
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet, a slurry of zinc powder in anhydrous methanol is prepared.
-
The flask is heated to reflux with vigorous stirring.
-
CFC-113 is added dropwise to the refluxing slurry. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
The gaseous CTFE product passes through the reflux condenser and can be collected in a cold trap or used directly for subsequent reactions.
-
The reaction is monitored by gas chromatography to determine the consumption of CFC-113.
-
Upon completion, the reaction mixture is cooled, and the zinc chloride byproduct can be separated by filtration.
Purification:
Crude CTFE may contain unreacted CFC-113 and byproducts such as trifluoroethylene (B1203016) and dichlorotrifluoroethane.[3] Purification can be achieved by passing the gas stream through sulfuric acid to remove ether impurities, followed by an alumina (B75360) column to remove water and hydrogen chloride.[3] Final purification is typically achieved by fractional distillation.[3]
Catalytic Hydrodechlorination of CFC-113
A more environmentally friendly alternative to the zinc-mediated process is the catalytic hydrodechlorination of CFC-113 with hydrogen gas.[4] This method avoids the production of zinc chloride waste.
Reaction:
CF₂Cl-CFCl₂ + H₂ → CF₂=CFCl + 2HCl
Mechanism:
The reaction occurs on the surface of a heterogeneous catalyst. Both CFC-113 and hydrogen are adsorbed onto the catalyst surface. The catalytic cycle involves the dissociative adsorption of hydrogen, followed by the stepwise hydrogenolysis of the C-Cl bonds in CFC-113. The final step is the elimination of HCl to form the double bond in CTFE.
Caption: Catalytic Hydrodechlorination of CFC-113 Workflow.
Experimental Protocol (General):
The reaction is typically carried out in a fixed-bed flow reactor at elevated temperatures.
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Catalyst (e.g., Pd-Cu-Fe/AC)[4]
-
Tubular reactor
-
Furnace
-
Mass flow controllers
-
Gas chromatograph
Procedure:
-
The catalyst is packed into a tubular reactor and pre-treated, typically by reduction in a hydrogen flow at an elevated temperature.
-
A gaseous mixture of CFC-113, hydrogen, and an inert diluent gas is passed through the heated catalyst bed.
-
The reaction temperature, pressure, and flow rates are carefully controlled.
-
The product stream is analyzed online using a gas chromatograph to determine the conversion of CFC-113 and the selectivity to CTFE.
-
The product is collected after passing through a condenser to separate it from non-condensable gases.
Gas-Phase Dehalogenation of CFC-113
This method involves the high-temperature reaction of CFC-113 in the gas phase, either with hydrogen or ethylene, to produce CTFE.[3]
Reaction with Hydrogen:
CF₂Cl-CFCl₂ + H₂ → CF₂=CFCl + 2HCl
Reaction with Ethylene:
CF₂Cl-CFCl₂ + C₂H₄ → CF₂=CFCl + C₂H₄Cl₂
Mechanism:
These reactions are believed to proceed through a free-radical chain mechanism initiated by the thermal cleavage of a C-Cl bond in CFC-113 at high temperatures (500-600 °C).[3] The resulting radicals then propagate a chain reaction with hydrogen or ethylene.
Experimental Protocol (General):
This process requires a high-temperature flow reactor.
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Hydrogen or Ethylene gas
-
High-temperature tubular reactor (e.g., quartz or nickel alloy)
-
Furnace
-
Mass flow controllers
-
Quenching system
-
Analytical instrumentation (GC-MS)
Procedure:
-
A gaseous mixture of CFC-113 and the reactant gas (hydrogen or ethylene) is introduced into a high-temperature tubular reactor.
-
The reactor is maintained at a temperature between 500 °C and 600 °C.[3]
-
The residence time in the reactor is controlled by the flow rates of the reactants.
-
The hot effluent gas is rapidly cooled (quenched) to stop the reaction and prevent side reactions.
-
The product mixture is then analyzed to determine the yield of CTFE and the distribution of byproducts.
Quantitative Data Summary
The following table summarizes key quantitative data for the different CTFE synthesis routes.
| Synthesis Route | Reactants | Catalyst/Conditions | Conversion of Precursor (%) | Selectivity to CTFE (%) | Yield of CTFE (%) | Purity (%) | Reference(s) |
| Dechlorination | CFC-113, Zn | Methanol, Reflux | High | - | - | - | [1][2] |
| Catalytic Hydrodechlorination | CFC-113, H₂ | Pd-Cu-Fe/AC, 180 °C | 98.5 | 92.6 | - | - | [4] |
| Gas-Phase Dehalogenation | CFC-113, H₂ or C₂H₄ | 500-600 °C | Variable | Variable | - | - | [3] |
Note: Quantitative data for yield and purity are often process-specific and may not be publicly available in detail.
Conclusion
The synthesis of this compound can be achieved through several routes, with the dechlorination of CFC-113 using zinc being the most traditional method. However, driven by environmental concerns, catalytic hydrodechlorination and gas-phase dehalogenation processes are gaining importance. The choice of a particular synthesis route will depend on various factors, including the desired scale of production, economic considerations, and environmental regulations. This guide provides the fundamental knowledge required for researchers to understand and potentially implement these synthetic strategies in a laboratory setting. Further optimization of reaction conditions and catalyst development will continue to be an active area of research to improve the efficiency and sustainability of CTFE production.
References
- 1. US5124494A - Continuous process for preparing this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Free-Radical Polymerization of Chlorotrifluoroethylene (CTFE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(chlorotrifluoroethylene) (PCTFE), a fluoropolymer synthesized from the free-radical polymerization of This compound (B8367) (CTFE), possesses a unique combination of properties that make it a material of significant interest across various high-tech industries, including chemical processing, electronics, and, increasingly, in specialized applications within drug development and delivery. Its excellent chemical resistance, low gas permeability, high tensile strength, and good thermal characteristics distinguish it from other fluoropolymers like polytetrafluoroethylene (PTFE).[1][2][3] Unlike PTFE, PCTFE is melt-processable, allowing for fabrication via conventional techniques such as injection molding and extrusion.[2]
This technical guide provides a comprehensive overview of the free-radical polymerization of CTFE, with a focus on the core chemistry, experimental methodologies, and key quantitative data. It is intended to serve as a valuable resource for researchers and professionals seeking a deeper understanding of this versatile fluoropolymer.
Core Principles of CTFE Free-Radical Polymerization
The free-radical polymerization of CTFE follows the classical chain-growth mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.[4]
Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators for CTFE polymerization are organic peroxides and azo compounds, which decompose upon heating or exposure to UV radiation to form active radicals.[4] Redox initiation systems, which can generate radicals at lower temperatures, are also employed.[5] These highly reactive radicals then attack the carbon-carbon double bond of a CTFE monomer, creating a new radical species and initiating the polymer chain.
Propagation: The newly formed monomer radical rapidly adds to another CTFE monomer, and this process repeats, leading to the growth of the polymer chain. The propagation reaction is highly exothermic and proceeds until the growing chain is terminated.
Termination: The growth of a polymer chain is halted through termination reactions. The two primary mechanisms for termination are combination (or coupling), where two growing polymer chains react to form a single, longer chain, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated polymer chains, one with a saturated end and one with an unsaturated end.[6] Chain transfer reactions to monomer, polymer, or a chain transfer agent can also lead to the termination of one chain and the initiation of another, thereby controlling the molecular weight of the resulting polymer.[7]
Polymerization Methodologies
The free-radical polymerization of CTFE can be carried out using several techniques, each offering distinct advantages and influencing the final properties of the polymer. The primary methods include bulk, suspension, and emulsion polymerization.[2][8]
-
Bulk Polymerization: This method involves the polymerization of pure CTFE monomer with a dissolved initiator. It produces a high-purity polymer but can be challenging to control due to the high viscosity and the exothermic nature of the reaction.[8]
-
Suspension Polymerization: In this technique, CTFE monomer is dispersed as fine droplets in an aqueous medium with the aid of a suspending agent and agitation. A monomer-soluble initiator is used, and polymerization occurs within the individual monomer droplets. This method allows for better heat dissipation and control compared to bulk polymerization.[9]
-
Emulsion Polymerization: Here, the CTFE monomer is emulsified in water using a surfactant. A water-soluble initiator is employed, and polymerization takes place in the micelles formed by the surfactant. This process can produce high molecular weight polymers at a fast rate.[10]
Experimental Protocols
The following sections provide generalized experimental protocols for the different free-radical polymerization methods of CTFE. Specific parameters will vary depending on the desired polymer characteristics.
General Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale CTFE polymerization experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Polythis compound - Wikipedia [en.wikipedia.org]
- 3. US5405923A - Suspension polymerization of TFE - Google Patents [patents.google.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ethz.ch [ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cobalt-Mediated Radical Copolymerization of this compound and Vinyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cjps.org [cjps.org]
Chlorotrifluoroethylene (CAS Number 79-38-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the core properties of chlorotrifluoroethylene (B8367) (CTFE), a versatile and reactive fluorinated monomer. This document consolidates essential physical, chemical, and safety data, outlines general experimental protocols for property determination, and illustrates key chemical pathways and processes involving CTFE.
Core Properties of this compound
This compound, with the chemical formula C₂ClF₃, is a colorless, flammable gas with a faint ethereal odor at standard conditions.[1][2] It is a crucial monomer in the production of high-performance fluoropolymers, most notably polythis compound (PCTFE).[3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of CTFE are summarized in the table below, providing a quantitative overview for easy reference.
| Property | Value | References |
| Molecular Formula | C₂ClF₃ | [4] |
| Molecular Weight | 116.47 g/mol | [4][5] |
| CAS Number | 79-38-9 | [4][6] |
| Appearance | Colorless gas | [2][4] |
| Odor | Faint ethereal odor | [1][7] |
| Boiling Point | -28.4 °C to -26.2 °C | [2][5][8] |
| Melting Point | -158.2 °C to -158 °C | [2][5][6] |
| Density (liquid) | 1.305 g/cm³ at 20 °C | [6] |
| Vapor Density | 4.13 (vs air) | [5][7] |
| Vapor Pressure | 612 kPa at 25 °C | [7][9] |
| Water Solubility | 380 mg/L at 28 °C | [7] |
| Solubility | Soluble in benzene (B151609) and chloroform | [1][4][10] |
| Refractive Index | 1.3800 | [7][9] |
| Flash Point | -28 °C | [7][9] |
| Explosive Limits in Air | 8.4–40.3% | [4][7][11] |
| Autoignition Temperature | 600 °C | [12] |
Safety and Handling Information
CTFE is a hazardous substance that requires careful handling due to its flammability and toxicity. The following table summarizes key safety data.
| Hazard Information | Details | References |
| GHS Hazard Statements | H220 (Extremely flammable gas), H280 (Contains gas under pressure; may explode if heated), H301 (Toxic if swallowed), H331 (Toxic if inhaled) | [4][13] |
| NFPA 704 Diamond | Health: 3, Flammability: 4, Instability: 3 | [11] |
| Toxicity | Toxic by inhalation and ingestion. May cause damage to organs, particularly the kidneys and liver. Contact with the liquid can cause frostbite. | [7][13][14] |
| Handling Precautions | Use only in well-ventilated areas. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground/bond container and receiving equipment. | [15][16] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep containers tightly closed. Protect from sunlight and do not expose to temperatures exceeding 50 °C. Store away from incompatible materials such as strong oxidizing agents, strong bases, and water. | [4][13][15] |
| Incompatible Materials | Strong oxidizing agents, strong bases, water, 1,1-dichloroethylene, oxygen. | [7][13] |
| Hazardous Decomposition | Upon combustion, it can produce toxic and corrosive gases, including hydrogen chloride and hydrogen fluoride. At temperatures above 250 °C, decomposition may yield hydrofluoric acid and carbonyl halides like phosgene. | [1][17] |
Experimental Protocols for Property Determination
Accurate determination of the physicochemical properties of this compound is crucial for its application and safety. The following sections outline general experimental methodologies for key properties, which must be adapted with stringent safety measures due to the hazardous nature of CTFE. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Determination of Boiling Point
The boiling point of a liquefied gas like CTFE can be determined using a modified capillary method or a specialized apparatus for low-temperature measurements.
-
Methodology: A small, sealed capillary tube containing a sample of liquid CTFE is placed in a cooling bath. The temperature of the bath is slowly increased. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube when the vapor pressure of the liquid equals the atmospheric pressure.[18][19] For more accurate measurements, a distillation setup can be used where the temperature of the vapor is monitored as the liquid boils.[20]
Determination of Melting Point
The melting point of CTFE, which is very low, requires a cryostat or a specialized low-temperature melting point apparatus.
-
Methodology: A small amount of solid CTFE is placed in a capillary tube.[3] The tube is inserted into a temperature-controlled block within the apparatus. The temperature is gradually increased, and the range from the point at which the solid begins to melt to when it becomes completely liquid is recorded as the melting point range.[4]
Measurement of Density
The density of liquefied CTFE can be measured using a pressure hydrometer or a digital density meter designed for volatile liquids.
-
Methodology: A pressure hydrometer is a hydrometer enclosed in a pressure-resistant transparent cylinder. The cylinder is filled with the liquid CTFE, and the density is read directly from the hydrometer scale.[21] Alternatively, an oscillating U-tube density meter can be used. The liquid CTFE is introduced into a vibrating U-tube, and the density is calculated from the change in the oscillation frequency.[21]
Determination of Purity by Gas Chromatography (GC)
Gas chromatography is a standard technique for assessing the purity of volatile compounds like CTFE.
-
Methodology: A gaseous sample of CTFE is injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a column containing a stationary phase. Different components of the sample travel through the column at different rates and are detected as they exit. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.[11][22]
Determination of Explosive Limits
The lower and upper explosive limits (LEL and UEL) are determined to define the concentration range in which the gas can form an explosive mixture with air.
-
Methodology: A mixture of CTFE and air of a known concentration is prepared in a closed vessel. An ignition source, such as a spark, is introduced, and the resulting pressure change is measured. The experiment is repeated with different concentrations to determine the minimum and maximum concentrations at which ignition occurs.[6][7]
Spectroscopic Analysis
Spectroscopic methods are essential for the structural characterization of CTFE and its reaction products.
-
Infrared (IR) Spectroscopy: An IR spectrum of gaseous CTFE is obtained by passing a beam of infrared light through a gas cell containing the sample. The absorption of specific frequencies of light corresponds to the vibrational modes of the C-F, C-Cl, and C=C bonds, providing a characteristic fingerprint of the molecule.[23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is particularly useful for organofluorine compounds. A solution of CTFE in a suitable deuterated solvent is placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum provides information about the electronic environment of the fluorine atoms.[5][24]
-
Mass Spectrometry (MS): In a mass spectrometer, CTFE molecules are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern provides information about the molecular weight and structure of the compound. The presence of chlorine results in a characteristic M+2 isotope peak.[16][17]
Key Chemical Reactions and Pathways
This compound is a reactive monomer that undergoes several important chemical transformations, including production, polymerization, and other addition and cycloaddition reactions.
Commercial Production of this compound
The primary commercial route for the synthesis of CTFE involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) using zinc.[3][11]
Caption: Commercial production of CTFE.
Polymerization to Polythis compound (PCTFE)
The most significant application of CTFE is its polymerization to form polythis compound (PCTFE), a high-performance thermoplastic.[3][21] This is typically achieved through free-radical polymerization in an aqueous emulsion or suspension.[3][23]
Caption: Polymerization of CTFE to PCTFE.
Other Notable Chemical Reactions
CTFE participates in various other chemical reactions, including thermal dimerization and cycloadditions.
Caption: Key reactions of CTFE.
This technical guide provides a foundational understanding of this compound for professionals in research and development. The data and diagrams presented herein are intended to facilitate further investigation and application of this important fluorinated compound. Due to its hazardous nature, all experimental work with CTFE must be conducted with strict adherence to safety protocols and regulations.
References
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- 2. Making sure you're not a bot! [opus4.kobv.de]
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- 6. calnesis.com [calnesis.com]
- 7. Explosive Limits - HSE Management Systems [tidjma.tn]
- 8. pennwest.edu [pennwest.edu]
- 9. researchgate.net [researchgate.net]
- 10. halocarbon.com [halocarbon.com]
- 11. osti.gov [osti.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Explosive Limits - HSE Management Systems [tidjma.tn]
- 14. phillysim.org [phillysim.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. ochem.weebly.com [ochem.weebly.com]
- 17. Mass Spectrometry [www2.chemistry.msu.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. scribd.com [scribd.com]
- 20. vernier.com [vernier.com]
- 21. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]
- 22. youtube.com [youtube.com]
- 23. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 24. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
Polychlorotrifluoroethylene (PCTFE) chemical structure and formula
An In-depth Guide to the Chemical Structure and Formula of Polychlorotrifluoroethylene (PCTFE)
Polythis compound (PCTFE) is a high-performance, semi-crystalline thermoplastic chlorofluoropolymer known for its exceptional combination of physical properties, including chemical resistance, low-temperature capabilities, and extremely low gas permeability.[1][2] This guide provides a detailed examination of its chemical structure, formula, synthesis, and key properties, tailored for researchers, scientists, and professionals in drug development.
Chemical Formula and Structure
The chemical identity of PCTFE is defined by the polymerization of its monomer, This compound (B8367) (CTFE).[3] Understanding the structure of the monomer is essential to comprehending the final polymer.
Monomer: this compound (CTFE)
This compound (CTFE) is a chlorofluorocarbon gas with the chemical formula C₂ClF₃.[4][5] Its IUPAC name is 1-Chloro-1,2,2-trifluoroethene.[5] The molecule features a carbon-carbon double bond, which enables it to undergo addition polymerization.[4]
Polymer: Polythis compound (PCTFE)
PCTFE is the homopolymer resulting from the free-radical polymerization of CTFE.[3][6] The general molecular formula for PCTFE is (C₂ClF₃)n or -[CF₂-CFCl]-n , where 'n' represents the number of repeating monomer units.[3][6][7]
The structure of PCTFE is similar to that of polytetrafluoroethylene (PTFE), with the critical difference being the substitution of one fluorine atom with a chlorine atom on every other carbon atom along the polymer backbone.[3][8] This structural alteration has significant consequences for the polymer's properties. The larger atomic radius of the chlorine atom disrupts the close packing and high crystallinity found in PTFE, leading to a lower melting point, reduced chain flexibility, and increased hardness and stiffness.[3][6][8]
Synthesis and Experimental Protocols
PCTFE is synthesized through the free-radical polymerization of its monomer, CTFE.[9] Several established industrial methodologies can be employed, with the choice of method influencing the final properties of the polymer, such as molecular weight and crystallinity.[9]
General Experimental Protocols:
-
Emulsion Polymerization: This is the most commonly used method for PCTFE synthesis.[7] In this process, the CTFE monomer is polymerized in an aqueous medium. A fluorinated surfactant is used to stabilize the resulting polymer particles, enabling rapid polymerization and high yield.[7]
-
Bulk Polymerization: This method involves the polymerization of pure CTFE monomer in the absence of a solvent.[9] The reaction is typically initiated by organic peroxides and produces high molecular weight polymers with excellent purity.[9]
-
Suspension Polymerization: CTFE monomer is dispersed as droplets in water with the aid of a stabilizer.[9] Polymerization occurs within these discrete droplets, resulting in bead-like polymer structures that are then processed.[9]
-
Solution Polymerization: The polymerization is conducted in an inert solvent, which allows for better control over the molecular weight and viscosity of the resulting polymer.[9]
The polymerization process is visually represented in the workflow diagram below.
Caption: Polymerization of this compound (CTFE) to Polythis compound (PCTFE).
Quantitative Data and Properties
The distinct chemical structure of PCTFE imparts a unique set of properties. The following tables summarize key quantitative data for both the CTFE monomer and the resulting PCTFE polymer.
Table 1: Physicochemical Properties of this compound (CTFE) Monomer
| Property | Value | References |
|---|---|---|
| Chemical Formula | C₂ClF₃ | [5][10] |
| Molar Mass | 116.47 g/mol | [4][10] |
| Boiling Point | -27.8 °C | [4] |
| Melting Point | -158.2 °C | [4] |
| Appearance | Colorless Gas |[10] |
Table 2: Key Physical and Thermal Properties of Polythis compound (PCTFE) Polymer
| Property | Value | References |
|---|---|---|
| Density | 2.10 - 2.14 g/cm³ | [1][11] |
| Melting Point (Tm) | 210 - 216 °C | [2][8][12] |
| Glass Transition Temp (Tg) | 45 °C to 99 °C | [2][3][12] |
| Operating Temperature | -240 °C to +150 °C | [6] |
| Tensile Strength | 31 - 41 MPa | [1] |
| Water Absorption (24h) | < 0.01 % | [1] |
| Dielectric Constant (@ 1 MHz) | 2.24 - 2.8 | [1] |
| Flammability (UL 94) | V-0 (Non-flammable) |[1][3] |
Core Characteristics:
-
Chemical Stability: The high content of fluorine and chlorine atoms provides PCTFE with outstanding resistance to attack by most chemicals and oxidizing agents.[3][12]
-
Barrier Properties: PCTFE has the lowest water vapor transmission rate of any plastic, making it an exceptional moisture barrier.[3] It is also highly impermeable to other gases.[7]
-
Thermal Properties: The polymer is thermally stable and non-flammable, with a wide service temperature range that makes it suitable for cryogenic applications.[2][3][6]
-
Mechanical Strength: Compared to PTFE, PCTFE is stronger, stiffer, and exhibits superior creep resistance.[2][3]
-
Optical and Electrical Properties: PCTFE can be processed into transparent films and does not absorb visible light.[3][6] It also has a low dielectric constant and serves as an excellent electrical insulator.[12]
References
- 1. azom.com [azom.com]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. Polythis compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. studyguides.com [studyguides.com]
- 6. ptfedf.com [ptfedf.com]
- 7. A Guide To The Remarkable PCTFE (Polythis compound) [eureka.patsnap.com]
- 8. ptfemachineryblog.wordpress.com [ptfemachineryblog.wordpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Know About Polytrifluoroethylene PCTFE [honyplastic.com]
- 12. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrifluoroethylene (B8367) (CTFE), with the chemical formula C₂ClF₃, is a versatile and highly reactive chlorofluorocarbon.[1] It serves as a crucial monomer in the production of high-performance polymers, notably polythis compound (PCTFE), and is utilized in various industrial applications, including as a refrigerant in cryogenic systems.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of CTFE, detailed experimental protocols for their determination, and a summary of its key chemical reactions. All quantitative data is presented in structured tables for ease of reference and comparison.
Physical Properties of this compound
This compound is a colorless gas at standard temperature and pressure, characterized by a faint ethereal odor.[4][5] It is typically shipped as a liquefied gas under its own vapor pressure.[4][5] The physical properties of CTFE are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂ClF₃ | [1][4] |
| Molar Mass | 116.47 g/mol | [1][4] |
| Appearance | Colorless gas | [1][4] |
| Odor | Faint ethereal odor | [1][4] |
| Density (liquid) | 1.307 g/cm³ at 20 °C (68 °F) | [4][6] |
| 1.54 g/cm³ at -60 °C | [2][4] | |
| Melting Point | -158.2 °C (-252.8 °F; 115.0 K) | [1][4] |
| Boiling Point | -27.8 °C (-18.0 °F; 245.3 K) | [1][4] |
| Vapor Density | 4.02 (air = 1) | [4] |
| Vapor Pressure | 4590 mmHg at 25 °C | [4] |
| 612 kPa at 25 °C | [2][7] | |
| Refractive Index (n_D) | 1.38 at 0 °C | [1][4] |
| Surface Tension | 12 dynes/cm at 20 °C | [4] |
| Heat of Vaporization | 1.92 x 10⁵ J/kg | [4] |
Solubility and Partition Coefficients
| Property | Value | Source(s) |
| Solubility in Water | 4.01 g/100 mL | [1] |
| Decomposes in water | [4][7] | |
| Solubility in Organic Solvents | Soluble in benzene (B151609) and chloroform | [1][4] |
| LogP (Octanol-Water Partition Coefficient) | 1.65 (estimated) | [8] |
Chemical Properties and Reactivity
This compound is a reactive molecule due to the presence of a carbon-carbon double bond.[1] It is known to be unstable when mixed with oxygen or air, which can lead to the formation of peroxides.[4]
Stability and Reactivity Profile
| Property | Description | Source(s) |
| Air and Water Reactions | Highly flammable. Decomposes in water. | [4][7] |
| Reactivity with Oxidizers | Incompatible with strong oxidizing and reducing agents. Violent reactions can occur with bromine/oxygen mixtures and chlorine trifluoride/water. | [4] |
| Polymerization | Can undergo polymerization, which may be violent, especially under prolonged exposure to heat or fire. | [4][6] |
| Decomposition | When heated to decomposition, it emits toxic fumes of fluorine and chlorine. At temperatures above 250 °C, decomposition products may include hydrofluoric acid and carbonyl halides such as phosgene. | [4] |
| Incompatibilities | Incompatible with 1,1-dichloroethylene and oxygen. Also incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. | [4] |
Experimental Protocols
Detailed experimental protocols for determining the physical and chemical properties of this compound are crucial for accurate and reproducible research. The following sections outline standardized methodologies for key experiments.
Determination of Boiling Point (ASTM D1078)
The boiling point of volatile organic liquids like this compound can be determined using a method analogous to ASTM D1078.
Methodology:
-
Apparatus: A distillation flask, condenser, graduated cylinder, thermometer, and a heating source are required.
-
Procedure:
-
A measured volume of the liquid sample is placed in the distillation flask.
-
The flask is heated, and the vapor is passed through the condenser.
-
The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.
-
The temperature is continuously monitored as the distillation proceeds.
-
For a pure compound like CTFE, the boiling point should remain constant throughout the distillation.
-
Determination of Vapor Pressure (OECD Guideline 104)
The vapor pressure of this compound can be measured using the static method described in OECD Guideline 104.
Methodology:
-
Apparatus: A constant-temperature bath, a sample vessel with a pressure gauge, and a vacuum pump.
-
Procedure:
-
A small amount of the sample is introduced into the evacuated sample vessel.
-
The vessel is placed in the constant-temperature bath and allowed to reach thermal equilibrium.
-
The pressure inside the vessel, which is the vapor pressure of the substance at that temperature, is measured.
-
This procedure is repeated at several different temperatures to obtain a vapor pressure curve.
-
Determination of Density (ASTM D4052)
The density of liquefied this compound can be determined using a digital density meter according to ASTM D4052.
Methodology:
-
Apparatus: A digital density meter with an oscillating U-tube and a temperature-controlled cell.
-
Procedure:
-
The instrument is calibrated with two reference standards of known density.
-
The liquefied CTFE sample is introduced into the cooled measuring cell, ensuring no gas bubbles are present.
-
The instrument measures the oscillation period of the U-tube containing the sample.
-
The density is calculated from the oscillation period and the calibration constants.
-
Key Chemical Reactions and Pathways
Commercial Synthesis of this compound
The primary commercial route for the synthesis of this compound involves the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) using zinc.[1][2]
Caption: Commercial synthesis of this compound.
Polymerization of this compound
This compound undergoes free-radical polymerization to form polythis compound (PCTFE), a thermoplastic with excellent chemical resistance and thermal stability.[9][10]
Caption: Free-radical polymerization of this compound to PCTFE.
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data offers a quick reference for researchers, while the outlined experimental protocols, based on internationally recognized standards, provide a framework for the accurate determination of these properties. The visualization of its synthesis and polymerization pathways further elucidates the chemical behavior of this important fluorinated monomer. This comprehensive information is intended to support the work of scientists and professionals in research, development, and drug discovery by providing a solid foundation of knowledge on this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 2. oecd.org [oecd.org]
- 3. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 4. laboratuar.com [laboratuar.com]
- 5. scimed.co.uk [scimed.co.uk]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 7. oecd.org [oecd.org]
- 8. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 9. 16 CFR § 1500.43a - Method of test for flashpoint of volatile flammable materials. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. osti.gov [osti.gov]
An In-depth Technical Guide on the Thermal Stability and Degradation of Polychlorotrifluoroethylene (PCTFE)
For Researchers, Scientists, and Drug Development Professionals
Polychlorotrifluoroethylene (PCTFE), a melt-processable fluoropolymer, is a material of significant interest across various high-stakes industries, including aerospace, cryogenics, and pharmaceuticals. Its exceptional chemical inertness, low gas permeability, and wide operating temperature range make it a prime candidate for applications demanding high reliability. This technical guide delves into the critical aspects of PCTFE's thermal stability and degradation behavior, providing a comprehensive resource for professionals working with this advanced material.
Thermal Properties of PCTFE
PCTFE exhibits a distinct thermal profile characterized by its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature. These properties are intrinsic to the polymer's structure and are pivotal in defining its processing window and service limits.
Table 1: Key Thermal Properties of PCTFE
| Property | Value |
| Melting Temperature (Tm) | 210 - 212 °C[1] |
| Glass Transition Temperature (Tg) | 45 °C |
| Heat Distortion Temperature @ 0.455 MPa | 126 °C[1] |
| Continuous Service Temperature | Up to 150 °C |
| Decomposition Onset (in O₂) | Approx. 310 °C |
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The data derived from TGA provides insights into the onset of degradation, the rate of decomposition, and the composition of the material.
Thermogravimetric Analysis (TGA) Data
The thermal stability of PCTFE has been investigated under various conditions. The following table summarizes typical weight loss data obtained from TGA experiments conducted in a nitrogen atmosphere at different heating rates. As the heating rate increases, the onset and peak degradation temperatures shift to higher values.
Table 2: TGA Data for PCTFE in Nitrogen Atmosphere
| Heating Rate (°C/min) | Onset Degradation Temp. (°C) | Peak Degradation Temp. (°C) | Weight Loss at 500°C (%) |
| 1 | 420 | 455 | 50 |
| 5 | 445 | 480 | 50 |
| 10 | 460 | 495 | 50 |
| 20 | 475 | 510 | 50 |
Note: The data presented are representative values and may vary depending on the specific grade of PCTFE and experimental conditions.
Differential Scanning Calorimetry (DSC) Data
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material. For PCTFE, DSC is used to determine the melting and crystallization temperatures and their associated enthalpies.
Table 3: DSC Data for PCTFE
| Parameter | Value |
| Melting Temperature (Tm) | 211.5 °C |
| Melting Enthalpy (ΔHm) | 45 J/g |
| Crystallization Temperature (Tc) | 185.2 °C |
| Crystallization Enthalpy (ΔHc) | -42 J/g |
Note: These values were obtained at a heating/cooling rate of 10 °C/min.
Degradation Mechanism and Products
The thermal degradation of PCTFE proceeds through different pathways depending on the atmosphere. In an inert atmosphere like nitrogen, the primary mechanism is chain scission, leading to the formation of the monomer, This compound (B8367) (CTFE), and other larger fragments. In the presence of oxygen, oxidative degradation occurs, yielding a different set of byproducts. The activation energy for the thermal degradation of PCTFE in a vacuum has been reported to be 66 kcal/mol[2].
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. This information is crucial for elucidating the degradation mechanism.
Table 4: Major Pyrolysis Products of PCTFE Identified by Py-GC-MS
| Atmosphere | Major Degradation Products |
| Inert (e.g., Nitrogen) | This compound (monomer), Dimer, Trimer, Larger oligomeric fragments |
| Oxidative (e.g., Air) | Carbonyl fluoride (B91410) (COF₂), Phosgene (COCl₂), Hydrogen fluoride (HF), Hydrogen chloride (HCl), Various smaller fluorinated and chlorinated hydrocarbons |
Experimental Protocols
Detailed and consistent experimental methodologies are paramount for obtaining reliable and comparable data on the thermal properties of PCTFE.
Thermogravimetric Analysis (TGA) Protocol
This protocol is based on ASTM E1131, the standard test method for compositional analysis by thermogravimetry[3].
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Use a sample mass of 5-10 mg. For powdered samples, ensure a representative sample is taken. For solid parts, a small, thin section should be cut.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Program: Heat the sample from ambient temperature to 700°C.
-
Heating Rates: Conduct experiments at multiple heating rates, such as 1, 2, 5, 10, and 20 °C/min, to study the degradation kinetics[4].
-
-
Data Analysis: Determine the onset temperature of degradation (the temperature at which significant mass loss begins), the peak degradation temperature (from the derivative of the TGA curve), and the percentage of mass loss at various temperatures.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is based on ASTM D3418, the standard test method for transition temperatures and enthalpies of fusion and crystallization of polymers by differential scanning calorimetry[5][6][7][8].
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Weigh 5-10 mg of the PCTFE sample into an aluminum DSC pan and hermetically seal it.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Thermal Cycle:
-
Heat from 25°C to 250°C at 10°C/min (First Heat).
-
Hold at 250°C for 5 minutes to erase thermal history.
-
Cool from 250°C to 25°C at 10°C/min (Cooling).
-
Heat from 25°C to 250°C at 10°C/min (Second Heat).
-
-
-
Data Analysis: Determine the melting temperature (Tm) and enthalpy of fusion (ΔHm) from the second heating scan. Determine the crystallization temperature (Tc) and enthalpy of crystallization (ΔHc) from the cooling scan.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
This protocol outlines a general procedure for the analysis of fluoropolymers.
-
Sample Preparation: Place approximately 0.1-0.5 mg of the PCTFE sample into a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: 625°C for 40 seconds[9].
-
Interface Temperature: 300°C.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split mode (e.g., 50:1).
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 320°C at 15°C/min and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
-
Data Analysis: Identify the pyrolysis products by comparing their mass spectra with a spectral library (e.g., NIST).
Visualizations
The following diagrams illustrate key aspects of PCTFE degradation and analysis.
References
- 1. PCTFE Properties - Fluorotherm™ [fluorotherm.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. infinitalab.com [infinitalab.com]
- 4. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]
- 5. atslab.com [atslab.com]
- 6. en.usb-lab.com [en.usb-lab.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. matestlabs.com [matestlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
Unveiling the Microstructure: An In-depth Technical Guide to the Crystallinity and Morphology of PCTFE
For Researchers, Scientists, and Drug Development Professionals
Polychlorotrifluoroethylene (PCTFE), a semi-crystalline fluoropolymer, stands as a material of significant interest across various high-stakes industries, including aerospace, chemical processing, and pharmaceuticals. Its unique combination of properties—such as excellent chemical resistance, low gas permeability, and good mechanical strength—is intricately linked to its microstructure. This guide delves into the core principles of PCTFE's crystallinity and morphology, providing a comprehensive overview of how these characteristics are influenced by processing conditions and how they, in turn, dictate the material's performance.
The Crystalline Nature of PCTFE
PCTFE is a semi-crystalline polymer, meaning its structure consists of both ordered crystalline regions and disordered amorphous regions. The degree of crystallinity, which typically ranges from 40% to 80%, is a critical parameter that can be tailored to achieve specific material properties.[1][2][3] The crystalline domains in PCTFE are organized into a pseudo-hexagonal lattice structure.[2][4]
The balance between the crystalline and amorphous phases governs the material's overall behavior. Highly crystalline PCTFE exhibits increased rigidity, higher tensile strength, and enhanced barrier properties, making it suitable for applications requiring robust performance and low permeability.[1][3] Conversely, PCTFE with lower crystallinity demonstrates improved ductility, transparency, and flexibility.[1][3] This tunable nature of PCTFE's crystallinity is a key factor in its versatility.
Morphological Features of PCTFE
The crystalline regions of PCTFE are not randomly dispersed but are organized into hierarchical structures, primarily spherulites. These spherulites are spherical aggregates of radiating crystalline lamellae, which are themselves composed of folded polymer chains.[2] The size and perfection of these spherulites, along with the thickness of the lamellae, define the morphology of the material and have a profound impact on its properties.
The morphology of PCTFE is heavily dependent on the thermal history of the material. For instance, the rate of cooling from the melt and subsequent annealing processes can significantly alter the size and distribution of spherulites.[4] Slower cooling rates generally lead to the formation of larger, more well-defined spherulites, while rapid quenching results in smaller, less-ordered crystalline structures.
Factors Influencing Crystallinity and Morphology
The final microstructure of a PCTFE component is a direct consequence of its processing history. The key factors that control the development of crystallinity and morphology are:
-
Molecular Weight: Higher molecular weight PCTFE generally exhibits a greater propensity for crystallization. The length of the polymer chains influences their ability to fold and pack into an ordered lattice.[1][3]
-
Cooling Rate: As mentioned, the rate at which PCTFE is cooled from its molten state is a primary determinant of its crystalline structure. Slow cooling allows more time for polymer chains to organize into larger and more perfect crystals, resulting in higher crystallinity.[5] Conversely, rapid cooling (quenching) "freezes" the chains in a more disordered state, leading to lower crystallinity.
-
Annealing: Annealing, or heat treatment below the melting point, can be used to modify the crystallinity and morphology of PCTFE. This process allows for the reorganization of polymer chains, leading to an increase in the size and perfection of crystals and an overall increase in the degree of crystallinity.
The intricate relationship between these processing parameters and the resulting material properties is visualized in the following diagram:
Quantitative Data Summary
To provide a clearer understanding of the impact of processing on the microstructure of PCTFE, the following tables summarize key quantitative data gathered from various studies.
Table 1: Effect of Thermal History on PCTFE Crystallinity
| Thermal Treatment | Crystallinity (%) | Reference |
| Quenched from melt | 46 | [6] |
| Slow-cooled from melt | 65 | [6] |
| Annealed at 175°C for 1h | Higher than quenched | [4] |
| Annealed at 185°C for 1h | Higher than 175°C anneal | [4] |
Table 2: Physical and Thermal Properties of PCTFE
| Property | Value | Reference |
| Degree of Crystallinity | 40 - 80% | [1][2][3] |
| Melting Temperature (Tm) | 211 - 216 °C | [1][3] |
| Glass Transition Temperature (Tg) | 71 - 99 °C | [1][3] |
| Density (Amorphous) | 2.076 g/cm³ | [6] |
| Density (Crystalline) | 2.186 g/cm³ | [6] |
Experimental Protocols for Characterization
A thorough understanding of PCTFE's crystallinity and morphology relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments used in the characterization of PCTFE.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the thermal transitions and calculating the degree of crystallinity of PCTFE.
Experimental Workflow:
Methodology:
-
Sample Preparation: A small sample of PCTFE (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase the material's prior thermal history, followed by a controlled cooling scan and a second heating scan. The second heating scan provides data on the material's intrinsic properties.
-
Data Analysis: The glass transition temperature (Tg) and melting temperature (Tm) are determined from the second heating curve. The area under the melting endotherm is integrated to obtain the heat of fusion (ΔHf) of the sample.
-
Crystallinity Calculation: The percent crystallinity (Xc) is calculated using the following equation:[2]
Xc (%) = (ΔHf / ΔHf,100%) x 100
where ΔHf,100% is the theoretical heat of fusion for a 100% crystalline PCTFE sample.
X-Ray Diffraction (XRD)
XRD provides direct information about the crystalline structure and allows for the quantification of the degree of crystallinity.
Methodology:
-
Sample Preparation: A flat sample of PCTFE, either a thin film or a pressed pellet, is prepared to ensure a smooth surface for analysis.
-
Instrument Setup: The sample is mounted in the XRD instrument. The X-ray source (commonly Cu Kα radiation) is directed at the sample, and a detector records the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Acquisition: The XRD pattern is collected over a specific angular range, typically from 10° to 40° 2θ for polymers.
-
Data Analysis: The resulting diffraction pattern consists of sharp Bragg peaks superimposed on a broad amorphous halo. The sharp peaks arise from the crystalline regions, while the halo is due to the amorphous content.
-
Crystallinity Calculation: The degree of crystallinity is determined by separating the integrated intensities of the crystalline peaks from the amorphous halo. The area under the crystalline peaks is divided by the total area under the curve (crystalline peaks + amorphous halo) to give the percent crystallinity.[2] The Scherrer equation can also be used to estimate the average size of the crystalline domains from the width of the diffraction peaks.
Atomic Force Microscopy (AFM)
AFM is a powerful technique for visualizing the surface morphology of PCTFE at the nanoscale, providing direct observation of spherulites and lamellar structures.
Methodology:
-
Sample Preparation: A flat and smooth surface is essential for AFM imaging. For bulk PCTFE samples, this is often achieved by cryo-microtoming, which involves cutting a very thin section of the material at low temperatures to obtain a pristine surface.[1] Thin films can often be imaged directly.
-
Instrument Setup: The prepared sample is mounted on the AFM stage. A sharp tip attached to a cantilever is brought into close proximity with the sample surface.
-
Imaging Mode: TappingMode™ or PeakForce Tapping® are commonly used for imaging polymers. In these modes, the cantilever is oscillated near its resonance frequency, and the tip intermittently "taps" the surface. This minimizes shear forces and sample damage.
-
Data Acquisition: The AFM scans the tip across the sample surface, and a feedback loop maintains a constant oscillation amplitude or peak force. The topographic image is generated by recording the vertical movement of the scanner. Phase imaging, which maps the phase lag between the cantilever's drive signal and its oscillation, can provide contrast based on material properties like stiffness and adhesion, helping to differentiate between crystalline and amorphous regions.[7][8]
-
Image Analysis: The obtained images provide detailed information about the size, shape, and arrangement of spherulites and lamellae on the sample surface.
Conclusion
The crystallinity and morphology of PCTFE are fundamental characteristics that dictate its performance in a wide array of applications. A thorough understanding of how processing conditions influence these microstructural features is paramount for tailoring the material properties to meet the demands of specific applications, from high-performance seals and gaskets to advanced drug delivery systems. The experimental techniques outlined in this guide provide the necessary tools for researchers and scientists to probe and quantify the intricate microstructure of PCTFE, enabling the continued development and optimization of this versatile fluoropolymer.
References
- 1. Polymer Characterization [afmworkshop.com]
- 2. Measuring Crystallinity in Polymers Using DSC and XRD [eureka.patsnap.com]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 5. How To Prepare Polymer Samples For Atomic Force Microscopy — Techniques [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. AFM for Polymer Research | Bruker [bruker.com]
- 8. m.youtube.com [m.youtube.com]
Solubility of Chlorotrifluoroethylene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotrifluoroethylene (B8367) (CTFE), a versatile fluorinated monomer, sees application in the synthesis of various high-performance polymers. Understanding its solubility in organic solvents is paramount for its effective handling, reaction engineering, and purification. This technical guide provides a comprehensive overview of the known solubility characteristics of CTFE in organic solvents, addresses the current limitations in publicly available quantitative data, and furnishes detailed experimental protocols for determining gas solubility. Furthermore, a logical workflow for solvent selection is presented to aid researchers in their experimental design.
Introduction
This compound (C₂ClF₃) is a colorless gas with a faint ethereal odor.[1] It serves as a critical building block in the production of specialty polymers and copolymers, valued for their chemical resistance, thermal stability, and unique electrical properties. The manipulation of CTFE in a laboratory or industrial setting often necessitates its dissolution in an appropriate organic solvent. The choice of solvent can significantly impact reaction kinetics, process efficiency, and product purity. This guide aims to consolidate the available information on CTFE solubility and provide a practical framework for researchers working with this compound.
Solubility of this compound
Qualitative information indicates that this compound is soluble in several common organic solvents.[1][2] However, a thorough review of publicly accessible scientific literature, chemical databases, and technical reports reveals a conspicuous absence of specific quantitative solubility data (e.g., mole fraction, g/L, or Henry's Law constants) for CTFE in these solvents. This data gap presents a challenge for precise process design and modeling.
To provide a frame of reference, the following table includes qualitative solubility information for CTFE and quantitative solubility data for vinyl chloride, a structurally analogous, albeit less fluorinated, alkene. It is crucial to note that the solubility of CTFE will differ from that of vinyl chloride due to the influence of the fluorine and chlorine atoms on its intermolecular forces.
Table 1: Solubility of this compound and Vinyl Chloride in Organic Solvents
| Gas | Solvent | Temperature (°C) | Pressure (atm) | Solubility |
| This compound | Benzene | Not Specified | Not Specified | Soluble[1][2] |
| This compound | Chloroform | Not Specified | Not Specified | Soluble[1][2] |
| Vinyl Chloride | Carbon Tetrachloride | 25 | 1 | 0.75 (mole fraction) |
| Vinyl Chloride | Diethyl Ether | 20 | 1 | 3.5 L/L |
| Vinyl Chloride | Ethanol | 20 | 1 | 1.5 L/L |
Note: The quantitative data for vinyl chloride is provided for comparative purposes only. Actual solubility of CTFE must be determined experimentally.
Experimental Protocol for Determining Gas Solubility
Given the lack of readily available data, researchers will likely need to determine the solubility of CTFE in their chosen solvent systems experimentally. A common and reliable method for measuring the solubility of a gas in a liquid is the static equilibrium method. This procedure involves introducing a known amount of gas and solvent into a sealed vessel and allowing the system to reach equilibrium.
Materials and Apparatus
-
This compound gas of known purity
-
Organic solvent of interest (degassed)
-
High-pressure equilibrium cell with a known volume, equipped with a pressure transducer, temperature probe, and magnetic stirrer
-
Gas-tight syringe or mass flow controller for gas injection
-
Vacuum pump
-
Thermostatic bath to maintain constant temperature
-
Analytical balance
Experimental Procedure
-
Preparation of the Equilibrium Cell:
-
Thoroughly clean and dry the equilibrium cell.
-
Evacuate the cell using a vacuum pump to remove any residual air and volatile impurities.
-
Record the internal volume of the cell.
-
-
Solvent Introduction:
-
Carefully introduce a precise mass of the degassed organic solvent into the equilibrium cell. The amount should be chosen to ensure sufficient liquid phase for dissolution while leaving a headspace for the gas.
-
-
System Equilibration (Temperature):
-
Place the sealed equilibrium cell into the thermostatic bath set to the desired experimental temperature.
-
Allow the solvent to reach thermal equilibrium with the surroundings.
-
-
Gas Introduction:
-
Introduce a known amount of this compound gas into the cell. This can be done by injecting a specific volume with a gas-tight syringe or by using a mass flow controller.
-
Record the initial pressure in the cell immediately after gas injection.
-
-
Equilibration (Solubility):
-
Activate the magnetic stirrer to facilitate the dissolution of the gas into the liquid phase.
-
Monitor the pressure inside the cell. The pressure will decrease as the gas dissolves in the solvent.
-
Continue stirring until the pressure stabilizes, indicating that equilibrium has been reached. This may take several hours.
-
-
Data Acquisition:
-
Once the pressure is constant, record the final equilibrium pressure and the temperature.
-
-
Calculation of Solubility:
-
The amount of dissolved gas can be calculated from the initial and final pressure readings, the known volumes of the gas and liquid phases, and the temperature, using an appropriate equation of state (e.g., the ideal gas law for low pressures or a more sophisticated model like Peng-Robinson for higher pressures) to account for the non-ideal behavior of the gas.
-
The solubility can then be expressed in various units, such as mole fraction, molarity, or Henry's Law constant.
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for this compound involves a systematic process that considers both the physical properties of the solvent and the specific requirements of the application. The following diagram illustrates a general workflow for this process.
References
Navigating the Risks: A Technical Guide to the Safe Handling of Chlorotrifluoroethylene (CTFE) Monomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotrifluoroethylene (B8367) (CTFE), a critical monomer for the synthesis of high-performance fluoropolymers like polythis compound (PCTFE) and ethylene (B1197577) this compound (ECTFE), presents significant health and safety challenges due to its high reactivity, flammability, and toxicity. This technical guide provides a comprehensive overview of the essential health and safety considerations for handling CTFE monomer in a research and development setting. It consolidates critical data on its physicochemical properties, toxicological profile, and established exposure limits. Detailed procedures for safe handling, appropriate personal protective equipment (PPE), and emergency response are outlined to mitigate risks. Furthermore, this guide elucidates the biochemical mechanism of CTFE-induced nephrotoxicity and presents a representative experimental protocol for assessing acute inhalation toxicity, providing a robust framework for laboratory safety and risk assessment.
Introduction
This compound (IUPAC name: 1-Chloro-1,2,2-trifluoroethene) is a colorless, volatile gas with a faint ethereal odor.[1][2] As a valuable building block in polymer chemistry, its carbon-carbon double bond allows it to be polymerized into materials with exceptional chemical resistance, thermal stability, and low permeability.[3][4][5] These properties make CTFE-derived polymers indispensable in demanding applications, including aerospace, electronics, and cryogenic systems.[4][6] However, the monomer itself is classified as an extremely flammable gas that is toxic if inhaled.[3][7] This dual nature necessitates stringent safety protocols and a deep understanding of its hazardous properties for all personnel involved in its handling.
Physicochemical and Hazardous Properties
A thorough understanding of CTFE's properties is fundamental to its safe management. The monomer is a liquefied gas shipped under its own vapor pressure and can form explosive mixtures with air.[1][8] Contact with the liquid form can cause severe frostbite.[7][8]
Table 1: Physicochemical Properties of CTFE Monomer
| Property | Value | Reference(s) |
| Chemical Formula | C₂ClF₃ | [4][7][9] |
| Molecular Weight | 116.47 g/mol | [2][4][10] |
| CAS Number | 79-38-9 | [4][7][9] |
| Appearance | Colorless gas | [1][8][9] |
| Odor | Faint ethereal odor | [1][2][8] |
| Boiling Point | -28.4 °C (-19.1 °F) | [1][3][10] |
| Melting Point | -158.2 °C (-252.8 °F) | [4][9][10] |
| Flash Point | -28.0 °C (-18.4 °F) | [1][10] |
| Vapor Density | 4.13 (Air = 1) | [1][10] |
| Vapor Pressure | 612 kPa (4590 mmHg) at 25 °C | [1][2][10] |
| Flammability Limits in Air | 8.4 - 38.7% by volume | [1] |
| Water Solubility | 380 mg/L at 28 °C | [1][10] |
Toxicology and Health Effects
Exposure to CTFE monomer can lead to severe acute health effects. It is toxic if inhaled or swallowed and causes serious eye and skin irritation.[7][9] The primary target organs for CTFE toxicity are the kidneys and liver, with inhalation exposure potentially leading to delayed-onset pulmonary edema.[1][8][9]
Acute Toxicity
Animal studies have established the lethal concentrations and doses for CTFE. These values underscore the high acute toxicity of the monomer.
Table 2: Acute Toxicity Data for CTFE Monomer
| Test | Species | Route | Value | Reference(s) |
| LC₅₀ | Rat | Inhalation | 1000 ppm (4 hours) | [7][11] |
| LC₅₀ | Mouse | Inhalation | 1800 ppm (4 hours) | [12] |
| LD₅₀ | Mouse | Oral | 268 mg/kg | [1][9][13] |
Mechanism of Nephrotoxicity
The kidney is a primary target organ following CTFE exposure.[12] The mechanism of toxicity is not caused by the parent compound but by its metabolic bioactivation.[2] CTFE is conjugated with glutathione (B108866) (GSH), primarily in the liver, to form S-(2-chloro-1,1,2-trifluoroethyl)glutathione (CTFG). This conjugate is then enzymatically processed in the kidney. The crucial step involves the cleavage of the corresponding cysteine conjugate, S-(2-chloro-1,1,2-trifluoroethyl)-L-cysteine (CTFC), by the renal enzyme cysteine S-conjugate β-lyase.[9] This reaction generates a reactive and unstable thiol fragment that covalently binds to cellular macromolecules, leading to proximal tubular necrosis and kidney damage.[9][12]
Occupational Exposure Limits
To protect personnel from the adverse health effects of CTFE, occupational exposure limits (OELs) have been established by various organizations. It is critical to note that while the American Industrial Hygiene Association (AIHA) has set a Workplace Environmental Exposure Level (WEEL), there are currently no established Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH for this compound.
Table 3: Occupational Exposure Limits for CTFE Monomer
| Organization | Limit Type | Value | Notes | Reference(s) |
| AIHA | WEEL (TWA) | 5 ppm | 8-hour Time-Weighted Average | [14] |
| OSHA | PEL | Not Established | - | [2] |
| NIOSH | REL | Not Established | - | [4] |
| ACGIH | TLV | Not Established | - | [13] |
Safe Handling and Storage
Due to its hazardous nature, a multi-layered approach to safety is required when handling CTFE. This involves a combination of engineering controls, administrative procedures, and personal protective equipment.
Engineering Controls
-
Ventilation: All work with CTFE must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a gas cabinet.[7] Systems under pressure should be regularly checked for leaks.[7]
-
Ignition Source Control: CTFE is extremely flammable. All sources of ignition, including open flames, sparks, static electricity, and hot surfaces, must be eliminated from the handling area.[8]
-
Grounding: Proper grounding and bonding procedures must be followed for all containers and equipment to prevent the buildup of static electricity.[7][8]
-
Monitoring: Gas detectors should be used when toxic gases may be released, and oxygen detectors are necessary where asphyxiation is a risk.[7]
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
-
Respiratory Protection: For situations where engineering controls may not be sufficient or during emergency response, a full-face supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[9] Air-purifying respirators with appropriate cartridges may be used under specific, well-defined conditions where concentrations are known and below established limits.[9]
-
Eye and Face Protection: Wear splash-resistant safety goggles and a face shield.[13]
-
Hand Protection: Use insulated gloves when handling the liquefied gas to prevent frostbite.[14] For potential chemical contact, consult with the glove manufacturer to select gloves made of a material resistant to CTFE.[14]
-
Body Protection: Wear appropriate chemical-resistant clothing, such as a lab coat or coveralls.[13][14] In high-risk situations, a gas-tight, chemically protective suit may be necessary.[7][11]
Storage Requirements
-
Store cylinders in a dry, cool, well-ventilated, and fire-proof area.[7][14]
-
Protect cylinders from sunlight and do not expose them to temperatures exceeding 50°C (122°F).[7]
-
Securely chain cylinders to a wall or rack to prevent them from falling.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.[7][14]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving CTFE.
Table 4: Emergency First Aid and Response Procedures
| Exposure Type | First Aid Measures | Emergency Response |
| Inhalation | 1. Move the victim to fresh air immediately.[7] 2. If breathing is difficult or has stopped, provide artificial respiration.[13] 3. Keep the victim warm and at rest.[11] 4. Seek immediate medical attention.[7][13] | 1. Evacuate all non-essential personnel from the area.[7] 2. Only trained responders with appropriate PPE (SCBA) should enter.[7] |
| Skin Contact | 1. Liquefied Gas: Treat for frostbite. Flush the affected area with lukewarm water (do not use hot water).[13] Apply a sterile dressing.[11] 2. Gas: Not a primary route of exposure, but remove contaminated clothing.[7] 3. Seek immediate medical attention for frostbite.[7][11] | 1. Isolate the hazard area.[13] 2. Stop the leak if it can be done without risk.[11][13] 3. Use water spray to reduce vapors.[13][14] |
| Eye Contact | 1. Liquefied Gas: Direct contact may cause severe frostbite and permanent injury.[7] 2. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[7][14] 3. Remove contact lenses if present and easy to do.[7] 4. Seek immediate medical attention.[7] | 1. Eliminate all ignition sources.[8][14] |
| Fire | 1. Leaking Gas Fire: Do not extinguish the flame unless the leak can be stopped safely. An extinguished leak can form an explosive mixture with air.[8][13] 2. If possible, shut off the gas supply.[8] 3. Use water spray or fog to cool exposed containers.[7][8] 4. Use dry chemical, CO₂, or alcohol-resistant foam for surrounding fires.[7][8] | 1. Fight fire from a sheltered position or maximum distance.[8] 2. Responders must wear gas-tight chemical protective clothing with SCBA.[7][11] |
Experimental Protocol: Representative Acute Inhalation Toxicity Study
This section provides a representative methodology for an acute inhalation toxicity study based on the principles of the OECD Test Guideline 403 and US EPA Health Effects Test Guidelines (OPPTS 870.1300), incorporating parameters from published studies on CTFE.[7][8]
Objective
To determine the median lethal concentration (LC₅₀) of CTFE monomer in rats following a single 4-hour inhalation exposure and to observe signs of toxicity.
Materials and Methods
-
Test Substance: this compound (CTFE), purity ≥ 99%.
-
Test System: Young adult Fischer-344 or Sprague-Dawley rats (e.g., 8-12 weeks old), with animals of both sexes. Animals are randomized into groups (e.g., 5-10 per sex per group).
-
Animal Husbandry: Animals are acclimated for at least 5 days prior to exposure, housed in standard cages with free access to food and water, except during exposure. The animal room is maintained at 22 ± 3°C with a relative humidity of 30-70% and a 12-hour light/dark cycle.
-
Exposure Apparatus: A dynamic, nose-only or whole-body inhalation exposure chamber designed to maintain a stable and uniform concentration of the test atmosphere. Chamber airflow, temperature, and humidity are continuously monitored.
-
Concentration Generation & Analysis: Gaseous CTFE is metered into the chamber's air supply using a calibrated flow controller. The actual chamber concentration is monitored regularly (e.g., hourly) using a validated analytical method such as gas chromatography (GC).
-
Experimental Procedure:
-
Group Assignment: At least 3 dose groups and one control group (air only) are used. Based on range-finding studies, concentrations might be selected around the known LC₅₀ (e.g., 500, 1000, 2000 ppm).
-
Exposure: Animals are exposed to the target CTFE concentrations for a single, continuous period of 4 hours.
-
Post-Exposure Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., respiratory distress, changes in motor activity), and body weight changes for at least 14 days.[10] Observations are made frequently on the day of exposure and at least daily thereafter.
-
Pathology: A gross necropsy is performed on all animals that die during the study and on all surviving animals at the end of the 14-day observation period.[7] Special attention is given to the respiratory tract and kidneys. Tissues may be collected for histopathological examination.
-
-
Data Analysis: The LC₅₀ value and its 95% confidence limits are calculated using an appropriate statistical method (e.g., probit analysis).
Conclusion
This compound monomer is an industrially significant chemical that carries substantial risks. Its high flammability and acute toxicity, particularly its potent nephrotoxicity, demand the utmost respect and caution. A comprehensive safety program, rooted in a detailed understanding of its hazards, is non-negotiable for any laboratory or facility where it is handled. By rigorously implementing engineering controls, mandating the use of appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can effectively mitigate the risks associated with CTFE. This guide serves as a foundational resource for developing such a program, enabling the continued use of this versatile monomer in scientific advancement and drug development while ensuring the highest standards of personnel safety and health.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. airgas.com [airgas.com]
- 4. terrauniversal.com [terrauniversal.com]
- 5. Immediately Dangerous to Life or Health | NIOSH | CDC [cdc.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. queensu.ca [queensu.ca]
- 8. research.uga.edu [research.uga.edu]
- 9. Table of IDLH Values | NIOSH | CDC [cdc.gov]
- 10. Immediately Dangerous to Life and Health Limits (IDLHs) | response.restoration.noaa.gov [response.restoration.noaa.gov]
- 11. labrepco.com [labrepco.com]
- 12. Chapter 45.7 Chemical Hygiene and Safety Plan – Work Processes [ehs.lbl.gov]
- 13. epa.gov [epa.gov]
- 14. Immediately dangerous to life or health - Wikipedia [en.wikipedia.org]
Historical development of polychlorotrifluoroethylene resins
An In-depth Technical Guide to the Historical Development of Polychlorotrifluoroethylene (PCTFE) Resins
Introduction
Polythis compound (PCTFE) stands as one of the earliest developed and commercialized fluoropolymers, carving out a significant niche in high-performance applications long before many modern plastics were conceived. Its unique combination of properties—including excellent chemical resistance, extremely low gas permeability, high strength over a wide temperature range, and melt-processability—distinguishes it from its more famous cousin, Polytetrafluoroethylene (PTFE). This guide provides a comprehensive overview of the historical development of PCTFE, from its initial synthesis to its commercial maturation, focusing on the evolution of its production, properties, and applications for an audience of researchers and professionals in science and drug development.
Discovery and Commercialization: A Historical Timeline
The journey of PCTFE began in the 1930s in Germany. It was first synthesized in 1934 by chemists Fritz Schloffer and Otto Scherer at IG Farbenindustrie AG.[1] A patent for its synthesis was subsequently issued in 1937.[2][3]
The strategic importance of PCTFE was recognized during World War II. Scientists involved in the Manhattan Project investigated the material for its exceptional resistance to the highly corrosive uranium hexafluoride used in the uranium isotope separation process.[2][3] Following the war, the United States moved to capitalize on this technology, with the M. W. Kellogg Company commercializing the resin in the early 1950s under the well-known trade name Kel-F® 81.[4]
In 1957, the 3M Company acquired the Kel-F® business and continued its production for nearly four decades.[1][4] 3M's work cemented the material's reputation in demanding fields such as aerospace, cryogenics, and chemical processing. By 1996, 3M had discontinued (B1498344) the manufacturing of Kel-F®, selling the rights to Daikin Industries Ltd., which now produces the resin under the brand name Neoflon® PCTFE.[5] Other notable trade names that emerged over the years include Voltalef® from Arkema and Aclon® from Honeywell.[1][4]
Evolution of Synthesis and Production
The production of PCTFE is based on the free-radical polymerization of the This compound (B8367) (CTFE) monomer.[3] Historically, several polymerization techniques have been employed, including bulk, solution, suspension, and emulsion polymerization.[3] Each method offers different levels of control over molecular weight, particle size, and purity.
The core of the process involves initiating a chain reaction where CTFE monomers add to a growing polymer chain. The presence of the chlorine atom in the monomer, compared to the fluorine in tetrafluoroethylene, slightly alters the reactivity and allows for more controlled polymerization.
References
Commercial Production of Chlorotrifluoroethylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrifluoroethylene (B8367) (CTFE), a versatile fluorinated monomer, is a critical building block in the synthesis of high-performance polymers such as polythis compound (PCTFE) and ethylene (B1197577) this compound (ECTFE). These polymers are indispensable in a multitude of applications within the pharmaceutical, chemical, and electronics industries due to their exceptional chemical resistance, thermal stability, and low gas permeability. This technical guide provides an in-depth overview of the core commercial methodologies for the production of this compound, with a focus on zinc-mediated dechlorination, catalytic hydrogenation, and oxyhydrochlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate a comprehensive understanding for research, development, and scale-up activities.
Zinc-Mediated Dechlorination of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
The reaction of 1,1,2-trichloro-1,2,2-trifluoroethane with zinc powder in a suitable solvent is a well-established and prevalent method for the commercial production of this compound.[1] This process offers high yields and selectivity.
Experimental Protocol: Continuous Process
This protocol outlines a continuous process for the production of CTFE using a series of stirred tank reactors.[1]
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Zinc powder (particle size ≤ 100 μm)[1]
-
Methanol (B129727) (anhydrous)
Equipment:
-
A series of two to three stirred tank reactors connected by overflow pipes[1]
-
Feed pumps for CFC-113 and zinc-methanol slurry
-
Reflux condensers for each reactor
-
Temperature and pressure control systems for each reactor
-
Product collection and purification train (including washing, drying, and distillation)
Procedure:
-
Reactor Preparation: Initially, each stirred tank reactor is charged with a reaction liquid, which is a mixture of zinc powder, zinc chloride, and methanol. This can be prepared by a preliminary reaction of CFC-113 with a zinc powder slurry in methanol.[1]
-
Process Initiation:
-
Reaction Conditions:
-
Reaction Progression: The reaction mixture overflows from the first reactor into the subsequent reactors in the series. The molar ratio of the by-product zinc chloride to unreacted zinc increases progressively through the reactor train.[1]
-
Product Collection:
-
Continuously discharge the gaseous this compound product from each reactor.[1]
-
Pass the crude CTFE through a refining station for purification.
-
-
By-product Removal: Continuously discharge the slurry containing unreacted zinc powder and zinc chloride in methanol from the final reactor for recovery of methanol and zinc chloride.[1]
Purification of Crude CTFE:
-
Washing: The crude CTFE gas stream is washed with water to remove any entrained alcohol (methanol or ethanol).[2]
-
Drying: The washed gas is then passed through a drying agent, such as molecular sieves, to remove water.[2]
-
Distillation: The dried CTFE is then distilled under pressure to achieve high purity.[2] The purity of the crude CTFE before purification is typically 90% or higher, with major impurities being unreacted CFC-113, 1,2-dichloro-1,1,2-trifluoroethane, and trifluoroethylene.[1]
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Starting Material | 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | [1] |
| Reagent | Zinc Powder (particle size ≤ 100 μm) | [1] |
| Solvent | Methanol | [1] |
| Reaction Conditions | ||
| Temperature | 70 - 120 °C | [1] |
| Pressure | 0 - 8 kg/cm ² (gauge) | [1] |
| Zinc Powder to Methanol Ratio (w/w) | 1:1 to 1:4 | [1] |
| Product Information | ||
| Crude Product Purity | ≥ 90% | [1] |
| Major Impurities | CFC-113, 1,2-dichloro-1,1,2-trifluoroethane, trifluoroethylene | [1] |
Process Diagram
Caption: Continuous production of CTFE via zinc-mediated dechlorination.
Catalytic Hydrogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
Catalytic hydrogenation, also known as hydrodechlorination, presents an alternative, environmentally benign route to this compound, avoiding the use of stoichiometric metal reductants.[3] This process typically employs a supported noble metal catalyst in a gas-phase reaction.
Experimental Protocol: Gas-Phase Catalytic Hydrogenation
This protocol describes a general procedure for the gas-phase hydrodechlorination of CFC-113 using a supported palladium catalyst.
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Supported palladium catalyst (e.g., Pd on activated carbon, Pd/C)
Equipment:
-
Fixed-bed flow reactor (e.g., quartz or stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
Syringe pump for liquid CFC-113 feed
-
Vaporizer/preheater for CFC-113
-
Condenser/cold trap for product collection
-
Gas chromatograph (GC) for analysis
Catalyst Preparation (Example: Wet Impregnation of Pd/C):
-
Dry the activated carbon support at 110°C for 24 hours.
-
Prepare a solution of a palladium precursor (e.g., palladium chloride or palladium nitrate) in an appropriate solvent (e.g., dilute HCl or deionized water).
-
Impregnate the dried support with the palladium precursor solution.
-
Dry the impregnated support at 120°C for several hours.
-
Calcine the dried material in an inert atmosphere at a temperature typically between 300-500°C.
-
Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 200-400°C) to form the active palladium metal catalyst.
Procedure:
-
Catalyst Loading: Pack a known amount of the prepared catalyst into the fixed-bed reactor, securing it with quartz wool plugs.
-
Catalyst Activation (In-situ Reduction): Heat the catalyst bed to the desired reduction temperature under a flow of inert gas. Then, introduce a flow of hydrogen gas for a specified period to ensure complete reduction of the palladium precursor to metallic palladium.
-
Reaction Initiation:
-
Adjust the reactor temperature to the desired reaction temperature (e.g., 180°C).[3]
-
Set the flow rates of hydrogen and inert gas using the mass flow controllers.
-
Introduce CFC-113 into the preheater/vaporizer at a controlled rate using a syringe pump.
-
Mix the vaporized CFC-113 with the hydrogen and inert gas stream before it enters the reactor.
-
-
Reaction Conditions:
-
Product Collection and Analysis:
-
Pass the reactor effluent through a condenser or cold trap to collect the liquid products.
-
Analyze the gaseous and liquid products using a gas chromatograph to determine the conversion of CFC-113 and the selectivity to CTFE.
-
Quantitative Data
| Parameter | Pd-Cu-Fe/AC Catalyst | Ni/SiO₂ Catalyst | Reference |
| Reaction Conditions | |||
| Temperature | 180 °C | 450 °C | [3][4] |
| H₂/CFC-113 Molar Ratio | 3:1 | 3:1 | [3][4] |
| Contact Time (C.T.) | 5 s | Not specified | [3] |
| Space Velocity (SV) | Not specified | 100 - 20,000 hr⁻¹ | [5] |
| Performance | |||
| CFC-113 Conversion | 98.5% | 100% | [3][4] |
| CTFE Selectivity | 92.6% | 95.8% | [3][4] |
Process Diagram
Caption: Gas-phase catalytic hydrogenation of CFC-113 to CTFE.
Oxyhydrochlorination Process
The oxyhydrochlorination process offers a route to CTFE that can be integrated with other chemical processes, particularly those that produce hydrogen chloride as a byproduct. In this process, ethylene acts as a chlorine acceptor.
Experimental Protocol: Vapor-Phase Oxyhydrochlorination
This protocol provides a general outline for the vapor-phase oxyhydrochlorination process for CTFE production.
Materials:
-
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
-
Ethylene (C₂H₄)
-
Hydrogen Chloride (HCl)
-
Oxygen (O₂) or Air
-
Catalyst: Copper chloride and an alkali metal chloride (e.g., potassium chloride) supported on a molecular sieve.
Equipment:
-
Vapor-phase flow reactor
-
Furnace with temperature control
-
Mass flow controllers for gaseous reactants
-
Feed system for CFC-113
-
Product condensation and collection system
-
Analytical instrumentation (e.g., GC-MS)
Catalyst Preparation:
-
Prepare a eutectic mixture of copper chloride and an alkali metal chloride.
-
Fuse the molten salt mixture with the molecular sieve support.
-
Cool and wash the resulting material to remove any free ions.
-
Dry the catalyst thoroughly before use.
Procedure:
-
Catalyst Loading: Place the prepared catalyst in the vapor-phase flow reactor.
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature (350°C to 525°C).
-
Introduce a gaseous mixture of CFC-113, ethylene, hydrogen chloride, and oxygen into the reactor at controlled flow rates.
-
-
Reaction Conditions:
-
Maintain the reaction temperature in the range of 350°C to 525°C.
-
The contact time of the reactants with the catalyst is typically between 0.1 and 30 seconds.
-
The molar ratio of the reactants is a critical parameter to control the reaction selectivity.
-
-
Product Recovery:
-
Cool the reactor effluent to condense the products, including CTFE and ethylene dichloride (EDC).
-
Separate the desired CTFE product from the byproducts and unreacted starting materials through distillation and other purification techniques.
-
Quantitative Data
| Parameter | Value | Reference |
| Reactants | ||
| Starting Materials | CFC-113, Ethylene, HCl, Oxygen | |
| Catalyst | Copper chloride and alkali metal chloride on molecular sieve | |
| Reaction Conditions | ||
| Temperature | 350 - 525 °C | |
| Contact Time | 0.1 - 30 seconds | |
| Product Information | ||
| Primary Products | This compound (CTFE), Ethylene Dichloride (EDC) |
Process Diagram
Caption: Oxyhydrochlorination process for the co-production of CTFE and EDC.
Conclusion
The commercial production of this compound is dominated by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113). While the zinc-mediated process is a mature and high-yielding technology, catalytic hydrogenation and oxyhydrochlorination offer more environmentally sustainable and potentially integrated manufacturing routes. The choice of a specific production method depends on various factors, including raw material availability, energy costs, capital investment, and environmental regulations. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the synthesis and application of this important fluoromonomer. Further research into novel and more efficient catalytic systems continues to be an active area of development, promising further improvements in the production of this compound.
References
- 1. US5124494A - Continuous process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. EP0416615B1 - Process for preparing this compound - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Polychlorotrifluoroethylene (PCTFE) via Suspension Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorotrifluoroethylene (PCTFE) is a high-performance thermoplastic fluoropolymer renowned for its exceptional chemical resistance, low moisture absorption, high tensile strength, and excellent thermal stability. These properties make it a material of choice in demanding applications, including pharmaceutical packaging, cryogenic components, seals, and gaskets. Suspension polymerization is a widely employed method for the synthesis of PCTFE, offering good heat dissipation and control over particle size.[1]
This document provides detailed application notes and experimental protocols for the synthesis of PCTFE via free-radical suspension polymerization. The information is intended to guide researchers in the successful laboratory-scale production of PCTFE with tunable properties.
Principle of Suspension Polymerization
Suspension polymerization of This compound (B8367) (CTFE) is a heterogeneous free-radical polymerization process. The monomer, which is sparingly soluble in water, is dispersed as fine droplets in an aqueous medium. The polymerization is initiated by a monomer-soluble or water-soluble initiator, and a suspension stabilizer is typically used to prevent the agglomeration of the polymer particles. The final product is obtained as a solid polymer in the form of spherical beads, which can be easily filtered, washed, and dried.
Key Reaction Parameters and Their Effects
The properties of the resulting PCTFE polymer, such as molecular weight, yield, and particle size, are significantly influenced by various reaction parameters. Understanding these relationships is crucial for tailoring the polymer for specific applications.
Data Presentation
The following tables summarize the quantitative effects of key reaction parameters on the properties of PCTFE synthesized via suspension polymerization.
Table 1: Effect of Initiator Concentration on PCTFE Molecular Weight
| Initiator System | Initiator Concentration | Temperature (°C) | Resulting Molecular Weight | Reference |
| t-butyl hydroperoxide / Sodium metabisulfite (B1197395) | Low | 20 - 75 | High | [1] |
| t-butyl hydroperoxide / Sodium metabisulfite | High | 20 - 75 | Low | [1] |
| Fluorine-containing peroxide | Not specified | 10 - 60 | Uniform | [2] |
Table 2: Effect of Reaction Temperature on PCTFE Molecular Weight
| Initiator System | Temperature (°C) | Initiator Concentration | Resulting Molecular Weight | Reference |
| t-butyl hydroperoxide / Sodium metabisulfite | Low (e.g., 20) | Low | High | [1] |
| t-butyl hydroperoxide / Sodium metabisulfite | High (e.g., 75) | High | Low | [1] |
Table 3: General Process Parameters for Fluoropolymer Suspension Polymerization
| Parameter | Typical Range | Effect on Polymer Properties | Reference |
| Pressure (MPa) | 0.4 - 3.0 | Higher pressure can increase reaction rate and molecular weight. | [2][3] |
| Stirring Speed (rpm) | 200 - 500 | Affects droplet size and particle size distribution. Inadequate stirring leads to agglomeration. | [3] |
| Monomer to Water Ratio | Varies | Influences heat transfer and reaction kinetics. | |
| Suspension Stabilizer | Varies | Prevents coalescence of droplets and controls particle morphology. | [4] |
Experimental Protocols
This section provides a detailed methodology for the suspension polymerization of CTFE.
Materials and Equipment
-
Monomer: this compound (CTFE), high purity (>99.9%)
-
Reaction Medium: Deionized water
-
Initiator System:
-
Option A (Redox): t-butyl hydroperoxide (t-BHP) and sodium metabisulfite (Na₂S₂O₅)
-
Option B (Peroxide): A suitable fluorine-containing peroxide
-
-
Molecular Weight Regulator (Optional): Alkyl cyclopentane[2]
-
Suspension Stabilizer: e.g., Poly(vinyl alcohol) (PVA), gelatin, or other suitable stabilizer
-
pH Buffer: e.g., Sodium bicarbonate, to maintain a stable pH
-
Reactor: A high-pressure stainless steel reactor equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports for gas and liquids.
-
Ancillary Equipment: Filtration apparatus, vacuum oven.
Experimental Workflow
Caption: Experimental workflow for the suspension polymerization of PCTFE.
Detailed Procedure
-
Reactor Preparation:
-
Thoroughly clean the high-pressure reactor to remove any impurities.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
-
Charging the Reactor:
-
Prepare the aqueous phase by dissolving the suspension stabilizer and pH buffer in deionized water.
-
Charge the aqueous phase into the reactor.
-
Seal the reactor and ensure it is leak-proof.
-
-
Monomer Addition and Polymerization:
-
Begin stirring the aqueous phase at a controlled speed (e.g., 200-500 rpm) to create a stable dispersion.[3]
-
Introduce the CTFE monomer into the reactor until the desired pressure (e.g., 0.4-1.2 MPa) is reached.[2]
-
Bring the reactor contents to the desired reaction temperature (e.g., 10-60°C).[2]
-
Initiate the polymerization by adding the initiator system. For a redox system, the components can be added separately.
-
Maintain the reaction at a constant temperature and pressure for the desired duration (typically several hours). The progress of the reaction can be monitored by the uptake of the monomer.
-
-
Reaction Termination and Polymer Isolation:
-
Once the desired conversion is achieved, terminate the polymerization by cooling the reactor and venting the unreacted monomer.
-
Discharge the polymer slurry from the reactor.
-
Isolate the PCTFE beads by filtration.
-
-
Purification and Drying:
-
Wash the polymer beads thoroughly with deionized water to remove any residual initiator, stabilizer, and other impurities.
-
Dry the purified PCTFE beads in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Signaling Pathways and Logical Relationships
The control of molecular weight in PCTFE suspension polymerization is a key aspect of the synthesis. The following diagram illustrates the logical relationships between key reaction parameters and the resulting polymer properties.
Caption: Logical relationships between reaction parameters and PCTFE properties.
Conclusion
The suspension polymerization of CTFE is a versatile method for producing PCTFE with a range of properties. By carefully controlling the reaction parameters as outlined in these notes and protocols, researchers can synthesize PCTFE tailored to the specific requirements of their applications in fields such as pharmaceuticals, materials science, and beyond. The provided data and workflows offer a solid foundation for the successful implementation of this synthesis in a laboratory setting.
References
- 1. US5453477A - Process of polymerizing chloroetrifluoroethylene with alkyl hydroperoxide and metal metabisulfite - Google Patents [patents.google.com]
- 2. CN104356267A - A kind of preparation method of polytrifluoroethylene resin - Google Patents [patents.google.com]
- 3. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Emulsion Polymerization of Chlorotrifluoroethylene (CTFE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polychlorotrifluoroethylene (PCTFE) is a high-performance fluoropolymer renowned for its exceptional chemical resistance, low moisture absorption, and excellent mechanical properties over a wide temperature range.[1] These characteristics make it a material of choice in demanding applications, including cryogenic components, pharmaceutical packaging, and moisture barrier films for sensitive electronics.[1] Emulsion polymerization is a versatile technique for synthesizing PCTFE, yielding fine polymer particles dispersed in an aqueous medium, which are suitable for coatings, films, and other applications.[1]
This document provides detailed application notes and protocols for the emulsion polymerization of This compound (B8367) (CTFE). While specific data for the homopolymerization of CTFE is limited in publicly available literature, this guide leverages detailed protocols from the emulsion copolymerization of CTFE, which serve as an excellent starting point for developing a robust homopolymerization process.
Key Parameters in CTFE Emulsion Polymerization
The successful emulsion polymerization of CTFE is dependent on several critical parameters that influence reaction kinetics, particle size, molecular weight, and overall latex stability. A fundamental understanding of these relationships is crucial for process optimization and achieving desired polymer properties.
Caption: Key parameters influencing CTFE emulsion polymerization.
Quantitative Data from CTFE Emulsion Copolymerization
The following table summarizes quantitative data from a study on the emulsion copolymerization of CTFE with vinyl ethers. This data provides a valuable reference for selecting starting concentrations and conditions for CTFE homopolymerization.
| Parameter | Value/Range | Source |
| Initiator System | Potassium persulfate (KPS) and Sodium Sulfite | [2] |
| Surfactant System | Combination of non-ionic (tridecyl polyoxyethylene ethers) and anionic (polyoxyethylene-based ether sulfonic acid) surfactants | [2] |
| Monomer Concentration | 50 mol% CTFE (in copolymerization) | [2] |
| Initial Reactor Pressure | ~0.75 MPa | [2] |
| Polymerization Time | 4 hours | [2] |
| Polymer Yield | 71% - 93% (dependent on surfactant and macromonomer concentration) | [2] |
Experimental Protocols
This section provides a detailed protocol for the emulsion polymerization of CTFE, adapted from established procedures for CTFE copolymerization.[2] Researchers should consider this as a starting point and may need to optimize conditions for their specific requirements.
Materials and Equipment
Materials:
-
This compound (CTFE) monomer
-
Deionized water
-
Potassium persulfate (KPS)
-
Sodium sulfite
-
Non-ionic surfactant (e.g., tridecyl polyoxyethylene ether)
-
Anionic surfactant (e.g., polyoxyethylene-based ether sulfonic acid)
-
Sodium bicarbonate (optional, as a buffer)
-
Nitrogen gas (high purity)
Equipment:
-
High-pressure stainless steel autoclave reactor (e.g., 3.0 L) equipped with a stirrer, temperature and pressure sensors, and inlet/outlet valves.
-
Monomer charging system
-
Initiator and surfactant solution feed pumps
-
Heating and cooling system for the reactor
-
Vacuum pump
-
Analytical equipment for characterization (e.g., Gas Chromatography, Dynamic Light Scattering, Gel Permeation Chromatography, Thermogravimetric Analysis)
Experimental Workflow
Caption: Workflow for CTFE emulsion polymerization.
Detailed Polymerization Procedure
-
Reactor Preparation:
-
Thoroughly clean and dry the stainless steel autoclave.
-
Purge the reactor with high-purity nitrogen to remove any oxygen.
-
-
Initial Charge:
-
Add deionized water, the non-ionic and anionic surfactants, and sodium bicarbonate (if used) to the reactor.
-
Seal the reactor and begin stirring.
-
-
Pressurization and Purging:
-
Evacuate the reactor to remove air.
-
Introduce gaseous CTFE into the reactor until the desired initial pressure is reached (e.g., ~0.75 MPa).[2]
-
Allow the system to equilibrate at the desired reaction temperature.
-
-
Initiation:
-
Prepare an aqueous solution of the initiator system (KPS and sodium sulfite).
-
Inject the initiator solution into the reactor to start the polymerization.
-
-
Polymerization:
-
Maintain a constant temperature and monitor the reactor pressure. A drop in pressure indicates monomer consumption.
-
Continue the polymerization for the desired reaction time (e.g., 4 hours).[2]
-
-
Depressurization and Cooling:
-
Stop the reaction by cooling the reactor.
-
Vent any unreacted CTFE monomer safely.
-
Cool the reactor to room temperature.
-
-
Latex Collection and Purification:
-
Collect the resulting PCTFE latex from the reactor.
-
The latex can be purified by dialysis or ion exchange to remove residual surfactants and initiator fragments.
-
For solid polymer, the latex can be coagulated (e.g., by adding a salt solution), followed by washing and drying.
-
Characterization of PCTFE Latex and Polymer
-
Monomer Conversion and Polymer Yield: Determined gravimetrically after drying the latex to a constant weight.[2]
-
Particle Size and Distribution: Measured by Dynamic Light Scattering (DLS).[2]
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).[2]
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) to determine the decomposition temperature and thermal stability of the polymer.[2]
-
Latex Stability: Can be assessed by monitoring changes in particle size over time or through centrifugation tests.[2]
References
Application Note: High-Resolution Purity Analysis of Chlorotrifluoroethylene (CTFE) by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrifluoroethylene (CTFE) is a critical monomer in the synthesis of high-performance fluoropolymers, such as polythis compound (PCTFE). The purity of the CTFE monomer is paramount as even trace levels of impurities can significantly impact the polymerization process and the final properties of the polymer, including its chemical resistance, thermal stability, and mechanical strength. This application note provides a detailed protocol for the purity analysis of CTFE using gas chromatography with flame ionization detection (GC-FID), a robust and widely used technique for the analysis of volatile organic compounds.
Experimental Workflow
The overall workflow for the purity analysis of CTFE is depicted in the following diagram.
Application Notes and Protocols for the Spectroscopic Analysis of Chlorotrifluoroethylene (CTFE) using NMR and IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Analysis of Chlorotrifluoroethylene (B8367)
This compound (CTFE), with the chemical formula C₂ClF₃, is a versatile fluorinated monomer used in the synthesis of various polymers and copolymers. Its unique chemical structure, featuring a carbon-carbon double bond and both chlorine and fluorine substituents, gives rise to distinct spectroscopic signatures. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the characterization of CTFE, providing valuable insights into its molecular structure, purity, and chemical environment.
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of CTFE using ¹⁹F NMR, ¹³C NMR, and IR spectroscopy.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorinated compounds like CTFE. The three fluorine atoms in the molecule are in different chemical environments, leading to distinct signals in the ¹⁹F NMR spectrum.
Data Presentation: ¹⁹F NMR of Polythis compound (PCTFE)
| Functional Group | Chemical Shift Range (ppm) | Multiplicity |
| -CF₂- | -100 to -110 | Broad |
| -CFCl- | -130 | Broad |
Note: Chemical shifts are referenced to CFCl₃. The broadness of the signals is due to the solid-state nature of the polymer and the presence of different tacticities.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the CTFE molecule. The two carbon atoms of the double bond are in distinct electronic environments due to the different halogen substituents.
Data Presentation: ¹³C NMR of this compound (CTFE)
Specific experimental ¹³C NMR data for CTFE monomer is not widely published. The following table provides predicted chemical shifts based on computational studies and typical ranges for similar olefinic carbons.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| =CF₂ | 120 - 130 |
| =CFCl | 110 - 120 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes of a molecule. The gas-phase IR spectrum of CTFE exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its chemical bonds.
Data Presentation: Gas-Phase IR Spectrum of this compound (CTFE)
The following table summarizes the major absorption bands and their corresponding vibrational assignments for gaseous CTFE.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 1792 | C=C Stretch |
| 1336 | C-F Stretch |
| 1215 | C-F Stretch |
| 1058 | C-F Stretch |
| 689 | C-Cl Stretch |
| 538 | CF₂ Wag |
| 517 | CF₂ Scissor |
| 463 | CF₂ Rock |
| 369 | CFCl Wag |
| 338 | CFCl Scissor |
| 194 | CFCl Rock |
Experimental Protocols
NMR Spectroscopy of this compound (A Liquefied Gas)
This protocol outlines the procedure for acquiring ¹⁹F and ¹³C NMR spectra of CTFE, which is a gas at room temperature and pressure but can be handled as a liquefied gas.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of liquefied CTFE.
Materials:
-
High-pressure NMR tube with a J. Young valve
-
Schlenk line or vacuum manifold
-
Lecture bottle of this compound (CTFE)
-
Deuterated chloroform (B151607) (CDCl₃), pre-dried over molecular sieves
-
Dry ice/acetone bath
-
NMR spectrometer equipped with a multinuclear probe
Procedure:
-
Sample Preparation: a. Place a high-pressure NMR tube in a dry ice/acetone bath to cool it to approximately -78 °C. b. Connect the NMR tube to a Schlenk line. c. Carefully introduce a small amount of deuterated chloroform (approximately 0.5 mL) into the cooled NMR tube using a cannula. d. Connect the lecture bottle of CTFE to the Schlenk line. e. Slowly condense a small amount of CTFE gas into the NMR tube. The amount should be sufficient to create a liquid phase at low temperature. f. Once a sufficient amount of liquid is collected, close the valve on the lecture bottle and the NMR tube. g. Carefully remove the NMR tube from the cold bath and allow it to slowly warm to room temperature behind a blast shield. Caution: This should be done with extreme care as pressure will build up inside the tube. h. Alternatively, for lower pressure experiments, the gas can be introduced into a sealed NMR tube at a known pressure.
-
Instrument Parameters (¹⁹F NMR):
-
Spectrometer Frequency: 470 MHz (example)
-
Pulse Program: Standard one-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 16-64 (depending on concentration)
-
Spectral Width: 200 ppm (centered around -120 ppm)
-
Reference: External CFCl₃ (0 ppm)
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 125 MHz (example)
-
Pulse Program: Proton-decoupled one-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral Width: 250 ppm (centered around 125 ppm)
-
Reference: Internal TMS (0 ppm) via the deuterated solvent signal.
-
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase and baseline corrections. c. Integrate the signals and identify the chemical shifts.
Infrared (IR) Spectroscopy of Gaseous this compound
This protocol describes the acquisition of a gas-phase FT-IR spectrum of CTFE.
Experimental Workflow for Gas-Phase IR Analysis
Caption: Workflow for gas-phase FT-IR analysis of CTFE.
Materials:
-
FT-IR spectrometer
-
Gas cell with KBr or NaCl windows (e.g., 10 cm path length)
-
Vacuum line
-
Lecture bottle of this compound (CTFE)
-
Pressure gauge
Procedure:
-
Sample Preparation: a. Connect the gas cell to a vacuum line and evacuate it to a pressure below 1 Torr. b. Acquire a background spectrum of the evacuated gas cell. This will be used to correct for the absorbance of the cell windows and any residual atmospheric gases.
-
Instrument Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 1 cm⁻¹
-
Number of Scans: 32-64
-
Apodization: Happ-Genzel
-
-
Data Acquisition: a. Connect the lecture bottle of CTFE to the evacuated gas cell. b. Slowly introduce CTFE gas into the cell to the desired pressure (e.g., 10-50 Torr). c. Allow the gas to equilibrate in the cell for a few minutes. d. Acquire the IR spectrum of the CTFE sample.
-
Data Processing: a. Ratio the sample spectrum against the background spectrum to obtain the transmittance spectrum. b. Convert the transmittance spectrum to an absorbance spectrum. c. Identify the peak positions (wavenumbers) and their corresponding intensities. d. Assign the observed absorption bands to the vibrational modes of the CTFE molecule.
Application Notes and Protocols for the Identification of CTFE Derivatives by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotrifluoroethylene (CTFE) derivatives are compounds of significant interest across various fields, including polymer science, materials science, and environmental analysis. Their unique chemical properties, imparted by the fluorine and chlorine substituents, make them valuable components in polymers like polythis compound (PCTFE). However, the identification and quantification of CTFE derivatives, which can be present as monomers, oligomers, or degradation products, require robust analytical techniques. Mass spectrometry, particularly when coupled with gas chromatography, has proven to be an indispensable tool for this purpose.
This document provides detailed application notes and protocols for the identification of CTFE derivatives using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a powerful technique for analyzing complex and non-volatile materials.
Application: Analysis of Thermal Degradation Products of Polythis compound (PCTFE) by Py-GC-MS
Py-GC-MS is an analytical method that involves the thermal decomposition of a material in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments. This technique is particularly well-suited for the analysis of polymers like PCTFE, as it allows for the characterization of its constituent CTFE derivatives without the need for complex sample preparation.[1] The thermal degradation of PCTFE primarily yields the CTFE monomer and a series of larger oligomeric fragments.[2] In a nitrogen atmosphere, decomposition products can also include –CF=CF2, CF2=CFCl, and CF2=CCl2.[3]
Experimental Workflow
The overall workflow for the Py-GC-MS analysis of PCTFE is depicted below. A small, solid sample of the polymer is introduced into the pyrolyzer. The pyrolyzer rapidly heats the sample to a specific temperature, causing it to break down into smaller, volatile molecules (CTFE derivatives). These degradation products are then swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the GC column. Finally, the separated compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for their identification and quantification.[4]
Detailed Experimental Protocol: Py-GC-MS of PCTFE
This protocol provides a representative method for the analysis of PCTFE thermal degradation products.
1. Instrumentation:
-
Pyrolyzer: A micro-furnace pyrolyzer is recommended.
-
Gas Chromatograph: A standard GC system equipped with a capillary column.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
2. Sample Preparation:
-
A small amount of the solid PCTFE sample (typically 0.1-0.5 mg) is placed into a sample cup.[5]
-
No further sample preparation, such as solvent extraction or dissolution, is required.[1]
3. Pyrolysis Conditions:
-
Pyrolysis Temperature: 600°C to 800°C. A temperature of 700°C is often a good starting point.[1][6]
-
Atmosphere: Inert (e.g., Helium or Nitrogen).[1]
4. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250°C to 300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent), is suitable. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[7]
-
Oven Temperature Program:
5. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Ion Source Temperature: 230°C to 250°C.
-
Mass Scan Range: m/z 35-550 amu. This range will cover the CTFE monomer and smaller oligomers.[6]
-
Data Acquisition: Full scan mode.
6. Data Analysis:
-
The resulting chromatogram (pyrogram) will show a series of peaks corresponding to the different CTFE derivatives.
-
The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification.
-
The primary peaks expected are the CTFE monomer and a series of oligomers.
Quantitative Data Presentation
The thermal degradation of PCTFE yields a mixture of volatile products. The relative abundance of these products can be quantified to provide a "fingerprint" of the material. Below is a summary of typical quantitative results from the pyrolysis of PCTFE in a vacuum.
| Product Fraction | Composition | Weight Percent of Total Volatiles | Average Molecular Weight (amu) |
| Monomeric Fragments | ~90-95 mol% CTFE monomer, with the remainder being C3F5Cl and C3F4Cl2 | 27.9% | - |
| Larger Fragments | Oligomers of CTFE | 72.1% | 904 |
Table 1: Quantitative analysis of volatile products from the thermal degradation of PCTFE in a vacuum. Data sourced from NIST Technical Series Publications.[2]
Logical Relationship: Thermal Degradation Pathway of PCTFE
The thermal degradation of PCTFE is understood to proceed through a free-radical chain reaction. The process is initiated by the cleavage of a carbon-carbon bond in the polymer backbone. This is followed by a "de-zipping" or depolymerization process where the radical end of the chain successively releases CTFE monomer units. An alternative pathway involves the intramolecular transfer of a chlorine atom, which leads to chain scission and the formation of larger, more stable oligomeric fragments.[3]
Conclusion
Mass spectrometry, especially when combined with pyrolysis and gas chromatography, offers a powerful and direct method for the identification and characterization of CTFE derivatives from complex polymeric matrices. The protocols and data presented here provide a solid foundation for researchers and scientists working with these materials. The ability to obtain detailed chemical fingerprints of CTFE derivatives is crucial for quality control, material development, and understanding the environmental fate of fluorinated polymers.
References
- 1. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 4. Pyrolysis-Gas Chromatography-Mass Spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Note: Characterization of Polychlorotrifluoroethylene (PCTFE) Films Using Differential Scanning Calorimetry (DSC)
Introduction
Polychlorotrifluoroethylene (PCTFE) is a high-performance fluoropolymer known for its exceptional moisture barrier properties, chemical inertness, and mechanical strength. These characteristics make PCTFE films a critical material in pharmaceutical and drug development applications, particularly for blister packaging of moisture-sensitive drugs. Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This application note provides a detailed protocol for the characterization of PCTFE films using DSC to determine key thermal properties such as glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity. Understanding these properties is crucial for quality control, formulation development, and ensuring the stability and efficacy of packaged pharmaceutical products.
Key Applications in Pharmaceutical and Drug Development
-
Quality Control: Ensuring lot-to-lot consistency of PCTFE films by verifying their thermal properties.
-
Material Selection: Comparing different grades or suppliers of PCTFE films based on their thermal performance.
-
Impact of Processing: Evaluating the effect of manufacturing processes, such as heat sealing and sterilization, on the film's crystallinity and barrier properties.
-
Stability Studies: Assessing the long-term stability of the film and its interaction with drug products under various environmental conditions.
Experimental Protocols
This protocol is based on the principles outlined in ASTM D3418, the standard test method for transition temperatures and enthalpies of fusion and crystallization of polymers by DSC.[1][2][3]
Instrumentation and Consumables
-
Differential Scanning Calorimeter (DSC): Equipped with a cooling accessory.
-
Sample Pans: Standard aluminum pans and lids.
-
Sample Press: For crimping and sealing the sample pans.
-
Microbalance: Capable of weighing to ±0.01 mg.
-
Purge Gas: High purity nitrogen (99.99%).
-
Reference Material: An empty, sealed aluminum pan.
Sample Preparation
-
Cut a small, representative sample of the PCTFE film, typically weighing between 5 and 10 mg.[3][4] The sample should be flat to ensure good thermal contact with the bottom of the pan.[5]
-
Place the film sample into a standard aluminum DSC pan.
-
Seal the pan hermetically using a sample press to prevent any loss of material during the experiment.[6]
-
Prepare an empty, sealed aluminum pan to be used as a reference.
DSC Instrument Setup and Calibration
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's instructions.[4]
-
Purge Gas: Set the nitrogen purge gas flow rate to 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.[6]
-
Loading: Place the sealed sample pan and the reference pan into the DSC cell.
Thermal Program
A "heat-cool-heat" cycle is recommended to erase the prior thermal history of the PCTFE film and observe its intrinsic thermal properties.
-
Equilibration: Equilibrate the sample at a low temperature, for example, 25°C.
-
First Heating Scan: Heat the sample from 25°C to a temperature above its melting point, typically around 250°C, at a constant heating rate of 10°C/min.[7] This scan provides information on the "as-received" properties of the film.
-
Isothermal Hold: Hold the sample at 250°C for 3-5 minutes to ensure complete melting and to erase the previous thermal history.
-
Cooling Scan: Cool the sample from 250°C down to 25°C at a controlled cooling rate of 10°C/min. This scan reveals the crystallization behavior of the material.
-
Second Heating Scan: Heat the sample again from 25°C to 250°C at a heating rate of 10°C/min. This scan provides data on the intrinsic thermal properties of the PCTFE after controlled cooling.
Data Presentation
The following table summarizes the typical thermal properties of PCTFE films obtained from DSC analysis. These values can be influenced by factors such as molecular weight, processing conditions, and the presence of any additives.
| Property | Symbol | Typical Value Range | Unit |
| Glass Transition Temperature | Tg | 45 - 100 | °C |
| Melting Temperature (Peak) | Tm | 210 - 220 | °C |
| Crystallization Temperature (Peak) | Tc | 170 - 190 | °C |
| Enthalpy of Fusion | ΔHm | 40 - 60 | J/g |
| Enthalpy of Crystallization | ΔHc | 40 - 60 | J/g |
| Degree of Crystallinity | χc | 30 - 50 | % |
Note: The degree of crystallinity (χc) is calculated using the following formula:
χc (%) = (ΔHm / ΔHm°) x 100
Where ΔHm is the measured enthalpy of fusion and ΔHm° is the theoretical enthalpy of fusion for 100% crystalline PCTFE (a literature value).
Data Analysis and Interpretation
-
Glass Transition Temperature (Tg): Observed as a step-like change in the baseline of the heat flow curve. It represents the transition from a rigid, glassy state to a more flexible, rubbery state in the amorphous regions of the polymer.
-
Melting Temperature (Tm): Appears as an endothermic peak on the heating scan. The peak temperature is taken as the melting point. Multiple peaks may indicate different crystalline structures or the presence of comonomers.
-
Crystallization Temperature (Tc): Appears as an exothermic peak on the cooling scan, representing the heat released as the polymer chains organize into crystalline structures.
-
Enthalpy of Fusion (ΔHm) and Crystallization (ΔHc): Calculated by integrating the area under the respective melting and crystallization peaks. These values are proportional to the amount of crystalline material in the sample.
-
Degree of Crystallinity: A higher degree of crystallinity generally corresponds to improved barrier properties and higher mechanical strength in PCTFE films.
Experimental Workflow
Caption: Workflow for PCTFE film characterization using DSC.
Logical Relationships in Data Interpretation
Caption: Logical flow from DSC data to film performance attributes.
References
Thermogravimetric Analysis of Polychlorotrifluoroethylene (PCTFE)
An in-depth analysis of the thermal stability of polychlorotrifluoroethylene (PCTFE) is critical for its application in demanding environments, particularly in the aerospace, chemical processing, and electronics industries. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing the thermal decomposition of PCTFE, providing valuable data for researchers, scientists, and drug development professionals on its operational limits and degradation kinetics. This application note details the TGA of PCTFE under both inert and oxidative atmospheres, presenting key quantitative data and a comprehensive experimental protocol.
Introduction
Polythis compound (PCTFE) is a melt-processable fluoropolymer known for its excellent chemical resistance, low gas permeability, and good mechanical properties over a wide temperature range. Understanding its thermal stability is paramount for defining its service lifetime and processing conditions. TGA measures the change in mass of a material as a function of temperature or time in a controlled atmosphere, revealing its thermal decomposition profile.
Mechanism of Thermal Decomposition
The thermal degradation of PCTFE proceeds through different pathways depending on the surrounding atmosphere. In an inert atmosphere, such as nitrogen, the primary decomposition products include the monomer This compound (B8367) (CTFE), as well as other volatile fragments like –CF=CF₂, CF₂=CFCl, and CF₂=CCl₂.[1] This process is primarily driven by the cleavage of C-C bonds in the polymer backbone.[1]
In the presence of oxygen, the decomposition mechanism is more complex and occurs at lower temperatures. Oxidative degradation leads to the formation of carbonyl fluoride (B91410) (–C(O)–F) and other oxygenated species.[1]
Quantitative TGA Data
The thermal decomposition of PCTFE was analyzed by TGA under both nitrogen and oxygen atmospheres at various heating rates. The key parameters, including the onset temperature of decomposition (Tonset), the temperatures at 5%, 10%, and 50% weight loss (T5%, T10%, T50%), and the final residual mass, are summarized in the tables below.
Table 1: Thermal Decomposition of PCTFE in a Nitrogen Atmosphere
| Heating Rate (°C/min) | Tonset (°C) | T5% (°C) | T10% (°C) | T50% (°C) | Residue at 700°C (%) |
| 1 | ~430 | ~445 | ~455 | ~480 | ~0 |
| 2 | ~440 | ~455 | ~465 | ~490 | ~0 |
| 5 | ~450 | ~465 | ~475 | ~505 | ~0 |
| 10 | ~460 | ~475 | ~485 | ~515 | ~0 |
| 20 | ~470 | ~485 | ~495 | ~525 | ~0 |
Note: Data for Tonset, T5%, T10%, and T50% at different heating rates in nitrogen are estimated from the overlaid TGA thermograms presented in a study by TA Instruments.[2] A separate study reports a 91% weight loss at 425°C in N₂ at a heating rate of 20 °C/minute.[3]
Table 2: Thermal Decomposition of PCTFE in an Oxygen/Air Atmosphere
| Heating Rate (°C/min) | Tonset (°C) | T10% (°C) | Weight Loss at 425°C (%) | Residue at 600°C (%) |
| 10 | ~380 | 400[4] | - | ~0 |
| 20 | - | - | 99[3] | ~0 |
Note: The decomposition of PCTFE begins at a lower temperature in an oxidative atmosphere compared to an inert atmosphere.
Experimental Protocols
Objective: To determine the thermal stability and decomposition profile of PCTFE using thermogravimetric analysis.
Instrumentation: A calibrated thermogravimetric analyzer capable of controlled heating rates and atmosphere changes.
Materials:
-
PCTFE sample (e.g., pellets, powder, or film)
-
High-purity nitrogen gas
-
Dry air or oxygen gas
Protocol for TGA in a Nitrogen Atmosphere:
-
Sample Preparation: Weigh approximately 5-10 mg of the PCTFE sample into a clean, tared TGA pan (platinum or ceramic is recommended).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30-50°C.
-
Heat the sample from the starting temperature to 700°C at a constant heating rate (e.g., 1, 2, 5, 10, or 20 °C/min).[2]
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA thermogram.
-
Determine the onset temperature of decomposition (Tonset), and the temperatures at 5%, 10%, and 50% weight loss.
-
Record the final residual mass at the end of the experiment.
-
Protocol for TGA in an Air/Oxygen Atmosphere:
-
Sample Preparation: Prepare the sample as described in the nitrogen atmosphere protocol.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with dry air or oxygen at a flow rate of 50-100 mL/min.
-
-
Thermal Method:
-
Equilibrate the sample at a starting temperature of 30-50°C.
-
Heat the sample to a final temperature of at least 600°C at a specified heating rate (e.g., 10 or 20 °C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting TGA curve as described in the nitrogen atmosphere protocol.
-
Visualizations
Caption: Experimental workflow for the thermogravimetric analysis of PCTFE.
Conclusion
Thermogravimetric analysis is an essential technique for characterizing the thermal stability of polythis compound. The data reveals that PCTFE possesses high thermal stability, with decomposition occurring at significantly high temperatures. The degradation profile is dependent on the atmosphere, with oxidative environments leading to decomposition at lower temperatures compared to inert conditions. The provided protocols offer a standardized methodology for obtaining reliable and reproducible TGA data for PCTFE, which is crucial for material selection, quality control, and predicting performance at elevated temperatures.
References
Application Notes: Polychlorotrifluoroethylene (PCTFE) in Cryogenic Seals and Gaskets
Introduction
Polychlorotrifluoroethylene (PCTFE) is a high-performance, melt-processable fluoropolymer renowned for its exceptional performance in extreme conditions, particularly in cryogenic applications.[1] Its unique combination of mechanical strength, dimensional stability, and chemical inertness over a wide temperature range makes it a preferred material for critical sealing components in the aerospace, chemical processing, pharmaceutical, and electronics industries.[2][3] These notes provide a detailed overview of PCTFE's properties and its application in cryogenic seals and gaskets for researchers, scientists, and drug development professionals.
Key Attributes for Cryogenic Sealing
PCTFE's suitability for cryogenic sealing stems from a unique set of properties that ensure reliability and integrity at extremely low temperatures.[4][5]
-
Wide Operating Temperature Range: PCTFE maintains its structural integrity and sealing capability over a broad temperature spectrum, with a useful range from approximately -240°C to 150°C (-400°F to 302°F).[4][6][7] It shows no signs of brittleness even at temperatures as low as -255°C, a critical feature for applications involving liquefied gases like nitrogen (LN2), oxygen (LOX), hydrogen (LH2), and helium (LHe).[2][8]
-
Excellent Dimensional Stability: Compared to other fluoropolymers like Polytetrafluoroethylene (PTFE), PCTFE exhibits superior dimensional stability and a lower coefficient of thermal expansion.[6][9] This property is crucial in cryogenic sealing, as it minimizes thermal mismatch with adjacent metal components during extreme temperature cycling, preventing leaks.[5][10]
-
Low Gas Permeability: PCTFE has the lowest water vapor transmission rate of any plastic and demonstrates extremely low permeability to other gases.[11][12] This makes it an ideal material for high-vacuum systems and for containing cryogenic fluids, ensuring minimal loss of product and preventing contamination.[2]
-
Resistance to Cold Flow (Creep): PCTFE possesses high compressive strength and is highly resistant to cold flow or creep, especially when compared to PTFE.[2][13] This allows PCTFE seals and gaskets to maintain their shape and sealing force under sustained mechanical loads, even at cryogenic temperatures.
-
Chemical and Radiation Resistance: As a fluoropolymer, PCTFE is resistant to attack by most chemicals and oxidizing agents.[9] It is compatible with liquid oxygen and shows greater resistance to radiation than PTFE, making it suitable for aerospace and nuclear service applications.[2][13]
-
Low Outgassing and Moisture Absorption: PCTFE exhibits near-zero moisture absorption and very low outgassing properties, which are critical for applications in vacuum environments, such as those found in space and in sensitive laboratory instruments.[6][11][14]
Data Presentation: Properties of PCTFE
The following tables summarize the key mechanical, thermal, and physical properties of PCTFE. Values can vary based on the specific grade, processing method, and thermal history of the material.[7][15]
Table 1: General Mechanical and Physical Properties of PCTFE (Typical Values at Room Temperature)
| Property | ASTM Test | Value | Units | Citations |
| Specific Gravity | D792 | 2.11 - 2.17 | g/cm³ | [6] |
| Tensile Strength | D638 | 30 - 50 | MPa | [16] |
| Elongation at Break | D638 | 100 - 250 | % | [7][15] |
| Flexural Strength | D790 | 66 - 71 | MPa | [15] |
| Flexural Modulus | D790 | 1.4 - 1.7 | GPa | [15] |
| Compressive Strength | D695 | 39 - 44 | MPa | [15] |
| Hardness | D2240 | 90 | Shore D | [7] |
| Water Absorption (24 hr) | D570 | < 0.01 | % | [11] |
| Outgassing (TML) | E595 | 0.01 | % | [3] |
Table 2: Thermal Properties of PCTFE
| Property | ASTM Test | Value | Units | Citations |
| Continuous Service Temperature | - | -240 to 150 | °C | [4] |
| Melting Point | - | ~211 | °C | [2] |
| Glass Transition Temperature (Tg) | - | ~45 | °C | [17] |
| Heat Deflection Temperature (1.8 MPa) | D648 | 126 | °C | [15] |
| Coefficient of Linear Thermal Expansion | D696 | 5.1 x 10⁻⁵ | cm/cm/°C (30 to 100°C) | [15] |
| Thermal Conductivity | C177 | 0.21 | W/m·K | [15] |
| Flammability | UL 94 | V-0 | - | [12] |
Experimental Protocols
Protocol 1: Cryogenic Helium Leak Testing of PCTFE Gaskets
This protocol outlines a procedure for quantifying the leak rate of a PCTFE gasket at cryogenic temperatures using a helium mass spectrometer, based on established testing methodologies.[18][19][20]
Objective: To determine the sealing performance and integrity of a PCTFE gasket under cryogenic conditions and thermal cycling.
Apparatus and Materials:
-
Test fixture (e.g., flange assembly) capable of holding the PCTFE gasket.
-
Cryocooler or liquid nitrogen bath for cooling the test fixture.
-
High-pressure gaseous helium (GHe) source with regulator.
-
Temperature sensors (e.g., thermocouples) and pressure transducers.
-
Vacuum pump and vacuum chamber (if using an outside-in test method).
-
Data acquisition system.
-
PCTFE test gaskets.
Procedure:
-
Gasket Installation and Initial Leak Check:
-
Clean the sealing surfaces of the test fixture to remove any contaminants.
-
Install the PCTFE gasket into the fixture and torque the bolts to a predefined assembly stress (e.g., 30 MPa).[18]
-
Connect the fixture to the helium leak detector and evacuate the downstream side to create a vacuum.
-
Pressurize the upstream side of the gasket with gaseous helium to a specified test pressure (e.g., 31-40 bar).[18][19]
-
Measure and record the initial helium leak rate at ambient temperature. The system itself should be verified to be leak-tight.[22]
-
-
Cryogenic Thermal Cycling:
-
Begin cooling the test fixture down to the target cryogenic temperature (e.g., -196°C for LN2 applications). Monitor the temperature continuously.
-
Once the target temperature is reached and stabilized, allow the fixture to "soak" for a predetermined period (e.g., 60 minutes) to ensure thermal equilibrium.
-
Maintain the helium pressure on the upstream side of the gasket throughout the cooling and soaking period.
-
-
Leak Rate Measurement at Cryogenic Temperature:
-
With the gasket at the stable cryogenic temperature and under pressure, measure the helium leak rate using the mass spectrometer.
-
Record the leak rate over a specified duration (e.g., 20 minutes) to ensure a stable reading.[22] The acceptable leak rate is often application-specific, with stringent requirements for aerospace applications (e.g., < 1x10⁻⁶ std cc/sec).[20]
-
-
Warm-up and Re-testing:
-
Allow the test fixture to warm up to ambient temperature naturally or through a controlled heating process.
-
Once at ambient temperature, repeat the leak rate measurement (as in Step 1) to assess the gasket's performance after a thermal cycle.
-
-
Vibration Testing (Optional, for Aerospace Applications):
-
For applications requiring validation against launch conditions, subject the test fixture with the installed gasket to a specified vibration profile at ambient temperature.[19][20]
-
Following vibration testing, repeat the entire cryogenic thermal cycling and leak testing procedure (Steps 2-4) to determine if the seal's integrity was compromised.[19]
-
Data Analysis:
-
Plot the measured leak rates against temperature and cycle number.
-
Compare the pre- and post-test leak rates at ambient temperature to evaluate the effect of thermal cycling and/or vibration.
-
Determine if the gasket meets the maximum allowable leak rate for the intended application.
Visualizations
Caption: Logical flow from PCTFE's structure to its cryogenic sealing performance.
References
- 1. m.youtube.com [m.youtube.com]
- 2. PCTFE - 3P Corporate [3pcorporate.com]
- 3. azom.com [azom.com]
- 4. PCTFE solutions for cryogenic applications | Materials | Polyfluor [polyfluor.nl]
- 5. PCTFE Gasket,PCTFE Washer for LNG Cryogenic Sealing [cnkpipefitting.com]
- 6. curbellplastics.com [curbellplastics.com]
- 7. ptfeparts.com [ptfeparts.com]
- 8. curbellplastics.com [curbellplastics.com]
- 9. PTFE vs PCTFE - What are the differences? [fluorocarbon.co.uk]
- 10. PCTFE Cryogenic Seals for LNG Loading Arms [fluorocarbon.co.uk]
- 11. PCTFE - Vanéflon [vaneflon.com]
- 12. drakeplastics.com [drakeplastics.com]
- 13. pbyplastics.com [pbyplastics.com]
- 14. Advancing Aerospace Cryogenic Seals With High-Performance Polymers [aipprecision.com]
- 15. scribd.com [scribd.com]
- 16. PCTFE [effseal.com.au]
- 17. engpoly.co.uk [engpoly.co.uk]
- 18. Determination of gasket characteristics at cryogenic temperature - Valve World [valve-world.net]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. ntrs.nasa.gov [ntrs.nasa.gov]
- 21. penflex.com [penflex.com]
- 22. indico.gsi.de [indico.gsi.de]
Application Notes and Protocols: Synthesis of Fluororubber utilizing Chlorotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of fluororubbers using chlorotrifluoroethylene (B8367) (CTFE) as a key comonomer. The primary focus is on the copolymerization of CTFE with vinylidene fluoride (B91410) (VDF) to produce poly(vinylidene fluoride-co-chlorotrifluoroethylene) (P(VDF-co-CTFE)), and its subsequent modification and curing to yield a high-performance fluoroelastomer.
Introduction
This compound (CTFE) is a valuable monomer in the production of specialty fluoropolymers. When copolymerized with vinylidene fluoride (VDF), it yields P(VDF-co-CTFE), a versatile fluoropolymer that can be chemically modified to create a peroxide-curable fluororubber. The incorporation of CTFE into the polymer backbone introduces a C-Cl bond, which serves as a reactive site for post-polymerization modifications, such as dehydrochlorination, to create unsaturation (double bonds) for subsequent vulcanization.[1][2] This approach allows for the production of fluoroelastomers with a tunable balance of chemical resistance, thermal stability, and mechanical properties.
The resulting fluororubbers find applications in demanding environments where resistance to aggressive chemicals, high temperatures, and weathering is critical.[3][4]
Synthesis and Curing Workflow
The overall process for creating a CTFE-based fluororubber involves three main stages: copolymerization, post-polymerization modification (dehydrochlorination), and curing (vulcanization).
Caption: Overall workflow for the synthesis of CTFE-based fluororubber.
Experimental Protocols
Protocol 1: Synthesis of P(VDF-co-CTFE) via Emulsion Polymerization
This protocol describes a typical emulsion polymerization process for the synthesis of P(VDF-co-CTFE).
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (CTFE) monomer
-
Deionized water
-
Emulsifier (e.g., ammonium (B1175870) perfluorooctanoate)
-
Initiator (e.g., potassium persulfate)
-
Buffer (e.g., sodium bicarbonate)
-
Chain transfer agent (optional, for molecular weight control)
Equipment:
-
High-pressure stainless steel autoclave reactor with a stirrer
-
Monomer feed lines
-
Temperature and pressure controllers
-
Vacuum pump
-
Nitrogen source
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave reactor. Purge the reactor with high-purity nitrogen to remove oxygen.
-
Initial Charge: Add deionized water, emulsifier, and buffer to the reactor.
-
Degassing: Stir the aqueous solution and apply a vacuum to degas the mixture.
-
Pressurization and Heating: Introduce the VDF and CTFE monomers into the reactor to the desired partial pressures. Heat the reactor to the target polymerization temperature (typically 75-90°C).[5]
-
Initiation: Once the temperature is stable, inject the initiator solution into the reactor to start the polymerization.
-
Polymerization: Maintain the reaction temperature and pressure. Continuously feed the VDF and CTFE monomers to maintain a constant pressure.[5] The polymerization time is typically several hours (e.g., 14 hours).[5]
-
Termination and Cooling: After the desired conversion is reached, stop the monomer feed and cool the reactor to room temperature.
-
Venting and Recovery: Slowly vent the unreacted monomers. The resulting P(VDF-co-CTFE) latex is then collected.
-
Coagulation and Purification: Coagulate the latex by adding a salt solution (e.g., calcium chloride). Filter the precipitated polymer, wash it thoroughly with deionized water, and dry it in a vacuum oven until a constant weight is achieved.
Protocol 2: Dehydrochlorination of P(VDF-co-CTFE)
This protocol outlines the creation of unsaturation in the P(VDF-co-CTFE) backbone, which is essential for peroxide curing.[1][2]
Materials:
-
P(VDF-co-CTFE) copolymer
-
Solvent (e.g., N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
-
Tertiary monoamine catalyst (e.g., triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Heating mantle with temperature control
-
Inert gas inlet
Procedure:
-
Dissolution: Dissolve the P(VDF-co-CTFE) copolymer in the chosen solvent in the round-bottom flask under an inert atmosphere.
-
Catalyst Addition: Add the tertiary monoamine catalyst to the polymer solution. The amount of catalyst will influence the rate and extent of dehydrochlorination.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 50-80°C) and stir for a specific duration. The reaction can be monitored by techniques like FTIR to observe the formation of C=C bonds.
-
Precipitation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the modified polymer by pouring the solution into a non-solvent (e.g., methanol (B129727) or water).
-
Washing and Drying: Filter the polymer, wash it extensively to remove the solvent and catalyst residues, and dry it in a vacuum oven.
Caption: Dehydrochlorination of P(VDF-co-CTFE).
Protocol 3: Peroxide Curing of Modified P(VDF-co-CTFE)
This protocol describes the final step of crosslinking the unsaturated fluoropolymer to obtain the final fluororubber.
Materials:
-
Unsaturated P(VDF-co-CTFE)
-
Organic peroxide (e.g., dicumyl peroxide or 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane)
-
Co-agent (e.g., triallyl isocyanurate (TAIC))
-
Acid acceptor (e.g., magnesium oxide or calcium hydroxide)
-
Fillers (optional, e.g., carbon black or silica)
Equipment:
-
Two-roll mill or internal mixer
-
Compression molding press with heating platens
-
Tensile testing machine
Procedure:
-
Compounding: On a two-roll mill, mix the unsaturated P(VDF-co-CTFE) with the peroxide, co-agent, acid acceptor, and any fillers until a homogeneous compound is obtained.
-
Molding and Curing: Place the compounded rubber into a mold and heat it in a compression molding press under pressure at a specific temperature (e.g., 170-180°C) for a certain time (press cure).
-
Post-Curing: Remove the cured sheet from the mold and subject it to a post-curing step in an oven at a higher temperature (e.g., 200-230°C) for several hours to complete the crosslinking reaction and remove volatile byproducts.
-
Characterization: After cooling, the mechanical properties of the cured fluororubber, such as tensile strength and elongation at break, can be evaluated.
Data Presentation
Copolymer Composition and Properties
| Copolymer Composition (VDF/CTFE wt%) | Chlorine Content (wt%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| 90/10 | ~3.65[6] | - | >160[7] |
| 85/15 | - | - | >160[7] |
| 80/20 | ~5.68[6] | - | >160[7] |
| 68/32 | - | - | Amorphous[7] |
Mechanical Properties of Cured Fluororubber
| Property | Typical Value |
| Tensile Strength (MPa) | 10 - 20 |
| Elongation at Break (%) | 150 - 400 |
| Hardness (Shore A) | 60 - 90 |
Note: The mechanical properties are highly dependent on the specific formulation, including the type and amount of fillers, peroxide, and co-agent used.
Concluding Remarks
The use of this compound in the synthesis of fluororubbers provides a versatile platform for creating high-performance elastomers. The ability to introduce cure sites through post-polymerization modification allows for robust peroxide curing, resulting in materials with excellent thermal and chemical resistance. The protocols and data presented here serve as a valuable resource for researchers and professionals in the development of advanced fluororubber materials.
References
- 1. Synthesis of fluoropolymer containing tunable unsaturation by a controlled dehydrochlorination of P(VDF-co-CTFE) and its curing for high performance rubber applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PCTFE Properties - Fluorotherm™ [fluorotherm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. piezopvdf.com [piezopvdf.com]
PCTFE: A High-Performance Moisture Barrier for Pharmaceutical Packaging
Application Note & Protocol
Introduction
Polychlorotrifluoroethylene (PCTFE) is a high-performance, thermoplastic chlorofluoropolymer known for its exceptional moisture barrier properties, making it a critical material in the pharmaceutical industry.[1][2] It possesses the lowest water vapor transmission rate of any transparent plastic, a crucial attribute for protecting moisture-sensitive drug products.[2][3] Often used in blister packaging, PCTFE films, such as those sold under the trade name Aclar®, provide superior protection against moisture, ensuring the stability, efficacy, and shelf life of pharmaceuticals.[4][5][6] This protection is vital for sensitive formulations, including many oral solid dosage forms, biologics, and oncology drugs.[3][7] PCTFE's chemical inertness, clarity, and thermal stability further enhance its suitability for pharmaceutical applications.[5][7]
Key Advantages of PCTFE in Pharmaceutical Packaging:
-
Exceptional Moisture Barrier: Offers the best moisture barrier among transparent plastics, safeguarding drugs from degradation due to humidity.[3][8]
-
Chemical Inertness: Resistant to most chemicals and oxidizing agents, preventing interaction between the packaging and the drug.[2][5]
-
Transparency: Allows for visual inspection of the packaged product.[9]
-
Thermal Stability: Can withstand a wide range of temperatures, making it suitable for various processing and storage conditions, including sterilization.[3][5]
-
Dimensional Stability: Unlike some other fluoropolymers, PCTFE is rigid and resistant to cold-flow, ensuring the integrity of seals and packaging dimensions.[3][10]
Comparative Analysis of Moisture Barrier Performance
The primary measure of a material's ability to resist the passage of moisture is its Water Vapor Transmission Rate (WVTR). A lower WVTR indicates a better barrier. The following table summarizes the typical WVTR for PCTFE compared to other common polymers used in pharmaceutical blister packaging.
| Material | Typical WVTR (g/m²/day) at 38°C, 90% RH | Notes |
| PCTFE | 0.05 - 0.2 | Considered an ultra-high moisture barrier.[11] |
| PVdC-coated PVC | 0.2 - 0.8 | A high-barrier material, but typically less effective than PCTFE. |
| Cold Form Foil (Alu-Alu) | < 0.01 | Provides a near-perfect barrier but is opaque. |
| Polypropylene (PP) | 0.5 - 1.0 | Moderate moisture barrier. |
| Polyvinyl Chloride (PVC) | 2.0 - 4.0 | Poor moisture barrier, often used for less sensitive products.[11] |
| Polyethylene Terephthalate (PET) | 1.0 - 2.0 | Moderate moisture barrier.[11] |
Note: WVTR values can vary based on film thickness, specific grade, and test conditions.
Experimental Protocol: Water Vapor Transmission Rate (WVTR) Measurement
This protocol outlines the gravimetric determination of the Water Vapor Transmission Rate for flexible barrier films, based on the principles of the ASTM E96/E96M standard test methods.[12][13]
1. Principle
This method, specifically the Desiccant Method (or "Dry Cup" method), measures the rate of water vapor movement through a test specimen.[14] The specimen is sealed to the open mouth of a test dish containing a desiccant.[12] This assembly is then placed in a controlled atmosphere of constant temperature and humidity.[14] The rate of weight gain of the dish is used to calculate the WVTR.
2. Apparatus
-
Test Dish: A light, non-corroding dish that is impermeable to water vapor. The dish should have a wide mouth and a means of sealing the test specimen to the rim.
-
Desiccant: Anhydrous calcium chloride is commonly used.
-
Environmental Chamber: A chamber capable of maintaining a controlled temperature (e.g., 38°C ± 1°C) and relative humidity (e.g., 90% RH ± 2%).
-
Analytical Balance: A balance with a sensitivity of at least 0.1 mg.
-
Cutting Template: For preparing circular test specimens of the correct diameter.
-
Sealant: A wax or other suitable sealant to create an airtight seal between the test specimen and the dish rim.
3. Sample Preparation
-
Cut at least three specimens from the material being tested, ensuring they are free of defects.
-
The specimens should be large enough to overlap the rim of the test dish.
-
Condition the specimens in a controlled environment (e.g., 23°C and 50% RH) for at least 40 hours prior to testing.
4. Experimental Procedure
-
Fill the test dish with desiccant to within approximately 6 mm of the rim.
-
Place the test specimen over the dish opening, ensuring it is flat and wrinkle-free.
-
Seal the specimen to the rim of the dish using the sealant, creating a complete and airtight seal.
-
Weigh the entire assembly (dish, desiccant, specimen, and sealant) to the nearest 0.1 mg. This is the initial weight (W₀).
-
Place the assembly in the environmental chamber.
-
Periodically remove the assembly and weigh it.[12] Record the weight and the time elapsed.
-
Continue taking weight measurements until a constant rate of weight gain is observed (i.e., when a plot of weight versus time yields a straight line).
-
Record the final weight (Wƒ) and the total time elapsed (t).
5. Calculation of Results
The Water Vapor Transmission Rate (WVTR) is calculated using the following formula:
WVTR (g/m²/day) = (G / t) / A
Where:
-
G = Weight gain (Wƒ - W₀) in grams.
-
t = Time in days during which the constant rate of weight gain was observed.
-
A = Area of the test specimen (the area of the dish mouth) in square meters.
Visualization of Material Selection Logic
The selection of an appropriate moisture barrier for a pharmaceutical product is a critical decision. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for selecting a pharmaceutical packaging material based on moisture sensitivity.
References
- 1. Blister Packaging Materials: Choosing the Best Option [gobelovac.com]
- 2. Polythis compound - Wikipedia [en.wikipedia.org]
- 3. lw-global.com [lw-global.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. peoriapros.com [peoriapros.com]
- 6. PCTFE Sheet (ACLAR ®) [alummc-foil.com]
- 7. PCTFE Pharmaceutical Packaging Films Market Grows to USD 1676.63 Mn by 2035 [towardspackaging.com]
- 8. A Comprehensive Look At Medical Blister Packaging - [allpackchina.com]
- 9. archivemarketresearch.com [archivemarketresearch.com]
- 10. PCTFE – Dalau Ltd [dalau.com]
- 11. researchgate.net [researchgate.net]
- 12. ASTM E96: Water Vapor Testing Explained [Video] - ANSI Blog [blog.ansi.org]
- 13. infinitalab.com [infinitalab.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for Chlorotrifluoroethylene (CTFE) in Specialty Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of chlorotrifluoroethylene (B8367) (CTFE) as a versatile monomer for the synthesis of specialty copolymers. This document details the properties, applications, and synthesis protocols for key CTFE-based copolymers, including those with vinyl ethers (VE), vinylidene fluoride (B91410) (VDF), and ethylene (B1197577) (ECTFE).
Introduction to CTFE Copolymers
This compound (CTFE) is a fluorinated monomer that, when copolymerized, yields materials with a unique combination of desirable properties. Due to the presence of both fluorine and chlorine atoms, CTFE-based copolymers exhibit exceptional chemical resistance, high thermal stability, excellent barrier properties, and good processability.[1] These attributes make them suitable for demanding applications in the chemical, aerospace, electronics, and pharmaceutical industries.[1][2]
The properties of CTFE copolymers can be tailored by the choice of comonomer. For instance, copolymerization with:
-
Vinyl ethers (VE) often results in alternating copolymers with applications in high-performance coatings and paints.[3][4]
-
Vinylidene fluoride (VDF) produces copolymers with a range of properties from thermoplastic to elastomeric, finding use in seals, gaskets, and wire insulation.
-
Ethylene yields ethylene this compound (ECTFE), a semi-crystalline fluoropolymer known for its outstanding chemical resistance, mechanical strength, and broad service temperature range.[5][6]
Properties of CTFE-Based Copolymers
The unique properties of CTFE copolymers stem from the strong C-F bond and the polarity introduced by the chlorine atom. This section summarizes the key quantitative properties of prominent CTFE copolymers.
Thermal and Mechanical Properties
CTFE copolymers are known for their robust thermal and mechanical performance. ECTFE, for example, maintains its properties over a wide temperature range.
| Property | ECTFE | Poly(CTFE-alt-VE) | P(VDF-co-CTFE) | Test Standard |
| Thermal Properties | ||||
| Melting Point (°C) | 240 | - | - | - |
| Glass Transition Temperature (°C) | 79 | Varies with VE | Varies with composition | DMA |
| Continuous Service Temperature (°C) | -76 to 150 | - | - | - |
| Decomposition Temperature (Td, 10% weight loss, °C) | - | 214 - 324 | Severe degradation starts from ~300 | TGA |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | 32 | - | - | D 1708, D 638 |
| Elongation at Break (%) | 200 | - | - | D 1708, D 638 |
| Flexural Modulus (MPa) | 1660 | - | - | D 790 |
| Tensile Modulus (MPa) | 1650 | - | - | D 638 |
| Hardness (Shore D) | 70-80 | - | - | D 2240 |
| Impact Strength (J/m) | No Break | - | - | D 256 |
Data compiled from multiple sources.[1][2][6][7][8]
Electrical Properties
The fluorine content in CTFE copolymers imparts excellent electrical insulating properties.
| Property | ECTFE | Test Standard |
| Dielectric Constant (@ 1 MHz) | 2.5 | D 150 |
| Dielectric Strength (kV/mm) | 40 | D 149 |
| Volume Resistivity (Ohm·cm) | >10¹⁵ | D 257 |
Data compiled from multiple sources.[2][9]
Applications of CTFE Copolymers
The versatile properties of CTFE copolymers have led to their use in a wide array of applications.
-
Chemical Processing: Linings for tanks, pipes, valves, and pumps to handle corrosive chemicals.[2] ECTFE is particularly noted for its resistance to strong acids and bases.[5]
-
Electronics and Electrical: Wire and cable insulation, especially for applications requiring high-temperature and chemical resistance.[9] Their low dielectric constant also makes them suitable for high-frequency applications.
-
Aerospace and Automotive: Seals, gaskets, and O-rings due to their chemical inertness and performance at extreme temperatures.
-
Protective Coatings: High-performance paints and coatings that offer excellent weatherability, UV resistance, and anti-graffiti properties.[3][4]
-
Films and Membranes: Barrier films for packaging and protective layers in photovoltaic modules.[5] Porous membranes for filtration and separation processes.
-
Pharmaceutical and Drug Development: High-purity tubing and containers for handling sensitive and aggressive chemicals, benefiting from the exceptionally smooth surfaces of materials like ECTFE.[9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of various CTFE copolymers.
Radical Copolymerization of CTFE and Vinyl Acetate (B1210297) (VAc)
This protocol describes a controlled radical copolymerization using a cobalt catalyst.[7]
Materials:
-
This compound (CTFE)
-
Vinyl Acetate (VAc), purified
-
Ethyl Acetate, anhydrous
-
2,2′-Azo-bis-isobutyronitrile (AIBN), recrystallized
-
Bis(acetylacetonato)cobalt(II) (Co(acac)₂)
-
Nitrogen (high purity)
-
Liquid Nitrogen
-
Petroleum Ether
-
Stainless steel autoclave (30 mL) with magnetic stirrer, manometer, and valves
Procedure:
-
Reactor Preparation: Thoroughly clean and dry the autoclave.
-
Charging Reactants: To the autoclave, add AIBN (18 mg, 0.11 mmol), Co(acac)₂ (16 mg, 0.055 mmol), VAc (1.00 mL, 10.8 mmol), and ethyl acetate (5.0 mL).
-
Degassing: Close the autoclave and immerse it in liquid nitrogen for 15 minutes. Perform several nitrogen-vacuum cycles to remove all traces of oxygen.
-
CTFE Addition: Introduce a known mass of CTFE gas into the cooled autoclave. The exact mass can be determined by the weight difference of the autoclave before and after charging.
-
Polymerization: Place the autoclave in a preheated oil bath at 70 °C and stir the reaction mixture for the desired time.
-
Quenching: Stop the reaction by immersing the autoclave in an ice-water bath.
-
Work-up: Slowly vent the unreacted CTFE. Concentrate the resulting solution using a rotary evaporator.
-
Purification: Precipitate the copolymer by adding the concentrated solution to petroleum ether.
-
Drying: Collect the precipitate by filtration and dry it under vacuum at 40 °C to a constant weight.
Emulsion Copolymerization of CTFE and Vinyl Ethers (VE)
This protocol is for an environmentally friendly, waterborne synthesis of poly(CTFE-co-VE).[4]
Materials:
-
This compound (CTFE)
-
Vinyl Ether monomers (e.g., Ethyl Vinyl Ether - EVE, Cyclohexyl Vinyl Ether - CHVE, Hydroxybutyl Vinyl Ether - HEVE)
-
Macromolecular Vinyl Ether (MM-VE) with polyoxyethylene segments
-
Non-ionic surfactant (e.g., tridecyl polyoxyethylene ether)
-
Ionic surfactant (e.g., polyoxyethylene-based ether sulfonic acid, anionic)
-
Potassium persulfate (KPS), initiator
-
Sodium sulfite (B76179), initiator
-
Sodium bicarbonate, buffer
-
Deionized water
-
Stainless steel autoclave (e.g., 3.0 L) with stirrer
Procedure:
-
Reactor Setup: Prepare a clean and dry stainless steel autoclave.
-
Initial Charge: Add deionized water, emulsifiers (non-ionic and ionic surfactants), MM-VE, vinyl ether monomers, sodium bicarbonate, and sodium sulfite to the autoclave.
-
Degassing: Seal the autoclave and perform several nitrogen/vacuum cycles to remove oxygen.
-
CTFE Charging: Introduce a predetermined amount of CTFE into the autoclave.
-
Initiation and Polymerization: Heat the autoclave to the desired reaction temperature to initiate polymerization. Monitor the reaction progress by observing the pressure drop in the autoclave.
-
Termination: Once the desired conversion is reached (indicated by pressure stabilization), cool the reactor to stop the polymerization.
-
Product Recovery: Vent any unreacted CTFE. The product is a stable latex emulsion.
-
Purification (for solid polymer): To obtain the solid polymer, the latex can be coagulated (e.g., by adding a salt solution or by freezing), followed by filtration, washing with deionized water, and drying.
Suspension Polymerization of CTFE
This protocol provides a general procedure for suspension polymerization to produce granular PCTFE or its copolymers.[10][11]
Materials:
-
This compound (CTFE)
-
Comonomer (optional)
-
Deionized water
-
Redox initiator system:
-
Oxidant (e.g., t-butyl hydroperoxide, potassium persulfate)
-
Reductant (e.g., sodium metabisulfite)
-
-
Reaction solvent (e.g., water)
-
High-pressure reactor with vigorous stirring mechanism
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and purged of oxygen.
-
Aqueous Phase Preparation: Charge the reactor with deionized water.
-
Initiator Addition: Add the components of the redox initiator system.
-
Monomer Charging: Introduce the CTFE monomer (and any comonomer) into the reactor under pressure.
-
Polymerization: Vigorously agitate the reaction mixture while maintaining a controlled temperature (e.g., 20-75 °C). The polymerization will result in the formation of solid polymer particles suspended in the aqueous phase.
-
Termination and Recovery: After the desired reaction time, stop the monomer feed, cool the reactor, and vent any residual monomer.
-
Purification: The polymer suspension is filtered to collect the granular resin. The resin is then washed thoroughly with deionized water to remove any remaining initiator components.
-
Drying: Dry the purified polymer particles in an oven at a suitable temperature (e.g., 100-150°C).
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to the synthesis and properties of CTFE copolymers.
Caption: Workflow for the radical copolymerization of CTFE.
Caption: Influence of comonomer on CTFE copolymer properties.
Caption: Comparison of emulsion and suspension polymerization for CTFE.
References
- 1. lorric.com [lorric.com]
- 2. polyfluor.nl [polyfluor.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cjps.org [cjps.org]
- 5. Halar® ECTFE - Properties | Syensqo [syensqo.com]
- 6. madisongroup.com [madisongroup.com]
- 7. mdpi.com [mdpi.com]
- 8. An efficient method to synthesize vinyl ethers (VEs) that bear various halogenated or functional groups and their radical copolymerization with this compound (CTFE) to yield functional poly(VE-alt-CTFE) alternated copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. curbellplastics.com [curbellplastics.com]
- 10. US5453477A - Process of polymerizing chloroetrifluoroethylene with alkyl hydroperoxide and metal metabisulfite - Google Patents [patents.google.com]
- 11. Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE) [raw-teflon.com]
Application Notes and Protocols for Low Molecular Weight PCTFE Oil and Wax Coatings
For Researchers, Scientists, and Drug Development Professionals
Low molecular weight polychlorotrifluoroethylene (PCTFE) oils and waxes are highly versatile fluoropolymers offering a unique combination of properties that make them ideal for a range of specialized coating applications. Their chemical inertness, hydrophobicity, low surface energy, and excellent barrier properties are particularly advantageous in the fields of research, life sciences, and drug development. These materials can be applied as thin, durable coatings to a variety of substrates to impart desirable surface characteristics such as lubricity, moisture resistance, and biocompatibility.
This document provides detailed application notes and protocols for the use of low molecular weight PCTFE oils and waxes as coatings, with a focus on methodologies and data relevant to laboratory and developmental settings.
Key Properties and Applications
Low molecular weight PCTFE is available in various forms, from light oils to heavier greases and waxes, with the viscosity and physical state determined by the degree of oligomerization[1]. Key properties that make them suitable for coating applications include:
-
Chemical Inertness: Resistant to most acids, bases, and organic solvents, making them suitable for protecting surfaces in harsh chemical environments[1][2].
-
Moisture Barrier: PCTFE has the lowest water vapor transmission rate of any transparent plastic, providing excellent protection against moisture[3].
-
Lubricity: These materials exhibit a low coefficient of friction, which is beneficial for applications requiring smooth movement and reduced wear[4].
-
Biocompatibility: Generally considered biocompatible, making them suitable for coating medical devices and components that come into contact with biological systems[1][4].
-
Electrical Insulation: PCTFE possesses excellent dielectric properties, making it useful for coating electronic components[1].
Primary Applications in Research and Drug Development:
-
Lubricious Coatings for Medical Devices: Reducing friction on devices such as catheters and guide wires to facilitate smoother insertion and minimize tissue trauma[4][5].
-
Moisture Barrier Coatings: Protecting sensitive electronic components, pharmaceutical formulations, and diagnostic reagents from degradation due to humidity[3].
-
Hydrophobic Surfaces: Creating water-repellent surfaces on laboratory equipment, microfluidic devices, and drug delivery systems.
-
Corrosion Protection: Shielding metallic components from corrosive environments.
Quantitative Data Summary
The following tables summarize key quantitative data for PCTFE coatings. It is important to note that specific values can vary depending on the grade of the PCTFE oil or wax, the substrate, and the application method.
Table 1: Barrier Properties of PCTFE Coatings
| Property | Value | Test Method | Notes |
| Water Vapor Transmission Rate (WVTR) | 0.09 g/m²/day | ASTM D1249-90 | For a 75 µm thick NEOFLON PCTFE film. Data for oil and wax coatings is not readily available but is expected to be excellent.[6] |
| Gas Permeability (O₂) | 1.5 x 10⁻¹⁰ cc·cm/cm²·s·atm | ASTM D1434 | For solid PCTFE.[7] |
| Gas Permeability (N₂) | 0.18 x 10⁻¹⁰ cc·cm/cm²·s·atm | ASTM D1434 | For solid PCTFE.[7] |
| Gas Permeability (CO₂) | 2.9 x 10⁻¹⁰ cc·cm/cm²·s·atm | ASTM D1434 | For solid PCTFE.[7] |
Table 2: Surface and Mechanical Properties of PCTFE Coatings
| Property | Value | Test Method | Notes |
| Coefficient of Friction (Dynamic) | 0.35 | ASTM D1894 | For solid PCTFE.[8] |
| Contact Angle with Water | ~109.5° - 141.9° | Goniometry | Varies with surface preparation and specific PCTFE formulation.[9] |
| Hardness (Shore D) | D90 | ASTM D785 | For solid PCTFE.[10] |
| Adhesion | Good on roughened surfaces | Cross-hatch test | Surface preparation is critical for optimal adhesion. |
| Coating Thickness | 2.5 µm - 75 µm | Varies | Dependent on application method and desired properties.[6][11] |
Experimental Protocols
Protocol for Applying a Lubricious PCTFE Oil Coating to a Medical Guidewire
This protocol describes the application of a low molecular weight PCTFE oil to a stainless steel guidewire to reduce friction.
Materials:
-
Low molecular weight PCTFE oil (e.g., Halocarbon 27 Oil)
-
Stainless steel guidewire
-
Solvent for dilution (e.g., a hydrofluoroether or a perfluorinated solvent)
-
Ultrasonic bath
-
Isopropyl alcohol (IPA)
-
Deionized water
-
Pipettes
-
Lint-free wipes
-
Oven capable of reaching 100-150°C
Procedure:
-
Surface Preparation:
-
Thoroughly clean the guidewire by sonicating in isopropyl alcohol for 15 minutes, followed by a rinse with deionized water.
-
Dry the guidewire completely using a lint-free wipe and by placing it in an oven at 80°C for 30 minutes. A clean, dry surface is crucial for good coating adhesion.
-
-
Coating Solution Preparation:
-
Prepare a dilute solution of the PCTFE oil in a suitable fluorinated solvent. A starting concentration of 1-5% (w/v) is recommended. The optimal concentration will depend on the desired coating thickness and the viscosity of the oil.
-
-
Coating Application (Dip Coating):
-
Immerse the cleaned and dried guidewire into the PCTFE oil solution at a slow, controlled speed.
-
Allow the guidewire to dwell in the solution for 1-2 minutes to ensure complete wetting.
-
Withdraw the guidewire from the solution at a slow, steady rate to ensure a uniform coating. The withdrawal speed will influence the final coating thickness.
-
-
Solvent Evaporation and Curing:
-
Allow the solvent to evaporate from the coated guidewire at room temperature in a dust-free environment for 30-60 minutes.
-
Cure the coating by placing the guidewire in an oven. A typical curing schedule is 120-150°C for 15-30 minutes. The exact temperature and time will depend on the specific PCTFE oil and solvent used.
-
-
Quality Control:
-
Visually inspect the coating for uniformity and the absence of defects.
-
Optionally, measure the coefficient of friction using a suitable tribometer to quantify the lubricity of the coating.
-
References
- 1. machiningptfe.com [machiningptfe.com]
- 2. Wear-Resistant Hydrophobic Coatings from Low Molecular Weight Polytetrafluoroethylene Formed on a Polyester Fabric [mdpi.com]
- 3. lw-global.com [lw-global.com]
- 4. PTFE - [appliedmedicalcoatings.com]
- 5. The Importance of PTFE Coating in the Medical Field | Surface Solutions Group, LLC [surfacesolutionsgroup.com]
- 6. daikinchemicals.co.th [daikinchemicals.co.th]
- 7. PCTFE Properties - Fluorotherm™ [fluorotherm.com]
- 8. PTFE vs PCTFE - What are the differences? [fluorocarbon.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. PCTFE (POLYthis compound) - Sterling Plastics [sterlingplasticsinc.com]
- 11. costenoble.de [costenoble.de]
Application Notes and Protocols for Machining and Processing of Polychlorotrifluoroethylene (PCTFE) Components
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the machining and processing of Polychlorotrifluoroethylene (PCTFE) components. PCTFE is a high-performance fluoropolymer with excellent chemical resistance, low gas permeability, and high compressive strength, making it a suitable material for various applications in the pharmaceutical and medical device industries. Proper machining and processing are crucial to maintain the material's desirable properties and ensure the performance of the final components.
Material Properties of PCTFE
PCTFE is a thermoplastic chlorofluoropolymer known for its dimensional stability and resistance to a wide range of chemicals. Its key properties are summarized in Table 1. Understanding these properties is essential for selecting the appropriate machining parameters and handling procedures.
Table 1: Key Material Properties of Polythis compound (PCTFE)
| Property | Value |
| Tensile Strength | 5,000 psi |
| Flexural Strength | 10,000 psi |
| Hardness, Shore D | 90 |
| Heat Deflection Temperature @ 264 psi | 167 °F (75 °C) |
| Max Continuous Service Temperature in Air | 380 °F (193 °C) |
| Water Absorption (24 hours) | 0.00% |
| Dielectric Strength | 500 V/mil |
| Chemical Resistance | Excellent |
| Flammability | V-0 |
Source:
Machining Protocols for PCTFE Components
Proper machining of PCTFE is critical to avoid stress-induced cracking and to achieve the desired surface finish and dimensional accuracy. It is recommended to use sharp tools and avoid excessive clamping and cutting forces. The use of coolants is advised to prevent overheating.
Turning Operations
Table 2: Recommended Parameters for Turning PCTFE
| Parameter | Range |
| Cutting Speed | 200 - 400 SFM (Surface Feet per Minute) |
| Feed Rate | 0.001 - 0.004 in/rev |
| Depth of Cut | 0.005 - 0.015 in |
| Tool Material | Carbide, Diamond-coated |
| Tool Geometry | Positive rake angle |
| Coolant | Water-soluble, non-aromatic |
Note: These values are general recommendations and may need to be adjusted based on the specific machine, tool, and component geometry.
Experimental Protocol for Turning PCTFE:
-
Workpiece Preparation: Ensure the PCTFE rod or blank is securely fixtured in the lathe chuck. Use soft jaws to prevent surface damage.
-
Tool Selection: Mount a sharp, positive rake carbide or diamond-coated cutting tool.
-
Parameter Setup: Set the spindle speed and feed rate according to the values in Table 2.
-
Coolant Application: Apply a continuous flow of a water-soluble, non-aromatic coolant to the cutting zone.
-
Machining: Perform the turning operation, taking multiple shallow passes to achieve the final dimension.
-
Inspection: After machining, clean the component and inspect for dimensional accuracy and surface finish.
Milling Operations
Table 3: Recommended Parameters for Milling PCTFE
| Parameter | Range |
| Cutting Speed | 200 - 400 SFM |
| Feed Rate | 0.001 - 0.004 in/tooth |
| Axial Depth of Cut | 0.010 - 0.060 in |
| Radial Depth of Cut | 0.010 - 0.030 in |
| Tool Material | High-Speed Steel (HSS), Carbide |
| Tool Geometry | 2-4 flutes, sharp cutting edges |
| Coolant | Water-soluble, non-aromatic |
Note: These values are general recommendations and may need to be adjusted based on the specific machine, tool, and component geometry.
Experimental Protocol for Milling PCTFE:
-
Workpiece Fixturing: Securely clamp the PCTFE workpiece to the milling machine table. Use appropriate backing material to prevent vibration.
-
Tool Selection: Install a sharp HSS or carbide end mill.
-
Parameter Setup: Set the spindle speed and feed rate based on the recommendations in Table 3.
-
Coolant Application: Use a mist or flood coolant system to deliver a water-soluble, non-aromatic coolant to the cutting area.
-
Machining: Perform the milling operation, using climbing or conventional milling as appropriate for the desired surface finish.
-
Inspection: After the operation, clean the component and verify its dimensions and surface quality.
Drilling Operations
Table 4: Recommended Parameters for Drilling PCTFE
| Parameter | Range |
| Cutting Speed | 100 - 200 SFM |
| Feed Rate | 0.001 - 0.003 in/rev |
| Drill Material | High-Speed Steel (HSS) |
| Drill Geometry | 90° - 118° point angle, polished flutes |
| Coolant | Water-soluble, non-aromatic |
Note: These values are general recommendations and may need to be adjusted based on the specific machine, tool, and component geometry.
Experimental Protocol for Drilling PCTFE:
-
Workpiece Preparation: Securely clamp the PCTFE workpiece.
-
Tool Selection: Use a sharp HSS drill bit with polished flutes to facilitate chip evacuation.
-
Parameter Setup: Set the drilling speed and feed rate as per Table 4.
-
Coolant Application: Apply a steady stream of coolant to the drilling site.
-
Drilling: Use a pecking motion to clear chips and prevent overheating.
-
Inspection: After drilling, clean the hole and inspect for burrs and dimensional accuracy.
Post-Machining Processing
Annealing Protocol
Annealing is a critical step to relieve internal stresses induced during machining, which can prevent crazing and cracking over time. A slow heating and cooling cycle is recommended.
Experimental Protocol for Annealing PCTFE:
-
Preparation: Clean the machined PCTFE components to remove any cutting fluids and debris.
-
Oven Placement: Place the components in a programmable oven, ensuring they are not in direct contact with the heating elements.
-
Heating Cycle:
-
Heat the oven to 120-130°C (248-266°F) at a rate of 10-20°C/hour.
-
Hold the components at this temperature for 1 hour per 0.1 inches (2.5 mm) of thickness.
-
-
Cooling Cycle:
-
Slowly cool the components inside the oven at a rate of 10-20°C/hour until they reach room temperature.
-
-
Inspection: Once cooled, inspect the components for any distortion or cracking.
Cleaning Protocol for Pharmaceutical Applications
Thorough cleaning of machined PCTFE components is essential to remove any residues from the manufacturing process, especially for applications in drug development where purity is paramount.
Experimental Protocol for Cleaning Machined PCTFE Components:
-
Pre-Rinse: Rinse the components with deionized (DI) water to remove loose particles.
-
Detergent Wash:
-
Prepare a 1-2% aqueous solution of a suitable pharmaceutical-grade detergent (e.g., an alkaline cleaner).
-
Immerse the components in the detergent solution and sonicate for 15-30 minutes at 50-60°C.
-
-
DI Water Rinse:
-
Rinse the components thoroughly with DI water to remove all traces of the detergent. A minimum of three rinses is recommended.
-
-
Solvent Rinse (Optional):
-
For removal of organic residues, rinse the components with a high-purity solvent such as isopropyl alcohol (IPA).
-
-
Final DI Water Rinse:
-
Perform a final rinse with DI water.
-
-
Drying:
-
Dry the components in a clean, controlled environment, such as a filtered air stream or a vacuum oven at a low temperature (e.g., 50°C).
-
-
Packaging:
-
Package the clean components in a clean, static-free bag to prevent re-contamination.
-
Validation of the cleaning process is crucial in a pharmaceutical setting to ensure that the procedure effectively removes residues to a predetermined acceptable level. This involves sampling the cleaned surfaces (e.g., via swabs or rinse water analysis) and using a validated analytical method to detect any residual contaminants.
Visualizations
The following diagrams illustrate the workflows for machining, annealing, and cleaning of PCTFE components.
Caption: General Machining Workflow for PCTFE Components.
Caption: Annealing Workflow for Stress Relief of PCTFE Components.
Caption: Cleaning Workflow for Pharmaceutical Grade PCTFE Components.
Troubleshooting & Optimization
Technical Support Center: Optimizing Initiator Concentration in CTFE Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing initiator concentration for the polymerization of chlorotrifluoroethylene (B8367) (CTFE). Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during CTFE polymerization, with a focus on problems related to initiator concentration.
| Issue | Potential Cause Related to Initiator | Troubleshooting Steps |
| Slow or No Polymerization | Insufficient Initiator Concentration: The concentration of the initiator is too low to generate an adequate number of free radicals to overcome impurities or inhibitors and initiate the polymerization process effectively. | - Increase the initiator concentration in incremental steps (e.g., 20-30% increments). - Ensure the initiator is properly dissolved and dispersed in the reaction medium. - Verify the initiator's activity; it may have degraded during storage. |
| Inappropriate Initiator Type: The chosen initiator may not have the optimal decomposition temperature for the desired reaction conditions. | - Select an initiator with a half-life of approximately 1-2 hours at the intended polymerization temperature. Common initiators for fluoropolymers include organic peroxides and azo compounds.[1] | |
| Low Polymer Molecular Weight | High Initiator Concentration: An excess of initiator leads to a high concentration of primary radicals, resulting in the formation of a large number of shorter polymer chains.[2] | - Systematically decrease the initiator concentration. The molecular weight is generally inversely proportional to the square root of the initiator concentration in free radical polymerization.[3] - Consider a lower polymerization temperature, which will decrease the initiator decomposition rate. |
| High Polydispersity Index (PDI) | Non-uniform Initiation: Inconsistent generation of free radicals throughout the polymerization can lead to a broad distribution of chain lengths. This can be caused by poor mixing or localized high concentrations of the initiator. | - Ensure vigorous and consistent stirring throughout the polymerization to maintain a homogeneous distribution of the initiator. - Consider adding the initiator portion-wise or via a syringe pump over a short period at the start of the reaction to ensure a more uniform initiation rate. |
| Chain Transfer Reactions: While not directly an initiator issue, high initiator concentrations can sometimes lead to increased side reactions, including chain transfer to the initiator, which can broaden the PDI. | - Optimize the initiator concentration to the lowest effective level that still provides a reasonable polymerization rate. | |
| Runaway Reaction / Poor Heat Dissipation | Excessive Initiator Concentration: A very high initiator concentration can lead to an extremely rapid, exothermic polymerization that is difficult to control. | - Immediately reduce the initiator concentration for subsequent experiments. - Ensure the reaction setup has adequate heat dissipation capabilities (e.g., cooling bath, reflux condenser). - For highly exothermic systems, consider a semi-batch process where the monomer or initiator is fed gradually. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in CTFE polymerization?
A1: In the free-radical polymerization of CTFE, an initiator is a chemical compound that, when exposed to heat or another energy source, decomposes to generate free radicals. These highly reactive species then attack the double bond of the CTFE monomer, initiating the formation of a polymer chain. The concentration of the initiator is a critical parameter that directly influences the rate of polymerization, the final molecular weight of the polythis compound (PCTFE), and the monomer conversion.[4]
Q2: How does increasing the initiator concentration affect the molecular weight of the resulting PCTFE?
A2: Generally, in free-radical polymerization, increasing the initiator concentration leads to a lower average molecular weight of the polymer.[2] This is because a higher initiator concentration generates a larger number of polymer chains simultaneously. With a finite amount of monomer available, this results in shorter average chain lengths.[3]
Q3: What is the relationship between initiator concentration and the rate of polymerization?
A3: The rate of polymerization is typically proportional to the square root of the initiator concentration.[3] Therefore, increasing the initiator concentration will increase the overall rate of the polymerization reaction, leading to a higher monomer conversion in a shorter amount of time.
Q4: Can the initiator concentration influence the polydispersity index (PDI) of the PCTFE?
A4: Yes, the initiator concentration can affect the PDI. Very high initiator concentrations can lead to an increase in termination reactions and side reactions, which can broaden the molecular weight distribution and result in a higher PDI. Conversely, an extremely low initiator concentration might lead to a slow and incomplete initiation, also potentially broadening the PDI. Optimization is key to achieving a narrow PDI.
Q5: What are some common types of initiators used for CTFE polymerization?
A5: For the radical polymerization of CTFE, organic peroxides and azo compounds are commonly used. The choice of initiator depends on the desired polymerization temperature and the solvent used. For emulsion or suspension polymerization, water-soluble initiators may be preferred.[1]
Data Presentation
The following table summarizes the expected trend of the effect of initiator concentration on key polymer properties in a typical CTFE solution polymerization. The data is illustrative and will vary based on specific experimental conditions such as temperature, monomer concentration, and solvent.
| Initiator Concentration (mol% relative to monomer) | Monomer Conversion (%) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.1 | 65 | 150,000 | 2.2 |
| 0.2 | 80 | 110,000 | 1.9 |
| 0.4 | 92 | 75,000 | 1.8 |
| 0.8 | 95 | 50,000 | 2.0 |
| 1.6 | 96 | 35,000 | 2.4 |
Experimental Protocols
Protocol for Optimizing Initiator Concentration in CTFE Solution Polymerization
This protocol outlines a series of experiments to determine the optimal initiator concentration for the solution polymerization of CTFE.
Materials:
-
This compound (CTFE) monomer
-
Suitable radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous, inert solvent (e.g., 1,1,2-trichlorotrifluoroethane (B165192) or a suitable fluorinated solvent)
-
Nitrogen or Argon gas for creating an inert atmosphere
-
High-pressure reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the high-pressure reactor.
-
Assemble the reactor and ensure all connections are secure.
-
Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove any oxygen.
-
-
Reaction Mixture Preparation (for a series of experiments):
-
For each experiment, a stock solution of the monomer in the chosen solvent should be prepared to ensure consistency.
-
Prepare separate, precise amounts of the initiator corresponding to the desired molar percentages relative to the monomer (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mol%).
-
-
Polymerization:
-
Charge the reactor with the CTFE monomer solution.
-
Add the pre-weighed initiator for the first experimental concentration.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired polymerization temperature (e.g., 60-80 °C for AIBN). The temperature should be chosen based on the initiator's half-life.
-
Maintain the reaction at a constant temperature and stirring speed for a predetermined duration (e.g., 4-8 hours).
-
Monitor the pressure inside the reactor; a drop in pressure indicates monomer consumption.
-
-
Termination and Polymer Isolation:
-
After the specified reaction time, cool the reactor to room temperature.
-
Carefully vent any unreacted CTFE monomer in a well-ventilated fume hood.
-
Open the reactor and pour the polymer solution into a non-solvent (e.g., methanol) to precipitate the PCTFE.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the collected polymer with fresh non-solvent to remove any residual monomer, initiator, and solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion gravimetrically by comparing the mass of the obtained polymer to the initial mass of the monomer.
-
Analyze the weight-average molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC) with appropriate standards and a suitable solvent for PCTFE (this may require high temperatures).
-
-
Repeat:
-
Repeat steps 3-6 for each of the different initiator concentrations to generate a dataset for optimization.
-
Visualizations
Caption: Experimental workflow for optimizing initiator concentration in CTFE polymerization.
Caption: Relationship between initiator concentration and key polymerization outcomes.
References
Controlling molecular weight distribution in PCTFE synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Polychlorotrifluoroethylene (PCTFE) with a focus on controlling its molecular weight and molecular weight distribution.
Troubleshooting Guide
This guide addresses common issues encountered during PCTFE polymerization, helping you diagnose and solve problems related to molecular weight control.
Q1: The molecular weight (MW) of my synthesized PCTFE is consistently too high. How can I reduce it?
A1: A high molecular weight in PCTFE is typically a result of a low concentration of growing polymer chains relative to the monomer concentration, or slow chain termination/transfer rates. To decrease the molecular weight, you can modify the following reaction parameters:
-
Increase Reaction Temperature: Higher temperatures generally lead to a lower molecular weight product.[1] This is believed to be a result of increased chain transfer reactions within the reactor vessel.[1]
-
Increase Initiator Concentration: At higher initiator concentrations, more polymer chains are generated simultaneously. This leads to a lower average molecular weight for the final polymer.[1]
-
Introduce a Chain Transfer Agent (CTA): CTAs, also known as modifiers or regulators, are compounds that terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight.[2][3] For PCTFE, an alkyl cyclopentane (B165970) can be used as a molecular weight regulator.[4]
Q2: My PCTFE product has a very low molecular weight, making it oily or waxy. How can I increase the molecular weight?
A2: To achieve a higher molecular weight PCTFE, you need to favor chain propagation over termination and transfer. This can be accomplished by reversing the strategies used to lower molecular weight:
-
Decrease Reaction Temperature: Lowering the reaction temperature reduces the rate of chain transfer reactions, allowing polymer chains to grow longer before termination, thus increasing the molecular weight.[1]
-
Decrease Initiator Concentration: A lower concentration of the initiator will generate fewer polymer chains, meaning each chain will grow to a larger size before the monomer is consumed, resulting in a higher average molecular weight.[1]
-
Reduce or Eliminate Chain Transfer Agents: If a CTA is present in your reaction, reducing its concentration or removing it entirely will prevent premature termination of growing polymer chains, leading to a higher MW.
Q3: The polydispersity index (PDI) or molecular weight distribution of my PCTFE is too broad. How can I achieve a more uniform, narrow distribution?
A3: A broad molecular weight distribution indicates that the polymer chains in the sample have a wide range of lengths. To achieve a more uniform (narrower) distribution, you should aim for controlled and consistent reaction conditions:
-
Maintain Stable Temperature: Fluctuations in temperature during polymerization can lead to variations in reaction rates and chain transfer, broadening the molecular weight distribution. Ensure precise and constant temperature control throughout the process.[1]
-
Ensure Homogeneous Mixing: Inadequate mixing in the reactor can create localized "hot spots" or areas with different concentrations of monomer, initiator, and CTA. This heterogeneity leads to polymers with a broad PDI.
-
Controlled Radical Polymerization (CRP) Techniques: While conventional free-radical polymerization often yields broad distributions, CRP methods can offer better control. For copolymers of CTFE, techniques like Atom Transfer Radical Polymerization (ATRP) have been used to achieve lower molecular weight distributions (PDI values from 1.2 to 2.1).[5]
-
Use of Specific Initiators: The choice of initiator can influence PDI. For example, using a perfluorinated peroxide as an initiator can provide a higher initiation speed at lower temperatures, potentially reducing side reactions and leading to a more uniform molecular weight.[4]
Q4: The thermal stability of my final PCTFE product is poor, and it degrades during processing. What could be the cause?
A4: Poor thermal stability in PCTFE is often linked to unstable end-groups on the polymer chains.[4] Unzipping degradation can be initiated from these end groups at elevated temperatures.[5]
-
Initiator Choice: Many common, non-fluorinated initiators can leave thermally unstable fragments at the chain ends.[4] Using a fully fluorinated initiator, such as a fluorine-containing peroxide ([RFCOO]2), can result in stable, perfluorinated end-groups, significantly improving the thermal stability and processability of the PCTFE resin.[4]
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing PCTFE?
A1: PCTFE is synthesized through the free-radical polymerization of the This compound (B8367) (CTFE) monomer.[6] The most common industrial methods include:
-
Suspension Polymerization: CTFE monomer is dispersed as droplets in water with stabilizers, and polymerization occurs within these droplets.[6]
-
Emulsion Polymerization: This technique is conducted in an aqueous medium with surfactants to create fine PCTFE particles or latexes.[6][7]
-
Solution Polymerization: The reaction is carried out in an inert solvent, which allows for better control over the molecular weight and viscosity.[6]
-
Bulk Polymerization: This involves the polymerization of the CTFE monomer in the absence of a solvent, often initiated by organic peroxides to produce high molecular weight polymers.[6]
Q2: How do reaction temperature and pressure affect the molecular weight of PCTFE?
A2: Both temperature and pressure are critical parameters.
-
Temperature: Higher reaction temperatures generally produce lower molecular weight PCTFE due to an increase in chain transfer events. Conversely, lower temperatures favor higher molecular weight polymers.[1]
-
Pressure: Varying the reactor pressure during the course of the reaction can produce a PCTFE resin with multiple molecular weight distributions. For instance, starting with high pressure and temperature can yield a higher molecular weight fraction, while subsequent operation at lower pressure and temperature can produce a lower molecular weight fraction.[1]
Q3: What is a chain transfer agent and how does it work in PCTFE synthesis?
A3: A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating that chain and creating a new radical that can start a new polymer chain.[2] This process is a deliberate method to control and reduce the average molecular weight of the final polymer.[2][3] In PCTFE synthesis, compounds like alkyl cyclopentanes can be used as molecular weight regulators to achieve a more uniform molecular weight.[4]
Q4: How is the molecular weight and its distribution characterized for PCTFE?
A4: The most common and powerful technique for determining the molecular weight and molecular weight distribution of polymers is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[8] This method separates polymer molecules based on their size in solution.[8] Combining SEC with detectors like Multi-Angle Light Scattering (MALS) and Refractive Index (RI) provides absolute molecular weight measurements and detailed information about the distribution.[8]
Data Summary: Controlling MW in PCTFE Synthesis
The following table summarizes the qualitative relationships between key reaction parameters and the resulting molecular weight of PCTFE, as described in the technical literature.
| Parameter | Change | Effect on Average Molecular Weight (MW) | Rationale | Reference |
| Reaction Temperature | Increase | Decrease | Increased rate of chain transfer reactions. | [1] |
| Decrease | Increase | Reduced rate of chain transfer, favoring propagation. | [1] | |
| Initiator Concentration | Increase | Decrease | More polymer chains are initiated, resulting in shorter average chain lengths. | [1] |
| Decrease | Increase | Fewer chains are initiated, allowing each to grow longer. | [1] | |
| Chain Transfer Agent (CTA) Concentration | Increase | Decrease | More frequent termination of growing chains. | [2][3] |
| Decrease | Increase | Less frequent premature chain termination. | [2][3] |
Experimental Protocols
Protocol 1: Generalized Aqueous Suspension Polymerization of CTFE
This protocol is a generalized representation. Specific amounts, pressures, and times must be optimized for desired molecular weight.
-
Reactor Preparation: A high-pressure stainless steel reactor is deoxygenated by purging with high-purity nitrogen.
-
Aqueous Phase Preparation: Deionized water is added to the reactor. A dispersing agent and a pH buffer are added and dissolved under agitation.
-
Initiator System: An initiator system, such as a redox pair (e.g., t-butyl hydroperoxide and sodium metabisulfite), is prepared.[1] One part of the redox system is added to the aqueous phase.
-
Monomer Charging: The reactor is sealed and pressurized with nitrogen. The liquid this compound (CTFE) monomer is then charged into the reactor. If a chain transfer agent (e.g., alkyl cyclopentane) is used, it is added at this stage.[4]
-
Polymerization Initiation: The reactor is brought to the desired temperature (e.g., 10-75°C) and pressure (e.g., 0.4-1.2 MPa).[1][4] The second component of the redox initiator system is then injected to start the polymerization.
-
Reaction: The reaction is allowed to proceed for a set duration (e.g., 6-12 hours) while maintaining constant temperature, pressure, and agitation.[4]
-
Termination and Recovery: After the reaction period, the reactor is cooled, and any unreacted monomer is vented. The resulting polymer suspension, which appears as bead-like structures, is filtered.[6]
-
Purification: The collected polymer is washed thoroughly with deionized water to remove any residual reactants and then dried in an oven to a constant weight.
Protocol 2: Molecular Weight Characterization by Size Exclusion Chromatography (SEC)
-
Sample Preparation: A known concentration of the dried PCTFE polymer is dissolved in a suitable solvent at an elevated temperature. PCTFE is only soluble in a few specific solvents, such as 2,5-dichloro-trifluoromethyl benzene, at temperatures above 100°C.[5][9]
-
Instrumentation: An SEC system equipped with a differential refractive index (RI) detector and optionally a multi-angle light scattering (MALS) detector is used. The system is equilibrated with the appropriate mobile phase at a constant flow rate and temperature.
-
Calibration: The SEC columns are calibrated using a series of narrow-PDI polymer standards with known molecular weights.
-
Analysis: A filtered aliquot of the dissolved PCTFE sample is injected into the SEC system.
-
Data Processing: The elution profile is recorded. The software uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) for the sample.
Visualizations
Caption: Experimental workflow for PCTFE synthesis via aqueous suspension polymerization.
Caption: Troubleshooting logic for adjusting PCTFE molecular weight.
References
- 1. US5453477A - Process of polymerizing chloroetrifluoroethylene with alkyl hydroperoxide and metal metabisulfite - Google Patents [patents.google.com]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. CN104356267A - A kind of preparation method of polytrifluoroethylene resin - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. A Guide To The Remarkable PCTFE (Polythis compound) [eureka.patsnap.com]
- 8. Molecular Weight Characterization of Polymers | Science.eus [science.eus]
- 9. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
Technical Support Center: Chlorotrifluoroethylene (CTFE) Distillation
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorotrifluoroethylene (B8367) (CTFE) distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound (CTFE)?
A1: Common impurities in crude CTFE can include byproducts from its synthesis, such as chlorodifluoroethylene, trifluoroethylene, dichlorotrifluoroethane, methyl chloride, and dimethyl ether.[1] CTFE dimers can also be present.[1]
Q2: What are the key safety precautions to take when distilling CTFE?
A2: CTFE is a toxic and extremely flammable gas.[2][3] It is crucial to work in a well-ventilated area, use explosion-proof equipment, and prevent the buildup of electrostatic charge by grounding all equipment.[4] Personal protective equipment (PPE), including tightly fitting safety goggles, neoprene gloves, and a respirator, should be worn.[4][5] All personnel should be familiar with the safety data sheet (SDS) before handling the substance.[5]
Q3: What are the boiling and melting points of CTFE?
A3: The boiling point of this compound is -28 °C, and its melting point is -157.5 °C.[3]
Q4: Can CTFE polymerize during distillation?
A4: Yes, CTFE has a carbon-carbon double bond and can polymerize to form polythis compound (PCTFE).[6][7] Under prolonged exposure to intense heat, polymerization can occur, potentially leading to container rupture.[8]
Q5: What materials should be avoided in a CTFE distillation setup?
A5: CTFE is incompatible with strong oxidizing agents and strong bases.[5] It is also important to prevent water from entering the system.[5]
Troubleshooting Guide
Issue 1: Poor Separation Efficiency in the Distillation Column
Symptom: The purity of the collected CTFE is lower than expected, or there is a significant amount of CTFE remaining in the distillation residue.
Possible Causes & Solutions:
-
Incorrect Temperature Gradient: An improper temperature profile across the distillation column can lead to inefficient separation.
-
Solution: Ensure the temperature at the top and bottom of the column is appropriate for the desired separation based on the vapor pressures of CTFE and its impurities.
-
-
Column Flooding: This occurs when excess vapor flow causes liquid to be entrained up the column, hindering separation.[9]
-
Solution: Reduce the heating rate to decrease the vapor flow. Ensure the condenser is functioning efficiently to handle the vapor load.
-
-
Column Weeping: This happens when the vapor flow is too low to hold up the liquid on the trays, causing it to leak down the column.[9][10]
-
Solution: Increase the heating rate to increase vapor flow.
-
-
Fouling: Deposits can form on the internal surfaces of the column, such as trays or packing, which reduces the surface area available for separation.[9][10]
-
Solution: The column may need to be shut down and cleaned. Regular maintenance can help prevent fouling.[9]
-
Issue 2: Unstable Pressure in the Distillation Column
Symptom: Fluctuations in the pressure reading of the distillation column.
Possible Causes & Solutions:
-
Changes in Feed Conditions: Variations in the composition, temperature, or flow rate of the feed can cause instability within the column.[9]
-
Solution: Maintain consistent feed conditions.
-
-
Condenser Performance Issues: Fluctuations in the cooling water temperature can affect the condenser's performance and, consequently, the column pressure.[9]
-
Solution: Ensure a stable flow and temperature of the cooling medium to the condenser.
-
-
Polymerization: Uncontrolled polymerization of CTFE can lead to blockages and pressure buildup.[8]
-
Solution: Ensure that the distillation is carried out at appropriate temperatures to minimize polymerization. In case of a suspected runaway reaction, safely stop the process immediately.
-
Issue 3: Polymer Formation in the Reboiler or Column
Symptom: A solid or highly viscous material is found in the reboiler or on the column internals upon inspection.
Possible Causes & Solutions:
-
High Temperatures: Excessive temperatures in the reboiler can initiate the polymerization of CTFE.[8]
-
Solution: Operate the reboiler at the lowest possible temperature that still allows for adequate vaporization.
-
-
Presence of Initiators: Certain impurities can act as initiators for free-radical polymerization.[7]
-
Solution: Ensure that the crude CTFE is properly purified to remove potential initiators before distillation.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 79-38-9[3] |
| Molecular Formula | C₂ClF₃[6] |
| Molar Mass | 116.47 g·mol⁻¹[6] |
| Boiling Point | -28 °C[3] |
| Melting Point | -157.5 °C[3] |
Table 2: Common Impurities and Their Removal Methods
| Impurity | Removal Method | Reference |
| Methyl chloride, Dimethyl ether | Pass CTFE gas through sulfuric acid | [1] |
| Water, Hydrochloric acid | Pass through an alumina (B75360) column | [1] |
| Dichlorotrifluoroethane | Distillation | [1] |
| CTFE dimers | Distillation | [1] |
Experimental Protocols
Protocol 1: General Purification of Crude this compound
This protocol describes a general method for purifying crude CTFE, which includes distillation as the final step.
1. Removal of Acidic and Water-Soluble Impurities: a. Pass the crude CTFE gas through a wash bottle containing concentrated sulfuric acid to remove impurities like methyl chloride and dimethyl ether.[1] b. Subsequently, pass the gas through a packed column containing alumina to eliminate water and hydrochloric acid.[1]
2. Condensation and Degassing: a. Condense the purified CTFE gas in a cold trap cooled with a suitable refrigerant. b. Purge any remaining non-condensable gases from the cold trap.[1]
3. Fractional Distillation: a. Transfer the condensed, crude CTFE to a distillation flask. b. Assemble a fractional distillation apparatus. Ensure all joints are properly sealed and the system is leak-tight. c. Use a suitable cooling bath to maintain the condenser at a temperature low enough to condense the CTFE vapor. d. Gently heat the distillation flask to begin boiling the CTFE. e. Collect the CTFE fraction that distills at its known boiling point (-28 °C).[3] f. Monitor the temperature at the top of the distillation column closely. A stable temperature indicates that a pure fraction is being collected. g. Leave a small amount of residue in the distillation flask to avoid distilling to dryness, which could concentrate potentially unstable compounds.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general guideline for analyzing the purity of distilled CTFE using gas chromatography.
1. Sample Preparation: a. Collect a gaseous sample of the distilled CTFE in a gas-tight syringe or a sample bag.[11]
2. GC System and Conditions: a. Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).[11] b. Column: A suitable column for separating volatile halogenated hydrocarbons. c. Carrier Gas: High-purity nitrogen or helium. d. Temperatures: i. Injector: Set to a temperature that ensures rapid vaporization of the sample. ii. Detector: Set to a temperature appropriate for an FID. iii. Oven: Use a temperature program that allows for the separation of CTFE from any potential residual impurities. e. Injection: Inject a known volume of the gaseous sample into the GC.
3. Data Analysis: a. Identify the peak corresponding to CTFE based on its retention time, which can be determined by running a standard. b. The purity of the CTFE can be estimated by calculating the area of the CTFE peak as a percentage of the total area of all peaks in the chromatogram.
Visualizations
Caption: Troubleshooting logic for poor separation efficiency in CTFE distillation.
Caption: Experimental workflow for the purification of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tecnoproject.com [tecnoproject.com]
- 3. studyguides.com [studyguides.com]
- 4. halopolymer-usa.com [halopolymer-usa.com]
- 5. research.uga.edu [research.uga.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Polythis compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. ddpsinc.com [ddpsinc.com]
- 11. Methods for sampling and determining this compound (CTFE) in air - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing discoloration of PCTFE during melt processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the discoloration of Polychlorotrifluoroethylene (PCTFE) during melt processing.
Troubleshooting Guide: Preventing PCTFE Discoloration
Discoloration, often appearing as a yellow or brown tint in the final product, is a common issue in the melt processing of PCTFE. This is typically a sign of thermal degradation, which can compromise the material's performance and aesthetic quality. This guide provides a systematic approach to diagnosing and resolving discoloration issues.
Q1: What are the primary causes of PCTFE discoloration during melt processing?
A1: Discoloration of PCTFE during melt processing is primarily caused by thermal degradation. The key contributing factors are:
-
Excessive Melt Temperature: PCTFE has a relatively narrow processing window, with its melt processing temperatures being close to its decomposition temperature.[1] Exceeding the recommended melt temperature can lead to the breakdown of the polymer chains, causing discoloration.[2][3]
-
Prolonged Residence Time: The longer the PCTFE resin is exposed to high temperatures in the extruder or injection molding machine, the more likely it is to degrade.[2] This can be due to oversized machinery for the production run, slow screw speeds, or process interruptions.
-
High Shear Rates: Excessive screw speeds can generate significant frictional heat, leading to localized overheating and degradation of the polymer.[2]
-
Contamination: The presence of impurities, such as residual polymer from previous runs, moisture, or dust, can catalyze the degradation process or introduce colored contaminants.[3][4]
Q2: My extruded PCTFE profile has a uniform yellow tint. What is the likely cause and how can I fix it?
A2: A uniform yellow tint throughout the extrudate typically indicates that the entire polymer melt has been subjected to excessive heat for a prolonged period.
Troubleshooting Steps:
-
Reduce Barrel and Die Temperatures: Gradually decrease the temperature settings of the different extruder zones. A general recommendation for PCTFE extrusion is to start with lower temperatures and incrementally increase them until a stable process is achieved.
-
Increase Screw Speed: A higher screw speed can reduce the residence time of the material in the extruder, minimizing its exposure to high temperatures. However, be cautious of excessive screw speeds which can lead to high shear and frictional heating.
-
Verify Thermocouple Accuracy: Ensure that the thermocouples on the extruder are functioning correctly and providing accurate temperature readings.
Q3: I am observing brown streaks or specks in my molded PCTFE parts. What could be the issue?
A3: Brown streaks or specks are often a sign of localized degradation or contamination.
Troubleshooting Steps:
-
Purge the System: Thoroughly purge the extruder or injection molding machine with a suitable purging compound to remove any degraded material or contaminants.
-
Clean the Hopper and Feed System: Ensure the hopper and feed system are clean and free from dust or other foreign particles.
-
Check for "Dead Spots": Inspect the screw, barrel, and die for any "dead spots" where material can stagnate and degrade over time. If found, these components may need to be cleaned or redesigned.
-
Reduce Back Pressure: High back pressure can increase shear heating. Reduce the back pressure to the minimum level required for a stable process.
Frequently Asked Questions (FAQs)
Q4: What are the recommended melt processing temperatures for PCTFE?
A4: The optimal processing temperature for PCTFE can vary depending on the specific grade of the resin and the processing equipment. However, general guidelines are provided in the table below. It is crucial to consult the material datasheet provided by the resin manufacturer for specific recommendations.
| Processing Method | Parameter | Recommended Temperature Range (°C) | Recommended Temperature Range (°F) |
| Extrusion | Rear Zone | 250 - 270 | 482 - 518 |
| Middle Zones | 270 - 320 | 518 - 608 | |
| Front Zone/Die | 320 - 350 | 608 - 662 | |
| Injection Molding | Nozzle | 250 - 290 | 482 - 554 |
| Front Zone | 240 - 280 | 464 - 536 | |
| Middle Zone | 230 - 260 | 446 - 500 | |
| Rear Zone | 210 - 240 | 410 - 464 | |
| Mold Temperature | 130 - 150 | 266 - 302 |
Note: These are general guidelines. Always refer to the manufacturer's datasheet for your specific PCTFE grade.[1]
Q5: How can I minimize residence time during PCTFE melt processing?
A5: To minimize residence time:
-
Use Appropriately Sized Equipment: Use an extruder or injection molding machine with a capacity that matches your production needs to avoid having the material sit in the barrel for extended periods.
-
Optimize Screw Speed: As mentioned earlier, increasing screw speed can reduce residence time.
-
Maintain a Consistent Process: Avoid interruptions and ensure a smooth and continuous flow of material.
Q6: Are there any additives that can help prevent discoloration?
A6: Yes, the addition of thermal stabilizers can improve the thermal stability of PCTFE and reduce its tendency to discolor during melt processing. Rare earth stabilizers have been shown to be effective in improving the dynamic thermal stability of PCTFE.[5] One study noted that the addition of 6 parts per hundred resin (phr) of a rare earth stabilizer resulted in improved mechanical toughness and processability. While specific data on the reduction of yellowness index is limited, the improved thermal stability suggests a reduction in degradation and therefore discoloration.
Q7: How can I quantitatively measure the discoloration of my PCTFE samples?
A7: The most common method for quantifying the yellowness of plastics is by measuring the Yellowness Index (YI) according to the ASTM D1925 standard.[6] This test method uses a spectrophotometer or colorimeter to measure the tristimulus values of the sample, which are then used to calculate the Yellowness Index. A higher YI value indicates a greater degree of yellowness.
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI) of Melt Processed PCTFE Samples
This protocol outlines the procedure for preparing and measuring the Yellowness Index of PCTFE samples after melt processing, in accordance with ASTM D1925.
1. Objective: To quantitatively assess the discoloration of PCTFE samples subjected to different melt processing conditions.
2. Materials and Equipment:
-
PCTFE resin
-
Extruder or injection molding machine
-
Compression molder (for preparing flat plaques for measurement)
-
Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z)
-
White standard calibration tile
-
Lint-free cloths
3. Sample Preparation:
-
Process the PCTFE resin using the desired extruder or injection molding machine settings (e.g., varying temperatures, residence times).
-
Collect the processed PCTFE.
-
If the processed sample is not a flat sheet, use a compression molder to create flat, opaque plaques of uniform thickness (typically 2-3 mm). Ensure consistent molding conditions (temperature, pressure, and cooling rate) for all samples to be compared.
-
Label each sample clearly according to its processing conditions.
4. Measurement Procedure:
-
Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using the white standard tile.
-
Set the instrument to measure tristimulus values (X, Y, Z) under a standard illuminant (e.g., D65) and observer (e.g., 10°).
-
Clean the surface of the PCTFE sample plaque with a lint-free cloth to remove any dust or fingerprints.
-
Place the sample at the measurement port of the instrument.
-
Take at least three measurements at different locations on the sample surface and calculate the average tristimulus values.
5. Calculation of Yellowness Index (YI): Use the following formula from ASTM D1925 to calculate the Yellowness Index:
YI = [100 * (1.28 * X - 1.06 * Z)] / Y
Where X, Y, and Z are the average tristimulus values of the sample.
6. Data Presentation: Record the Yellowness Index for each sample and present the data in a table, correlating the YI with the respective processing conditions.
Protocol 2: Experimental Design to Evaluate the Effect of Processing Temperature on PCTFE Discoloration
1. Objective: To systematically investigate the effect of melt processing temperature on the discoloration of PCTFE.
2. Experimental Design:
-
Independent Variable: Melt temperature (e.g., five temperature levels: 280°C, 290°C, 300°C, 310°C, 320°C).
-
Dependent Variable: Yellowness Index (YI).
-
Controlled Variables: Residence time, screw speed, material batch, and sample preparation for YI measurement.
3. Procedure:
-
Set all processing parameters (screw speed, etc.) to a constant, recommended value.
-
Set the extruder barrel and die temperatures to the first temperature level (280°C).
-
Allow the process to stabilize and then collect a sample of the extrudate.
-
Prepare a sample plaque for YI measurement as described in Protocol 1.
-
Repeat steps 2-4 for each of the other temperature levels.
-
Measure the Yellowness Index for each sample as described in Protocol 1.
4. Data Analysis: Plot the Yellowness Index as a function of the melt processing temperature to visualize the relationship. Perform statistical analysis (e.g., regression analysis) to determine the significance of the temperature effect on discoloration.
Visualizations
Caption: Troubleshooting workflow for PCTFE discoloration.
Caption: Primary causes of PCTFE discoloration.
References
- 1. Know More About PCTFE Processing And Application Scenes - News [chinafluoropolymer.com]
- 2. [PDF] Melting Process and the Equilibrium Melting Temperature of Polythis compound | Semantic Scholar [semanticscholar.org]
- 3. hitcontrols.com [hitcontrols.com]
- 4. polyfluor.nl [polyfluor.nl]
- 5. nanotrun.com [nanotrun.com]
- 6. engpoly.co.uk [engpoly.co.uk]
Technical Support Center: Chlorotrifluoroethylene (CTFE) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of chlorotrifluoroethylene (B8367) (CTFE) for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during CTFE synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the conversion of the starting material, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), lower than expected?
A1: Low conversion of CFC-113 can be attributed to several factors:
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For gas-phase dechlorination, temperatures below 300°C can lead to decreased conversion, while temperatures exceeding 550°C may result in reduced selectivity and catalyst deterioration.[1]
-
Catalyst Deactivation: The catalyst can be deactivated over time. For instance, in gas-phase dechlorination using a Palladium (Pd) catalyst, deactivation can occur rapidly.[1]
-
Insufficient Hydrogen Concentration: In processes involving catalytic hydrogenation, the molar ratio of hydrogen to CFC-113 is crucial. A molar ratio of 1 to 10 moles of hydrogen per mole of CFC-113 is preferable.[1]
-
Improper Catalyst Pre-treatment: The catalyst may require specific pre-treatment to be active. For example, Fe₂O₃ catalysts may need to be pre-treated in an argon stream at high temperatures.[1]
Q2: What is causing the low selectivity towards CTFE, leading to the formation of unwanted byproducts?
A2: Poor selectivity can be a significant hurdle in achieving high yields of CTFE. Potential causes include:
-
High Reaction Temperature: As mentioned, excessively high temperatures (above 550°C) can decrease selectivity.[1]
-
Inappropriate Catalyst: The choice of catalyst greatly influences selectivity. While various metals and metal oxides can be used, their performance in terms of selectivity can differ.[1]
-
Incorrect Feed Ratios: The ratio of reactants is important. For example, in the reaction of CFC-113 with hydrogen, an excessive amount of hydrogen can decrease the ratio of utilized hydrogen and potentially affect selectivity.[1]
Q3: The productivity of the CTFE synthesis is low. How can this be improved?
A3: Low productivity can be a result of several factors, including:
-
Long Reaction Times: Some methods, like gas-phase dechlorination using a Pd catalyst, may require long contact times (10 to 60 seconds), which limits productivity.[1]
-
Batch vs. Continuous Process: Batch processes can be inherently less productive due to the downtime required for discharging products and recharging reactants.[2] Continuous processes, if optimized, can offer higher throughput.
-
Low Space Velocity: In continuous flow reactions, the space velocity (SV) of the raw materials affects productivity. A preferred SV range is between 100 and 20,000 hr⁻¹.[1]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding CTFE synthesis.
Q1: What are the primary methods for synthesizing this compound (CTFE)?
A1: The most common commercial method for CTFE synthesis is the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) using zinc.[3] Other routes include the dehalogenation of CFC-113 in the gas phase at high temperatures or by reaction with hydrogen or ethylene.[4]
Q2: What catalysts are effective for the gas-phase synthesis of CTFE from CFC-113 and hydrogen?
A2: A variety of catalysts can be used for the gas-phase reaction of CFC-113 with hydrogen to produce CTFE. These include:
-
Nickel (Ni) supported on various materials like SiO₂, MgO, or Zeolite Y.[1]
-
Iron (Fe), tin (Sn), zinc (Zn), and chromium (Cr) as well as their oxides (e.g., Fe₂O₃, SnO₂, ZnO, and Cr₂O₃).[1]
-
Palladium (Pd) and Platinum (Pt), although they can be expensive and prone to deactivation.[1]
Q3: What are the typical yields for CTFE synthesis?
A3: The yield of CTFE is highly dependent on the synthesis method and reaction conditions.
-
The dechlorination of 1,1,2-trifluoro-1,2,2-trichloroethane with potassium zinc trihydride can achieve a yield of 99.22%.[5]
-
Gas-phase reaction of CFC-113 with hydrogen over an Fe₂O₃ catalyst has been reported to have a CTFE selectivity of 98.9% at a conversion of 28%.[1]
-
Catalytic hydrogenolysis of CTFE in the liquid phase can reach a conversion of 100% with a selectivity for trifluoroethylene (B1203016) (a potential byproduct) of 80-90%.[6]
Data Presentation
Table 1: Comparison of Catalysts for Gas-Phase Synthesis of CTFE from CFC-113 and Hydrogen
| Catalyst | Support | Reaction Temperature (°C) | Conversion of CFC-113 (%) | Selectivity of CTFE (%) |
| Fe₂O₃ | None | 450 | 28 | 98.9 |
| Ni | SiO₂ | 400-500 | Not specified | Not specified |
| Ni | MgO | 400-500 | Not specified | Not specified |
| Ni | Zeolite Y | 400-500 | Not specified | Not specified |
| Pd | Not specified | Not specified | Low Productivity | Unsatisfactory Yield |
Data sourced from patent EP0416615B1.[1]
Table 2: Reaction Conditions for High-Yield CTFE Synthesis via Dechlorination
| Reactant | Dechlorinating Agent | Catalyst/Medium | Temperature (°C) | Pressure | Conversion (%) | Yield (%) |
| 1,1,2-Trifluoro-1,2,2-trichloroethane | - | Potassium zinc trihydride | 250 - 320 | 7500.75 Torr | 99.5 | 99.22 |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | Zinc | Ethanol | Not specified | Not specified | Not specified | Not specified |
Data sourced from ChemicalBook and Wikipedia.[3][5]
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of CTFE from 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) using an Fe₂O₃ Catalyst
Objective: To synthesize CTFE via gas-phase dechlorination of CFC-113 with hydrogen over an iron(III) oxide catalyst.
Materials:
-
1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)
-
Hydrogen gas (H₂)
-
Argon gas (Ar)
-
Iron(III) oxide (Fe₂O₃), reagent grade, sieved to 32 to 60 mesh
-
Reactor tube
-
Gas flow controllers
-
Furnace
-
Condenser
-
Gas chromatograph (GC) for analysis
Procedure:
-
Pack one gram of the sieved Fe₂O₃ catalyst into the reactor tube.
-
Pre-treat the Fe₂O₃ catalyst by heating it in a stream of argon at 450°C for 2 hours.
-
After pre-treatment, maintain the reactor temperature at 450°C.
-
Introduce the reactant mixture into the reactor at the following flow rates:
-
CFC-113: 10 ml/min
-
Hydrogen: 29 ml/min
-
Argon: 56 ml/min
-
-
Pass the resulting reaction mixture through a condenser to collect the liquid products.
-
Wash the collected liquid with water and dry it.
-
Analyze the final product by gas chromatography to determine the conversion of CFC-113 and the selectivity of CTFE.[1]
Visualizations
References
- 1. EP0416615B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 2. US5124494A - Continuous process for preparing this compound - Google Patents [patents.google.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. US9447003B2 - Method for synthesising trifluoroethylene from this compound - Google Patents [patents.google.com]
Technical Support Center: Reducing Porosity in Compression Molded PCTFE Parts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with compression molded Polychlorotrifluoroethylene (PCTFE).
Frequently Asked Questions (FAQs)
Q1: What is porosity in a compression molded PCTFE part and why is it a concern?
A1: Porosity refers to the presence of small voids or pores within the molded PCTFE part. It is a critical concern because it can compromise the material's performance by creating weak points, which can lead to premature mechanical failure.[1] For applications in the pharmaceutical and drug development fields, porosity can also affect the purity of the final product by trapping contaminants. Furthermore, PCTFE is often selected for its low gas permeability and excellent barrier properties; porosity negates these advantages.[2][3][4]
Q2: What are the primary causes of porosity in compression molded PCTFE?
A2: The main causes of porosity in compression molded parts include:
-
Trapped Air and Volatiles: Air or moisture present in the PCTFE powder can become trapped during compaction, leading to voids.[5][6]
-
Material Shrinkage: As the PCTFE part cools and solidifies after molding, it undergoes shrinkage. If there is insufficient material to compensate for this volume reduction, shrinkage holes or voids can form.[1]
-
Improper Sintering: The sintering process, which fuses the polymer particles together, is critical. Insufficient time or temperature can result in incomplete coalescence of particles, leaving voids.[7][8]
-
Incorrect Molding Parameters: Inadequate pressure, incorrect temperature, or a non-optimized molding cycle can prevent the powder from compacting fully.[9][10]
Q3: How does the quality of the PCTFE powder affect porosity?
A3: The properties of the raw PCTFE powder are fundamental to achieving a low-porosity part. Key factors include:
-
Particle Size Distribution: A powder with a suitable distribution of particle sizes allows for better packing and reduces the interstitial spaces where air can be trapped.[11]
-
Moisture Content: PCTFE has near-zero moisture absorption, but surface moisture on the powder can vaporize during heating, creating voids.[3][5] It is crucial to ensure the powder is dry.[12]
-
Bulk Density: The bulk density of the powder influences the compression ratio and how uniformly the mold is filled.[13]
Q4: Can post-molding processes like annealing help reduce porosity?
A4: While annealing is primarily used to relieve internal stresses and improve dimensional stability, it is a critical post-molding step.[14][15] The process involves heating the part to a temperature below its melting point and then slowly cooling it.[16] This controlled thermal treatment can help to minimize the formation of voids that might arise from stress-induced cracking and improves the overall integrity of the part.[14][15] However, annealing is not a direct fix for significant porosity caused by improper molding or sintering; it is a final step to optimize material properties.
Troubleshooting Guide: Porosity Issues
This guide provides a systematic approach to diagnosing and resolving porosity in your compression molded PCTFE parts.
Issue: Visible Voids or Pits on the Part Surface
| Possible Cause | Recommended Solution |
| Trapped Air/Gas | • Ensure the mold design includes adequate venting to allow air to escape during compaction.[6][12] • Slow down the rate of ram travel during pressing to give air more time to leave the preform.[13] • Consider implementing a "breathe cycle" (a brief release of pressure) during the molding process to let trapped gases escape.[17] |
| Moisture in Powder | • Dry the PCTFE powder according to the manufacturer's specifications before molding, even though PCTFE has low moisture absorption.[6][12] |
| Contamination | • Check for foreign substances in the molding compound or on the mold surface. Ensure a clean processing environment.[18] |
Issue: Internal Porosity (Detected by Sectioning or Density Measurement)
| Possible Cause | Recommended Solution |
| Insufficient Molding Pressure | • Increase the molding pressure to ensure the powder is compacted tightly, reducing the space between particles.[9][10] |
| Non-Uniform Compaction | • Ensure uniform wall thickness in the part design to promote even pressure distribution.[12] • Check that the mold is filled evenly with powder. |
| Inadequate Sintering | • Increase the sintering temperature or extend the dwell time to allow for complete fusion of the polymer particles.[8][19] • Ensure the cooling rate is controlled to prevent the formation of defects.[11][12] |
| Material Shrinkage | • Ensure sufficient material is loaded into the mold to compensate for shrinkage during cooling.[1] • Optimize the holding pressure and time during the cooling phase.[20] |
| Incorrect Mold Temperature | • Increase the mold temperature to reduce the polymer's viscosity and improve flow, which can help fill potential voids.[9] However, avoid excessive temperatures that could cause material degradation.[3] |
Quantitative Data on Processing Parameters
While specific data for PCTFE is proprietary and varies by grade, studies on the closely related fluoropolymer PTFE provide valuable insights into the effects of processing parameters on porosity.
Table 1: Effect of Sintering Temperature and Compression Load on Porosity in PTFE
| Sintering Temperature (°C) at 1.8 kN Load | Resulting Porosity (%) | Compression Load (kN) at 320°C | Resulting Porosity (%) |
| 320 | 25.3 - 25.5 | 1.2 | 33.0 - 33.4 |
| 330 | 22.1 - 22.7 | 1.8 | 25.3 - 25.5 |
| 340 | 23.8 - 24.0 | 2.4 | 24.6 - 25.6 |
| Data adapted from studies on PTFE, which demonstrate that both higher sintering temperatures (up to a point) and higher compression loads contribute to reduced porosity.[19] |
Experimental Protocols
Protocol 1: Compression Molding of a PCTFE Blank
-
Material Preparation:
-
Select a suitable grade of PCTFE powder based on the application requirements (e.g., molecular weight, particle size).[11]
-
Dry the powder in a vacuum oven at a temperature recommended by the material supplier to remove any surface moisture.[12]
-
Allow the powder to return to room temperature (20-25°C) in a desiccator before use.[13]
-
-
Mold Preparation:
-
Thoroughly clean the mold cavity to remove any contaminants.
-
Apply a suitable mold release agent if necessary, although often not required for fluoropolymers.
-
-
Molding Cycle:
-
Evenly distribute a pre-weighed amount of the conditioned PCTFE powder into the mold cavity.
-
Place the filled mold into a hydraulic press.
-
Apply an initial low pressure to compact the powder and allow trapped air to escape.
-
Gradually increase the pressure to the final molding pressure (e.g., 20-35 MPa, but consult material datasheet).[13]
-
Heat the mold to the specified sintering temperature (typically above the melting point of PCTFE, which is around 210-212°C).[21]
-
Maintain the pressure and temperature for a predetermined dwell time to allow the particles to fuse (sinter).[8]
-
Cool the mold under pressure at a controlled rate. A slow cooling rate is crucial for controlling crystallinity and preventing voids.[3][12]
-
-
Demolding:
-
Once the mold has cooled to a safe handling temperature, release the pressure and carefully eject the molded part.
-
Protocol 2: Post-Molding Annealing of a PCTFE Part
-
Part Preparation:
-
If machining is required, perform a rough machining of the part, leaving a small amount of material for the final finish.[16]
-
-
Annealing Cycle:
-
Place the PCTFE part in a programmable, computer-controlled oven, ensuring it is supported to prevent distortion.[14][16]
-
Slowly heat the oven to the annealing temperature. For PCTFE, a typical cycle might involve heating to 225°F (approx. 107°C).[16]
-
Hold the part at the annealing temperature for a specified duration. A general guideline is 60 minutes per 1/4 inch of thickness.[16]
-
Cool the part down slowly and controllably. A recommended cooling rate is 50°F (approx. 28°C) per hour.[16]
-
-
Final Machining:
-
After the part has returned to room temperature, perform the final finish machining to achieve the desired critical dimensions.[16]
-
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and processing PCTFE parts.
Caption: Troubleshooting workflow for PCTFE porosity.
Caption: PCTFE molding and post-processing sequence.
References
- 1. sp.ftn.uns.ac.rs [sp.ftn.uns.ac.rs]
- 2. parker.com [parker.com]
- 3. PCTFE / Kel-F® / NEOFLON⢠Compression Molding [thermech.com]
- 4. A Guide To The Remarkable PCTFE (Polythis compound) [eureka.patsnap.com]
- 5. moldall.com [moldall.com]
- 6. 5 Common Problems in Compression Molding Process - Topgrid [topgrid.co]
- 7. Sintering mechanisms - PTFE Machinery [ptfe-machinery.com]
- 8. inoflon.com [inoflon.com]
- 9. researchgate.net [researchgate.net]
- 10. How does the precise control of pressure and temperature during the molding process of PTFE sheets affect the density and microstructure of the product? [honyplastic.com]
- 11. Sintered PTFE | Properties and Applications Guide [mikeshoppingroom.com]
- 12. swcpu.com [swcpu.com]
- 13. halopolymer-usa.com [halopolymer-usa.com]
- 14. Machining Polythis compound (PCTFE): A Plastics Guide - AIP Precision Machining [aipprecision.com]
- 15. wha-international.com [wha-international.com]
- 16. boedeker.com [boedeker.com]
- 17. plenco.com [plenco.com]
- 18. zjmdc.com [zjmdc.com]
- 19. Impact of sintering temperature and compression load on the crystallinity and structural ordering of polytetrafluoroethylene - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03395K [pubs.rsc.org]
- 20. asaclean.com [asaclean.com]
- 21. PCTFE Properties - Fluorotherm™ [fluorotherm.com]
Technical Support Center: Adhesion Improvement of PCTFE Coatings on Metal Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving robust adhesion of Polychlorotrifluoroethylene (PCTFE) coatings on various metal substrates.
Frequently Asked Questions (FAQs)
Q1: Why is it inherently difficult to achieve strong adhesion with PCTFE coatings on metal?
A1: The difficulty in bonding PCTFE stems from its molecular structure. PCTFE is a fluoropolymer with a chemically inert, non-reactive, and hydrophobic surface.[1][2] This results in very low surface energy, typically below 24 mN/m, which prevents most adhesives and coatings from effectively "wetting" the surface to form strong interfacial bonds.[1][2]
Q2: What are the primary methods to improve the adhesion of PCTFE to metal substrates?
A2: The core strategy is to modify the metal surface to increase its surface energy and create features for mechanical interlocking. The primary methods include:
-
Thorough Surface Cleaning: The removal of all organic and inorganic contaminants is a critical first step.
-
Mechanical Abrasion: Techniques like grit blasting roughen the surface to create a profile for the coating to grip onto.[3][4]
-
Chemical Etching: Using chemical solutions to create a micro-roughened and chemically activated surface.[1][5]
-
Energy Treatments: Methods like plasma treatment modify the surface by introducing reactive chemical groups.[1][6][7]
-
Primer Coatings: Application of intermediate layers, or coupling agents, that bond to both the metal substrate and the PCTFE coating.[1][2]
Q3: How does plasma treatment enhance adhesion?
A3: Plasma treatment exposes a surface to ionized gas, which modifies it in several ways to improve adhesion.[7] The process performs ultra-fine cleaning by vaporizing organic contaminants, alters the surface's chemical composition by introducing reactive polar functional groups (like -OH and -COOH), and can increase surface roughness, all of which promote stronger chemical and mechanical bonding.[1][6] For fluoropolymers, nitrogen (N2) and argon (Ar) plasmas are often effective.[8]
Q4: Can PCTFE be bonded without any surface treatment?
A4: While challenging, bonding PCTFE without surface modification is possible for low-stress applications using specialized fluorinated pressure-sensitive adhesives (PSAs).[2] However, for durable and high-performance applications, surface treatment is considered essential.
Troubleshooting Guide
This guide addresses common problems encountered during the PCTFE coating process.
Q5: My PCTFE coating is delaminating or peeling from the metal substrate. What are the likely causes?
A5: Delamination is a classic sign of adhesion failure, which can almost always be traced back to surface preparation.[3][4]
-
Inadequate Surface Cleaning: Any residual oils, grease, dust, or even fingerprints can act as a release layer.[4] Ensure thorough degreasing and cleaning before any roughening procedure.[9]
-
Insufficient Surface Profile: The metal surface may be too smooth. A proper surface profile, typically created by grit blasting, is necessary for mechanical interlocking.[4] For some applications, blast profiles of 2.5 to 6.5 microns are recommended.
-
Surface Contamination After Preparation: The prepared surface must be coated as soon as possible to prevent re-contamination or oxidation.[10][11] Handling parts without clean gloves can transfer oils to the surface.[4]
-
Improper Curing: The coating may not have been cured at the correct temperature or for the required duration, preventing it from developing full bonding strength.[4]
Q6: I am observing "fisheyes" or crater-like holes in the finished coating. What is causing this?
A6: Fisheyes are typically caused by localized surface contamination. This can be from airborne particles like dust or oil droplets, or from contaminants on the substrate itself, such as residual grit from blasting that was not completely removed. Another cause can be outgassing from porous metal substrates during the curing (baking) process; pre-baking the part before coating can help mitigate this issue.
Q7: The coating adhesion is inconsistent across different batches or even on the same part. How do I fix this?
A7: Inconsistent adhesion points to a lack of process control.
-
Review Surface Preparation: Ensure every step of your surface preparation protocol is followed identically every time. Inconsistent grit blasting pressure, angle, or duration can lead to variable surface profiles.[12]
-
Check for Contamination Sources: A common source of intermittent contamination is pouring unused coating or primer from a spray gun back into the virgin container. This can introduce contaminants that affect subsequent applications.[3]
-
Monitor Curing Conditions: Verify that your curing oven maintains a uniform and accurate temperature.[4] Hot or cold spots can lead to inconsistent curing and, therefore, inconsistent adhesion.
Troubleshooting Logic Diagram
The following diagram provides a logical workflow for diagnosing common PCTFE adhesion problems.
Caption: Troubleshooting flowchart for PCTFE coating adhesion failure.
Quantitative Data on Adhesion Strength
The effectiveness of different surface treatments can be quantified by measuring adhesion strength, often through peel tests. The data below is compiled from cited research and illustrates the significant improvements possible with surface modification.
| Substrate | Polymer | Surface Treatment | Adhesion Strength (N/mm) | Test Method |
| Stainless Steel (SUS304) | GC-PTFE | None (As-received) | 0.42 | 90° Peel Test |
| Stainless Steel (SUS304) | GC-PTFE | Ar + H₂O Plasma (20 sec) | 0.8 - 0.86 | 90° Peel Test |
| Stainless Steel (SUS304) | GC-PTFE | Ar + H₂O Plasma (300 sec) | 1.0 | 90° Peel Test |
| PTFE | Silver (Ag) Film | Ar Plasma (600 sec) | 0.06 | T-Peel Test |
| PTFE | Silver (Ag) Film | Ar + H₂O Plasma (600 sec) | 1.03 | T-Peel Test |
| GC-PTFE: Glass-Cloth-Containing Polytetrafluoroethylene. Data sourced from[13][14][15][16][17]. |
Experimental Protocols
Below are detailed methodologies for key surface preparation experiments. Safety Precaution: Always consult Safety Data Sheets (SDS) for all chemicals and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
Protocol 1: Standard Metal Substrate Cleaning & Degreasing
-
Initial Wipe: Physically remove any loose dirt or debris from the metal substrate.
-
Solvent Cleaning: Using a lint-free cloth, wipe the entire surface of the substrate with Isopropyl Alcohol (IPA) or acetone (B3395972) to remove oils, grease, and other organic contaminants.[1][2]
-
Repeat: Use a new, clean lint-free cloth and fresh solvent for a second wipe to ensure all residues are removed.
-
Drying: Allow the substrate to air dry completely in a dust-free environment or use clean, dry compressed air.[1][9] Do not proceed until the surface is 100% dry.
-
Handling: From this point forward, handle the substrate only with clean, powder-free nitrile or latex gloves to prevent re-contamination.
Protocol 2: Mechanical Surface Preparation via Grit Blasting
-
Pre-Cleaning: Ensure the substrate is thoroughly cleaned and degreased according to Protocol 1. This prevents contaminants from being embedded into the surface.[9]
-
Equipment Setup:
-
Load the grit blasting cabinet with a suitable abrasive, such as angular aluminum oxide (alumina) or corundum.[9][10]
-
Ensure the compressed air supply is free of oil and moisture.[9]
-
Set the air pressure regulator. Pressures can range from 210 to 827 kPa (30 to 120 psi), depending on the substrate material and desired profile.[10] Lower pressures are used for softer metals to prevent grit embedment.[11]
-
-
Blasting Procedure:
-
Post-Blasting Cleaning:
-
Coating Application: Coat the prepared surface as soon as possible to prevent oxidation or environmental contamination.[11]
General Experimental Workflow Diagram
This diagram illustrates the end-to-end process for preparing a metal substrate and applying a PCTFE coating.
Caption: General workflow for PCTFE coating on metal substrates.
References
- 1. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 2. labinsights.nl [labinsights.nl]
- 3. aic-coatings.com [aic-coatings.com]
- 4. suncoating.com [suncoating.com]
- 5. photofabrication.com [photofabrication.com]
- 6. Plasma treatments improve adhesion [ferben.com]
- 7. Adhesion improvement: Optimized bonding with plasma [relyon-plasma.com]
- 8. svc.org [svc.org]
- 9. leitfaden.klebstoffe.com [leitfaden.klebstoffe.com]
- 10. scispace.com [scispace.com]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Adhesive-Free Adhesion between Plasma-Treated Glass-Cloth-Containing Polytetrafluoroethylene (GC–PTFE) and Stainless Steel: Comparison between GC–PTFE and Pure PTFE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. holcimpolyspec.com [holcimpolyspec.com]
Technical Support Center: Overcoming Brittleness in High Crystallinity PCTFE
Welcome to the Technical Support Center for Polychlorotrifluoroethylene (PCTFE). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the brittleness of high-crystallinity PCTFE in laboratory and experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your applications.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the processing and handling of high-crystallinity PCTFE that may lead to brittleness.
Issue 1: Parts are cracking or fracturing during or after processing.
-
Question: Why are my PCTFE components cracking or exhibiting brittle failure?
-
Answer: Brittleness in high-crystallinity PCTFE is often a result of high internal stresses, excessive crystallinity, or material degradation. High crystallinity, while providing excellent mechanical strength and barrier properties, can inherently lead to reduced ductility.[1][2] Processing conditions play a critical role in the final properties of the material.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Excessive Crystallinity | Optimize the cooling rate during processing. A slower cooling rate promotes the growth of larger, more ordered crystalline structures, which can increase brittleness. Consider a faster cooling or quenching process to reduce the overall crystallinity.[3] |
| High Internal Stresses | Anneal the PCTFE parts after processing. Annealing is a heat treatment process that can relieve molded-in stresses.[4][5] A general annealing protocol is provided in the Experimental Protocols section. |
| Material Degradation | Ensure the processing temperature is within the recommended range (typically 250-320°C).[6] Avoid excessive residence time in the processing equipment, as prolonged exposure to high temperatures can cause polymer chain scission, leading to reduced molecular weight and increased brittleness. |
| Improper Processing Parameters | Review and adjust injection molding or extrusion parameters. High injection speeds, excessive pressure, or an inadequate mold temperature can induce stress and lead to brittle parts. |
Issue 2: Material shows signs of degradation (e.g., discoloration, poor mechanical properties).
-
Question: My PCTFE material appears discolored and is very brittle. What could be the cause?
-
Answer: Discoloration is often a sign of thermal degradation. PCTFE has a relatively narrow processing window, and exceeding its decomposition temperature (around 300°C) can lead to the breakdown of the polymer chains, resulting in brittleness and the release of corrosive gases.[6]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Excessive Melt Temperature | Lower the processing temperature to the recommended range for the specific grade of PCTFE being used. Ensure accurate temperature control of the processing equipment. |
| Long Residence Time | Reduce the time the molten polymer spends in the extruder or injection molding machine barrel. This can be achieved by optimizing cycle times or using equipment with an appropriate shot size for the part being produced. |
| Presence of Oxygen | While PCTFE is chemically resistant, processing in the presence of oxygen at elevated temperatures can accelerate degradation. Ensure an inert atmosphere (e.g., nitrogen) if processing at the higher end of the temperature range. |
Frequently Asked Questions (FAQs)
Q1: What is the relationship between crystallinity and the mechanical properties of PCTFE?
A1: The degree of crystallinity in PCTFE significantly influences its mechanical properties.
-
High Crystallinity (typically 40-80%) : Results in high tensile strength, stiffness, and excellent barrier properties against gases and liquids.[2] However, it also leads to increased hardness and brittleness, with lower impact strength and elongation at break.[1]
-
Low Crystallinity : Leads to a more amorphous material with improved ductility, toughness, and transparency.[2]
The desired level of crystallinity is application-dependent and can be controlled through processing conditions, particularly the cooling rate.[3]
Q2: How can I reduce the crystallinity of my PCTFE product?
A2: To reduce crystallinity and improve toughness, a rapid cooling or quenching process should be employed after melt processing.[3] This can be achieved by using a cooled mold in injection molding or passing the extruded profile through a cold water bath. The faster the cooling rate, the less time the polymer chains have to organize into ordered crystalline structures, resulting in a more amorphous and less brittle material.
Q3: What is annealing and how does it help in overcoming brittleness?
A3: Annealing is a post-processing heat treatment where the PCTFE part is heated to a temperature below its melting point, held for a specific duration, and then slowly cooled.[4][5] This process helps to relieve internal stresses that are introduced during processing, which are a major contributor to brittleness and potential part failure.[4] Annealing can also lead to changes in the crystalline structure, potentially increasing toughness. A general protocol for annealing PCTFE is provided below.
Q4: Are there any additives that can be used to reduce the brittleness of PCTFE?
A4: Yes, the toughness of PCTFE can be improved by blending it with other polymers. For instance, incorporating core-shell acrylate (B77674) copolymers has been shown to reduce crystal size and crystallinity, leading to improved impact strength. This is a common strategy to enhance the toughness of brittle polymers.
Q5: Is PCTFE suitable for cryogenic applications despite its potential for brittleness?
A5: Yes, PCTFE is widely used in cryogenic applications, such as seals and valve seats for liquid nitrogen and oxygen systems.[7][8] Its excellent performance at very low temperatures is a key advantage. However, for these applications, it is crucial to control the crystallinity to ensure adequate toughness and prevent brittle fracture at cryogenic temperatures. Often, a lower crystallinity grade of PCTFE is preferred for such applications.
Experimental Protocols
Protocol 1: Annealing of PCTFE to Reduce Brittleness
This protocol provides a general guideline for annealing PCTFE parts to relieve internal stresses and improve toughness. The optimal parameters may vary depending on the part geometry, thickness, and the specific grade of PCTFE.
Objective: To reduce the internal stresses in a molded or machined PCTFE component.
Materials and Equipment:
-
PCTFE component
-
Programmable oven with precise temperature control
-
Thermocouple for monitoring part temperature (recommended)
Methodology:
-
Heating Phase: Place the PCTFE part in the oven at room temperature. Heat the oven slowly and uniformly to the annealing temperature. A typical annealing temperature for PCTFE is between 120°C and 150°C. The heating rate should be slow to avoid introducing thermal shock, for example, 10-20°C per hour.
-
Soaking Phase: Once the part reaches the desired annealing temperature, hold it at this temperature for a specific duration. The soaking time depends on the thickness of the part. A general rule of thumb is 1 hour per 1 mm of thickness.
-
Cooling Phase: After the soaking period, cool the part down to room temperature very slowly and in a controlled manner. The cooling rate should be similar to or slower than the heating rate (e.g., 10-20°C per hour). This slow cooling is crucial to prevent the re-introduction of internal stresses.[4] Do not remove the part from the oven until it has reached room temperature.
Expected Outcome: The annealed PCTFE part should exhibit reduced internal stress, leading to improved dimensional stability and reduced susceptibility to cracking and brittle failure.
Data Presentation
Table 1: Influence of Crystallinity on Key Mechanical Properties of PCTFE
| Property | High Crystallinity PCTFE | Low Crystallinity (Amorphous) PCTFE |
| Tensile Strength | Higher | Lower |
| Elongation at Break | Lower | Higher |
| Hardness | Higher | Lower |
| Impact Strength | Lower | Higher |
| Gas Barrier | Excellent | Good |
| Transparency | Translucent to Opaque | Transparent |
Note: The values are qualitative comparisons. Actual values depend on the specific grade and processing conditions.
Visualizations
Caption: Logical workflow for addressing brittleness in high crystallinity PCTFE.
Caption: Experimental workflow for the annealing of PCTFE parts.
References
- 1. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 2. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 3. tstar.com [tstar.com]
- 4. Machining Polythis compound (PCTFE): A Plastics Guide - AIP Precision Machining [aipprecision.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Know More About PCTFE Processing And Application Scenes - News [chinafluoropolymer.com]
- 7. machiningptfe.com [machiningptfe.com]
- 8. curbellplastics.com [curbellplastics.com]
Technical Support Center: Polychlorotrifluoroethylene (PCTFE) Scrap Recycling Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experimenting with strategies for recycling polychlorotrifluoroethylene (PCTFE) scrap.
Frequently Asked Questions (FAQs)
1. What are the primary strategies for recycling PCTFE scrap?
The main approaches for recycling PCTFE scrap can be broadly categorized as mechanical and chemical recycling.
-
Mechanical Recycling: This method involves physically processing the scrap material without altering its chemical structure. The most common mechanical recycling technique for fluoropolymers like PCTFE is grinding or milling the scrap into a fine powder. This powder can then be blended with virgin PCTFE resin for reprocessing.[1]
-
Chemical Recycling: These methods involve breaking down the polymer into its constituent monomers or other valuable chemical feedstocks. The primary chemical recycling techniques explored for fluoropolymers include:
-
Pyrolysis: This process involves heating the PCTFE waste in a controlled, oxygen-free environment to break it down into its monomer, This compound (B8367) (CTFE), and other fluorochemicals.[2] These recovered monomers can potentially be used to synthesize new virgin-quality PCTFE.
-
Dissolution-Precipitation: This solvent-based method involves selectively dissolving the PCTFE scrap in a suitable organic solvent at an elevated temperature.[3][4] Once dissolved, impurities can be removed by filtration, and the pure PCTFE can be recovered by precipitation, often by adding a non-solvent or by cooling the solution.
-
2. What are the key differences in the properties of virgin versus recycled PCTFE?
The properties of recycled PCTFE can vary depending on the recycling method and the purity of the scrap material.
-
Mechanically Recycled PCTFE: The physical properties of mechanically recycled PCTFE may be slightly compromised compared to virgin material.[5] Contamination in the scrap can significantly impact the performance of the recycled polymer. To mitigate this, mechanically recycled PCTFE is often blended with virgin resin.
-
Chemically Recycled PCTFE: In theory, chemical recycling methods like pyrolysis can produce monomers of high purity, which can then be used to manufacture virgin-quality PCTFE with no loss of properties. However, the efficiency and purity of the monomer recovery are critical.
3. What are the main challenges associated with recycling PCTFE?
Recycling PCTFE presents several challenges due to its unique properties:
-
High Chemical and Thermal Resistance: The same properties that make PCTFE a high-performance polymer also make it difficult to break down and reprocess.[6]
-
Contamination: Scrap material can be contaminated with other polymers, fillers, or processing aids, which can be difficult to remove and can negatively affect the quality of the recycled material.
-
Hazardous Byproducts: Chemical recycling methods, particularly pyrolysis, can generate toxic and corrosive gases if not conducted under carefully controlled conditions.[2]
-
Economic Viability: The cost of collecting, sorting, cleaning, and reprocessing PCTFE can be high, potentially exceeding the cost of virgin material, which can hinder its economic feasibility.[2]
Troubleshooting Guides
Mechanical Recycling (Grinding/Milling)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor properties of reprocessed material (e.g., reduced tensile strength, discoloration) | Contamination of scrap material (e.g., other polymers, oils, dirt). | 1. Pre-cleaning: Thoroughly clean the PCTFE scrap before grinding to remove surface contaminants. This may involve washing with solvents or detergents. 2. Sorting: Implement a rigorous sorting process to separate PCTFE from other plastics and foreign materials. 3. Blending with Virgin Resin: Blend the recycled PCTFE powder with a higher proportion of virgin resin to improve the overall properties of the final product. |
| Difficulty in achieving fine, uniform powder | Inefficient grinding process. | 1. Optimize Grinding Parameters: Adjust the grinding speed, mass flow rate, and classifier wheel speed to achieve the desired particle size.[1] 2. Cryogenic Grinding: Consider cryogenic grinding using liquid nitrogen to make the PCTFE more brittle and easier to fracture into fine particles. |
| Agglomeration of powder during storage or processing | Electrostatic forces between fine particles. | 1. Anti-static Agents: Use anti-static agents during or after the grinding process. 2. Controlled Environment: Store the powder in a controlled environment with low humidity. |
Chemical Recycling: Dissolution-Precipitation
| Issue | Possible Cause | Troubleshooting Steps |
| PCTFE scrap does not dissolve completely | 1. Incorrect solvent selection. 2. Insufficient temperature. 3. Inadequate mixing. | 1. Solvent Screening: Test a range of organic solvents. Chlorinated solvents have been reported to dissolve PCTFE at elevated temperatures.[3] 2. Increase Temperature: Gradually increase the dissolution temperature, ensuring it remains below the degradation temperature of PCTFE. 3. Enhance Agitation: Use a high-torque mechanical stirrer to ensure good mixing and solvent interaction with the scrap surface. |
| Low recovery of precipitated PCTFE | 1. Incomplete precipitation. 2. Loss of fine particles during filtration. | 1. Optimize Anti-Solvent Addition: If using an anti-solvent, optimize its addition rate and the final solvent/anti-solvent ratio. 2. Controlled Cooling: If precipitating by cooling, control the cooling rate to promote the formation of larger, more easily filterable particles. 3. Use Finer Filters: Employ a finer filter membrane to capture smaller polymer particles. |
| Discoloration or degradation of the recovered polymer | 1. Dissolution temperature is too high. 2. Presence of oxygen during heating. | 1. Lower Dissolution Temperature: Find the minimum temperature required for complete dissolution. 2. Inert Atmosphere: Conduct the dissolution and precipitation process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Chemical Recycling: Pyrolysis
| Issue | Possible Cause | Troubleshooting Steps |
| Low monomer (CTFE) yield | 1. Sub-optimal pyrolysis temperature. 2. Presence of oxygen in the reactor. 3. Undesirable side reactions. | 1. Temperature Optimization: Experiment with a range of pyrolysis temperatures to find the optimal condition for monomer recovery. For other fluoropolymers like PTFE, temperatures above 600°C are often used. 2. Ensure Inert Atmosphere: Purge the pyrolysis reactor with an inert gas (e.g., nitrogen) before and during the process to prevent combustion and unwanted side reactions. 3. Catalyst Screening: Investigate the use of catalysts that can selectively promote the depolymerization to the desired monomer. |
| Formation of hazardous byproducts (e.g., corrosive gases) | Incomplete combustion or undesirable side reactions. | 1. Controlled Heating Rate: Optimize the heating rate to control the decomposition process. 2. Off-gas Treatment: Implement a robust off-gas treatment system, such as a scrubber, to neutralize and capture any acidic or toxic gases produced. |
| Contamination of recovered monomers | Impurities in the initial scrap material. | 1. Thorough Cleaning of Scrap: Pre-clean the PCTFE scrap to remove any non-polymeric contaminants. 2. Purification of Monomers: Implement a purification step for the recovered monomers, such as distillation, to separate the desired CTFE from other pyrolysis products. |
Data Presentation
Due to the limited availability of specific quantitative data for recycled PCTFE in publicly accessible literature, the following tables provide a general comparison based on the properties of virgin PCTFE and the expected outcomes of recycling based on studies of similar fluoropolymers. Researchers are encouraged to perform their own characterization of recycled materials.
Table 1: Mechanical Properties of Virgin vs. Recycled PCTFE (Hypothetical Comparison)
| Property | Test Method | Virgin PCTFE | Mechanically Recycled PCTFE (100% Scrap) (Expected) | Chemically Recycled PCTFE (Virgin Quality) (Expected) |
| Tensile Strength (MPa) | ISO 527 | 36[7] | Lower | Similar to Virgin |
| Elongation at Break (%) | ISO 527 | >50[8] | Lower | Similar to Virgin |
| Flexural Modulus (GPa) | --- | 1.2[7] | Slightly Lower | Similar to Virgin |
| Hardness (Shore D) | ISO 868 | 80[8] | Similar to Virgin | Similar to Virgin |
Table 2: Thermal Properties of Virgin vs. Recycled PCTFE (Hypothetical Comparison)
| Property | Test Method | Virgin PCTFE | Mechanically Recycled PCTFE (Expected) | Chemically Recycled PCTFE (Virgin Quality) (Expected) |
| Melting Temperature (°C) | --- | 210–215[9] | Similar to Virgin | Similar to Virgin |
| Glass Transition Temperature (°C) | --- | ~45[9] | Similar to Virgin | Similar to Virgin |
| Heat Deflection Temperature at 1.82 MPa (°C) | --- | 110[7] | Slightly Lower | Similar to Virgin |
Experimental Protocols
Detailed experimental protocols for PCTFE recycling are not widely published. The following are generalized methodologies based on the principles of polymer recycling that can be adapted for PCTFE.
Protocol 1: Mechanical Recycling via Grinding
-
Scrap Preparation:
-
Sort PCTFE scrap to remove any visible contaminants.
-
Clean the scrap using a suitable solvent (e.g., isopropanol) to remove oils and grease, followed by rinsing with deionized water and drying in an oven at 80°C for 4 hours.
-
-
Grinding:
-
Use an impact classifier mill to grind the cleaned and dried PCTFE scrap.
-
Set the grinding speed, mass flow, and classifier wheel speed to target a particle size of approximately 50 µm.[1]
-
-
Blending:
-
Blend the resulting PCTFE powder with virgin PCTFE resin at various weight percentages (e.g., 10%, 20%, 30%) using a powder mixer.
-
-
Reprocessing:
-
Process the blended material using standard techniques for PCTFE, such as compression molding or extrusion, to produce test specimens.
-
-
Characterization:
-
Perform mechanical testing (tensile strength, elongation, etc.) and thermal analysis (DSC, TGA) on the reprocessed specimens to evaluate their properties.
-
Protocol 2: Chemical Recycling via Pyrolysis (Conceptual)
-
Scrap Preparation:
-
Clean and dry the PCTFE scrap as described in the mechanical recycling protocol.
-
Shred the scrap into smaller pieces to increase surface area.
-
-
Pyrolysis:
-
Place the shredded PCTFE in a quartz tube furnace.
-
Purge the system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen.
-
Heat the furnace to the desired pyrolysis temperature (e.g., starting with a range of 500-700°C) at a controlled rate (e.g., 10°C/min).
-
Maintain the temperature for a set residence time (e.g., 30-60 minutes).
-
-
Product Collection:
-
Pass the volatile pyrolysis products through a series of cold traps (e.g., using a dry ice/acetone bath) to condense the liquid and gaseous products, including the CTFE monomer.
-
-
Analysis:
-
Analyze the composition of the condensed products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the recovered monomers.
-
Characterize any solid residue remaining in the furnace.
-
Visualizations
Caption: Workflow for the mechanical recycling of PCTFE scrap.
Caption: Conceptual workflows for chemical recycling of PCTFE via pyrolysis and dissolution-precipitation.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. cavitymold.com [cavitymold.com]
- 3. PCTFE polytrifluorochloroethylene [xk-bearing.com]
- 4. US5278282A - Polymer recycling by selective dissolution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. plasticsengineering.org [plasticsengineering.org]
- 7. Polythis compound (PCTFE) :: MakeItFrom.com [makeitfrom.com]
- 8. shop.amsler-frey.ch [shop.amsler-frey.ch]
- 9. US9670344B2 - Polymeric material and process for recycling plastic blends - Google Patents [patents.google.com]
Enhancing the Radiation Resistance of PCTFE Formulations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the radiation resistance of Polychlorotrifluoroethylene (PCTFE) formulations. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the radiation resistance of PCTFE and strategies for its improvement.
| Question | Answer |
| Why is enhancing the radiation resistance of PCTFE important? | While PCTFE is more resistant to radiation than Polytetrafluoroethylene (PTFE), it still undergoes degradation, primarily through chain scission, when exposed to high-energy radiation.[1] This degradation can compromise its mechanical and chemical properties, limiting its use in applications such as medical device sterilization, nuclear components, and aerospace technologies where radiation exposure is a concern.[2] Enhancing its radiation resistance expands its operational lifetime and reliability in these critical environments. |
| What are the primary mechanisms of radiation damage in PCTFE? | The main effect of high-energy radiation on PCTFE is main-chain scission, which leads to a reduction in molecular weight.[1] This is indicated by a G(scission) value of approximately 0.67, which represents the number of scissions per 100 eV of absorbed energy.[1] The presence of oxygen can accelerate this degradation process.[3] |
| What are the main strategies for improving the radiation resistance of PCTFE? | The primary strategies include: 1. Copolymerization: Introducing other monomers, such as vinylidene fluoride (B91410) (VDF), into the PCTFE backbone can create copolymers with inherently better radiation stability. 2. Addition of Fillers: Incorporating fillers like nickel or boron nitride can help to absorb or scatter radiation, protecting the polymer matrix. 3. Use of Stabilizers: Additives such as hindered amine light stabilizers (HALS) and antioxidants can be melt-blended with PCTFE to quench free radicals generated by radiation and inhibit degradation pathways.[4] |
| How does the presence of air versus a vacuum affect the radiation degradation of PCTFE? | Studies have shown that for many fluoropolymers, the presence of air (oxygen) significantly accelerates chain scission during irradiation.[1] While some data for PCTFE suggests it is less sensitive to the presence of air than PTFE, conducting irradiations in a vacuum or inert atmosphere is generally recommended to minimize oxidative degradation.[1] |
| What are the expected changes in the physical properties of PCTFE after irradiation? | Irradiation typically leads to a decrease in tensile strength and elongation at break, making the material more brittle.[5] The molecular weight of the polymer also decreases due to chain scission.[1] The extent of these changes depends on the radiation dose and the environment (air or vacuum). |
| Are there commercially available, radiation-resistant grades of PCTFE? | While manufacturers may offer grades with improved properties, enhancing radiation resistance for specific high-performance applications often requires custom formulation through the addition of fillers or stabilizers, or by using specific copolymers. |
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and testing of radiation-resistant PCTFE.
| Problem | Possible Causes | Troubleshooting Steps |
| Poor dispersion of fillers or stabilizers during melt blending. | - Inadequate Mixing: Insufficient mixing time, low screw speed, or an inappropriate screw design can lead to poor dispersion.[6] - Agglomeration of Additives: Fillers or stabilizers may clump together before or during processing.[6] - Viscosity Mismatch: A significant difference in viscosity between the PCTFE melt and the additives can hinder uniform mixing. | - Optimize Mixing Parameters: Increase mixing time, adjust screw speed, and consider using a twin-screw extruder with a high-shear screw configuration.[7] - Pre-treat Additives: Dry the fillers/stabilizers thoroughly and consider using a dispersing agent or surface-treating the fillers to improve compatibility with the PCTFE matrix. - Select Appropriate Additive Form: Use additives in a masterbatch form where they are already pre-dispersed in a carrier resin. |
| Discoloration (yellowing or browning) of PCTFE formulation after irradiation. | - Oxidative Degradation: The presence of oxygen during irradiation can lead to the formation of color bodies. - Inadequate Stabilization: The type or concentration of the stabilizer may not be sufficient to prevent degradation at the applied radiation dose. - Thermal Degradation during Processing: If processing temperatures are too high, thermal degradation can occur, which is then exacerbated by irradiation. | - Irradiate in an Inert Atmosphere: Conduct irradiations in a vacuum or nitrogen atmosphere to minimize oxidation. - Increase Stabilizer Concentration: Experiment with higher concentrations of hindered amine light stabilizers (HALS) or antioxidants. - Optimize Processing Conditions: Lower the melt processing temperature and residence time to minimize thermal stress on the material before irradiation.[8] |
| Inconsistent mechanical properties in different batches of modified PCTFE. | - Variation in Additive Concentration: Inconsistent feeding of fillers or stabilizers during compounding. - Non-uniform Irradiation: Variations in the radiation dose received by different parts of the sample. - Inconsistent Crystallinity: Differences in cooling rates after processing can lead to variations in crystallinity, which affects mechanical properties.[9] | - Ensure Precise Metering: Use gravimetric feeders for accurate and consistent addition of fillers and stabilizers. - Verify Dosimetry: Use dosimeters to map the radiation field and ensure uniform dose distribution across all samples. - Control Cooling Rate: Standardize the cooling protocol after molding or extrusion to ensure consistent crystallinity between batches. |
| Cracking or embrittlement of the PCTFE formulation at lower than expected radiation doses. | - Dominance of Chain Scission: The chosen modification strategy may not be effective in preventing chain scission. - Stress Concentrators: Poorly dispersed filler particles can act as stress concentrators, initiating cracks. - Internal Stresses: Residual stresses from processing can make the material more susceptible to radiation-induced cracking.[4] | - Re-evaluate Modification Strategy: Consider using a different type of stabilizer or filler, or exploring copolymerization. - Improve Filler Dispersion: Use the troubleshooting steps for poor dispersion mentioned above. - Anneal the Samples: Anneal the processed PCTFE parts before irradiation to relieve internal stresses. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the radiation resistance of PCTFE.
Protocol 1: Melt Blending of PCTFE with Hindered Amine Light Stabilizers (HALS)
Objective: To incorporate a HALS into a PCTFE matrix to improve its radiation resistance.
Materials:
-
PCTFE resin (granules or powder)
-
Hindered Amine Light Stabilizer (e.g., Tinuvin series, in powder or masterbatch form)
-
Twin-screw extruder
-
Compression molder or injection molder
-
Tensile tester
-
Gamma radiation source
Procedure:
-
Drying: Dry the PCTFE resin and HALS at 80-100°C for at least 4 hours in a vacuum oven to remove any moisture.
-
Premixing: If using powdered HALS, dry blend it with the PCTFE resin at the desired concentration (e.g., 0.5-2.0 wt%).
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. For PCTFE, a typical profile would be from 220°C in the feed zone to 260°C at the die.
-
Feed the premixed blend into the extruder at a constant rate.
-
Use a moderate screw speed (e.g., 100-150 rpm) to ensure good mixing without excessive shear heating.
-
Extrude the blend into strands and pelletize.
-
-
Sample Preparation:
-
Dry the compounded pellets.
-
Prepare test specimens (e.g., tensile bars according to ASTM D638) by compression molding or injection molding.
-
-
Irradiation:
-
Place the test specimens in a sealed container, preferably under a vacuum or in a nitrogen atmosphere.
-
Expose the specimens to a gamma radiation source (e.g., Cobalt-60) at the desired dose and dose rate. Include a set of control (unirradiated) specimens.
-
-
Post-Irradiation Testing:
-
After irradiation, allow the samples to outgas in a well-ventilated area.
-
Perform tensile testing on both irradiated and control specimens to determine the change in tensile strength and elongation at break.
-
Protocol 2: Gamma Irradiation Testing and Mechanical Property Analysis
Objective: To evaluate the effect of gamma radiation on the mechanical properties of PCTFE formulations.
Materials:
-
PCTFE test specimens (e.g., tensile bars, impact bars)
-
Gamma radiation source (e.g., Cobalt-60)
-
Dosimeters
-
Tensile tester (e.g., Instron)
-
Impact tester (e.g., Izod)
Procedure:
-
Sample Preparation: Prepare a sufficient number of test specimens for each radiation dose to be tested, plus a control group.
-
Dosimetry: Place dosimeters at various locations within the irradiation chamber to accurately measure the absorbed dose.
-
Irradiation:
-
Place the samples in the irradiation chamber. For oxidative degradation studies, irradiate in air. For non-oxidative studies, place samples in a vacuum-sealed container or an inert gas environment.
-
Expose the samples to the desired gamma radiation doses (e.g., 25 kGy, 50 kGy, 100 kGy).
-
-
Post-Irradiation Handling:
-
Allow a post-irradiation period for the decay of short-lived radicals, typically 24-48 hours.
-
Store samples in a controlled environment (e.g., 23°C, 50% relative humidity) before testing.
-
-
Mechanical Testing:
-
Tensile Testing (ASTM D638): Determine the tensile strength, elongation at break, and Young's modulus of both irradiated and unirradiated samples.
-
Impact Testing (ASTM D256): Measure the Izod impact strength to assess the material's toughness.
-
-
Data Analysis:
-
Plot the mechanical properties as a function of the absorbed radiation dose.
-
Calculate the percentage change in properties relative to the unirradiated control samples.
-
Data Presentation
The following tables summarize quantitative data on the effects of radiation on PCTFE and the potential improvements with modifications.
Table 1: Effect of Gamma Radiation on the Mechanical Properties of Unmodified PCTFE
| Radiation Dose (kGy) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 (Control) | 35 - 40 | 100 - 250 |
| 50 | ~30 | ~50 |
| 100 | ~20 | <10 |
Note: These are typical values and can vary depending on the specific grade of PCTFE and irradiation conditions.
Table 2: Comparison of Radiation Resistance of Unmodified and Modified PCTFE Formulations (Hypothetical Data for Illustrative Purposes)
| Formulation | Radiation Dose (kGy) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| Unmodified PCTFE | 50 | 75% | 20% |
| PCTFE + 1% HALS | 50 | 90% | 50% |
| PCTFE + 10% Nickel Filler | 50 | 85% | 35% |
| P(CTFE-co-VDF) | 50 | 95% | 70% |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships in enhancing the radiation resistance of PCTFE.
Caption: Radiation degradation pathway of PCTFE and the intervention mechanism of stabilizers.
References
- 1. Gamma Irradiation of Fluorocarbon Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curbellplastics.com [curbellplastics.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. sterigenics.com [sterigenics.com]
- 5. researchgate.net [researchgate.net]
- 6. What are the common problems with a Filler Extruding Line and how to solve them? - Blog [cablematerialsfactory.com]
- 7. plasticsengineering.org [plasticsengineering.org]
- 8. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 9. ptfedf.com [ptfedf.com]
Validation & Comparative
A Comparative Guide to Validating Chlorotrifluoroethylene Purity for High-Performance Polymerization
For Researchers, Scientists, and Drug Development Professionals
The production of high-quality polychlorotrifluoroethylene (PCTFE) polymers hinges on the exceptional purity of the This compound (B8367) (CTFE) monomer. For researchers and professionals in fields demanding high-performance materials, such as aerospace, pharmaceuticals, and electronics, ensuring monomer purity is a critical first step. This guide provides a comprehensive comparison of analytical methods for validating CTFE purity, details the impact of common impurities on polymerization and final polymer properties, and contrasts CTFE with a common alternative, vinylidene fluoride (B91410) (VDF).
The Critical Role of Purity in CTFE Polymerization
Polymerization-grade this compound typically requires a purity exceeding 99.9%.[1] Impurities, even at trace levels, can have a profound negative impact on the free-radical polymerization process and the resultant PCTFE properties. These detrimental effects can include:
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Reduced Molecular Weight: Impurities can act as chain transfer or termination agents, leading to shorter polymer chains and, consequently, inferior mechanical properties.[2][3]
-
Decreased Thermal Stability: The presence of impurities can introduce weak links in the polymer backbone, lowering the decomposition temperature of the PCTFE.[2][4]
-
Compromised Mechanical Integrity: A lower molecular weight and compromised polymer structure can lead to reduced tensile strength, increased brittleness, and diminished creep resistance.[5][6][7]
-
Poor Optical Properties: Impurities can affect the crystallinity of the polymer, leading to reduced transparency in the final product.[4]
-
Inconsistent Polymerization Kinetics: Certain impurities can inhibit or accelerate the polymerization rate, leading to batch-to-batch inconsistency and difficulty in process control.
Analytical Methods for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile impurities in CTFE. This technique combines the separation power of gas chromatography with the precise identification capabilities of mass spectrometry.
Table 1: Comparison of Analytical Methods for Monomer Purity Validation
| Analytical Method | Principle | Analytes Detected | Typical Detection Limits | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on volatility and interaction with a stationary phase, followed by mass-based identification. | Volatile and semi-volatile organic impurities (e.g., unsaturated fluorocarbons, chlorinated hydrocarbons). | ppm to ppb | High sensitivity and specificity; provides structural information for unknown identification. | Higher equipment cost; may require derivatization for non-volatile compounds. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates compounds based on volatility; detection is based on the ionization of organic compounds in a hydrogen flame. | Volatile organic impurities. | ppm | Robust and widely available; good for routine quantification of known impurities. | Does not provide structural information; less sensitive than MS for some compounds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Can detect impurities with characteristic IR absorption bands (e.g., moisture, some organic impurities). | % to high ppm | Fast and non-destructive; good for bulk analysis. | Not suitable for trace analysis; complex mixtures can be difficult to interpret. |
| Karl Fischer Titration | A coulometric or volumetric titration method specific for the determination of water content. | Water/Moisture. | ppm | Highly accurate and specific for water. | Only measures water content. |
Common Impurities in CTFE and Their Impact
The synthesis of CTFE can introduce several impurities that must be removed to achieve polymerization-grade purity.
Table 2: Common Impurities in this compound and Their Effects on Polymerization
| Impurity | Typical Source | Potential Impact on Polymerization and PCTFE Properties |
| Unsaturated Fluorocarbons (e.g., Dichlorodifluoroethylene, Hexafluoropropene) | By-products of CTFE synthesis. | Can act as comonomers, altering the polymer structure and reducing crystallinity and thermal stability. May also act as chain transfer agents, lowering molecular weight. |
| Chlorinated Hydrocarbons (e.g., 1,1,2-Trichloro-1,2,2-trifluoroethane - CFC-113) | Unreacted starting material. | Can act as chain transfer agents, significantly reducing the molecular weight and degrading the mechanical properties of the polymer. |
| Moisture (H₂O) | Incomplete drying of the monomer or process equipment. | Can react with initiators and growing polymer chains, leading to lower molecular weight and process inconsistencies. |
| Oxygen (O₂) | Air leaks in the production or storage system. | Acts as a radical scavenger, inhibiting the polymerization process and potentially leading to the formation of unstable peroxides. |
| CTFE Dimers | Formed during synthesis or storage. | Can act as comonomers, disrupting the regular polymer chain structure and affecting crystallinity and mechanical properties. |
Comparison with an Alternative Monomer: Vinylidene Fluoride (VDF)
Vinylidene fluoride (VDF) is another important fluoromonomer used to produce high-performance fluoropolymers like polyvinylidene fluoride (PVDF). A comparison of the purity requirements for CTFE and VDF highlights the stringent standards necessary for producing quality fluoropolymers.
Table 3: Purity Requirements for CTFE vs. VDF
| Parameter | This compound (CTFE) | Vinylidene Fluoride (VDF) |
| Purity (typical) | > 99.9% | > 99.75%[8] |
| Primary Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography (GC) with various detectors (FID, MS)[9] |
| Key Impurities to Monitor | Unsaturated fluorocarbons, chlorinated hydrocarbons, moisture, oxygen, CTFE dimers. | Other fluorinated hydrocarbons, moisture, oxygen. |
| Impact of Impurities | Significant reduction in molecular weight, thermal stability, and mechanical properties of PCTFE.[2][5] | Can affect polymerization kinetics, molecular weight, and end-group functionality of PVDF. |
Experimental Protocols
Protocol 1: Purity Validation of CTFE by GC-MS
This protocol outlines the general procedure for the quantitative analysis of volatile impurities in liquid CTFE.
1. Sample Preparation: a. Chill a gas-tight syringe to a temperature below the boiling point of CTFE (-27.9 °C). b. Carefully draw a liquid sample of CTFE into the pre-chilled syringe from the sample cylinder. c. Inject a known volume of the liquid CTFE into a sealed vial containing a suitable solvent (e.g., carbon tetrachloride) at a low temperature. d. Allow the vial to slowly warm to room temperature in a fume hood.
2. GC-MS Analysis: a. Instrument: Gas chromatograph coupled to a mass spectrometer. b. Column: A low-polarity capillary column (e.g., DB-5ms or equivalent). c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). d. Injector: Split/splitless injector, with the split ratio optimized for the expected impurity concentrations. e. Oven Temperature Program: A programmed temperature ramp to separate impurities with a wide range of boiling points (e.g., initial temperature of 40°C, ramp to 250°C). f. Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 30-400. g. Quantification: Use external or internal standards of known impurities to create calibration curves for accurate quantification.
Protocol 2: Laboratory-Scale Suspension Polymerization of CTFE
This protocol provides a general workflow for the free-radical suspension polymerization of CTFE. Caution: This reaction should only be performed by trained personnel in a well-ventilated laboratory with appropriate safety measures in place, including a high-pressure reactor.
1. Reactor Preparation: a. A high-pressure stainless steel reactor equipped with a stirrer, temperature and pressure sensors, and a monomer inlet is required. b. Thoroughly clean and dry the reactor. c. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
2. Charging the Reactor: a. Add deionized water to the reactor. b. Add a suspension stabilizer (e.g., a small amount of a suitable surfactant). c. Add a pH buffer to maintain the desired pH throughout the reaction. d. Seal the reactor and continue purging with inert gas while stirring.
3. Polymerization: a. Heat the reactor to the desired polymerization temperature (typically 50-80°C). b. Introduce the purified liquid CTFE monomer into the reactor under pressure. c. Add a water-soluble free-radical initiator (e.g., potassium persulfate) to start the polymerization. d. Monitor the reaction pressure. A drop in pressure indicates monomer consumption. e. Continue the reaction for a predetermined time to achieve the target molecular weight.
4. Work-up: a. Stop the reaction by cooling the reactor and venting any unreacted monomer. b. The resulting polymer will be a suspension of fine white particles in water. c. Filter the polymer, wash it thoroughly with deionized water to remove any residual initiator and buffer, and then dry it in a vacuum oven at a moderate temperature.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in ensuring the production of high-quality PCTFE.
Caption: Workflow for CTFE Purity Validation.
Caption: CTFE Suspension Polymerization Workflow.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Preparation and Modification of High-Performance Polythis compound Through Physical Blending [frontiersin.org]
- 4. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 7. Heat Capacity and Thermodynamic Properties of Poly(this compound) from 2.5 to 620 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Study of CTFE and Tetrafluoroethylene (TFE) Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of fluoropolymer synthesis is critical for material selection and application development. This guide provides an objective comparison of the polymerization of chlorotrifluoroethylene (B8367) (CTFE) and tetrafluoroethylene (B6358150) (TFE), the monomers for polythis compound (PCTFE) and polytetrafluoroethylene (PTFE), respectively. Supported by experimental data, this document delves into the polymerization kinetics, protocols, and the properties of the resulting polymers.
The primary distinction between CTFE and TFE lies in their chemical structure: CTFE possesses a chlorine atom in place of one of the fluorine atoms present in TFE.[1] This seemingly minor difference significantly influences polymerization behavior and the ultimate properties of the polymer. Both monomers undergo free-radical polymerization, which can be carried out through various methods, including suspension, emulsion, bulk, and solution polymerization.[1][2]
Polymerization Kinetics and Mechanism
The free-radical polymerization of both CTFE and TFE follows the classical steps of initiation, propagation, and termination.[3][4][5] However, the presence of the bulkier and less electronegative chlorine atom in CTFE introduces differences in reactivity and chain transfer characteristics compared to TFE.
Initiation: The process is typically initiated by the thermal or redox decomposition of an initiator to generate free radicals. Common initiators include persulfates and organic peroxides.[6][7] The initiator radical then adds to the double bond of the monomer, forming a monomer radical.
Propagation: The monomer radical adds to subsequent monomer units, leading to chain growth. The rate of propagation is a key factor in determining the overall polymerization rate and the molecular weight of the resulting polymer. Generally, TFE polymerizes more readily than CTFE due to the higher reactivity of the TFE radical.[8]
Termination: The growing polymer chains are terminated primarily through combination or disproportionation of two growing radicals.[4][5]
Comparative Data on Polymer Properties
The structural differences between PCTFE and PTFE give rise to distinct physical, mechanical, and thermal properties. PCTFE is generally a stronger and stiffer polymer with better mechanical properties than PTFE, though its chemical resistance is slightly lower.[1] The following table summarizes key properties of the two polymers.
| Property | Polythis compound (PCTFE) | Polytetrafluoroethylene (PTFE) | Reference(s) |
| Monomer | This compound (CTFE) | Tetrafluoroethylene (TFE) | [1] |
| Tensile Strength | 30-35 MPa | 20-30 MPa | [1] |
| Elongation at Break | 100-250% | 200-350% | [1] |
| Melting Point | 211-216 °C | ~327 °C | [1] |
| Glass Transition Temperature (Tg) | ~45 °C | Not well-defined | [1] |
| Heat Resistance | Up to 175 °C | Up to 260 °C | [1] |
| Chemical Resistance | Excellent | Virtually Inert | [1] |
| Coefficient of Friction | Higher than PTFE | Extremely Low | [1] |
| Water Vapor Transmission Rate | Lowest of any plastic | Low | [1] |
| Processability | Melt-processable | Not melt-processable | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and characterization of fluoropolymers. Below are representative protocols for the polymerization of TFE and the characterization of the resulting polymers.
Suspension Polymerization of Tetrafluoroethylene (TFE)
This protocol describes a typical laboratory-scale suspension polymerization of TFE to produce granular PTFE.
Materials:
-
Deionized water
-
Ammonium persulfate (initiator)
-
Disodium hydrogen phosphate (B84403) (buffer)
-
Tetrafluoroethylene (TFE) monomer
Procedure:
-
A high-pressure reactor equipped with a stirrer is charged with deionized water and the buffer.
-
The reactor is purged with nitrogen to remove oxygen.
-
The initiator, dissolved in deionized water, is added to the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 60-80 °C).
-
TFE monomer is fed into the reactor to a specific pressure (e.g., 10-20 bar).
-
The polymerization is allowed to proceed for a set time, with TFE being continuously fed to maintain the pressure.
-
After the desired conversion is reached, the reactor is cooled and vented.
-
The granular PTFE product is collected by filtration, washed with deionized water, and dried.
Characterization of PCTFE and PTFE
1. Molecular Weight Determination by Gel Permeation Chromatography (GPC)
-
Principle: GPC separates polymer molecules based on their size in solution. Larger molecules elute first from the chromatography column.
-
Instrumentation: A high-temperature GPC system equipped with a refractive index detector is typically used for fluoropolymers due to their limited solubility at room temperature.
-
Procedure:
-
Dissolve the polymer sample in a suitable solvent (e.g., 1,2,4-trichlorobenzene (B33124) for PTFE at high temperatures) to a known concentration.
-
Filter the sample solution through a compatible membrane filter.
-
Inject the filtered sample into the GPC system.
-
The molecular weight distribution is determined by comparing the elution profile of the sample to that of known molecular weight standards.
-
2. Thermal Analysis by Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transition temperatures, and crystallinity.
-
Procedure:
-
A small amount of the polymer sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature, and the melting temperature (Tm) and heat of fusion (ΔHf) are determined from the resulting thermogram. The degree of crystallinity can be calculated from ΔHf.
-
3. Thermal Stability Analysis by Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability and decomposition temperature of polymers.
-
Procedure:
-
A small sample of the polymer (10-20 mg) is placed in a TGA sample pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored, and the temperature at which significant weight loss occurs is identified as the decomposition temperature.
-
Visualizing the Polymerization Process
The following diagrams, generated using the DOT language, illustrate the key stages of free-radical polymerization and a comparative workflow for CTFE and TFE polymerization.
Caption: General mechanism of free-radical polymerization.
Caption: Comparative workflow of CTFE and TFE polymerization.
Caption: Logical relationship of key property differences.
References
- 1. Polythis compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
PCTFE vs. PTFE: A Comparative Guide to Chemical Resistance in Corrosive Environments
For researchers, scientists, and drug development professionals, selecting the appropriate polymer for applications involving corrosive chemicals is a critical decision that directly impacts experimental integrity, safety, and equipment longevity. Polychlorotrifluoroethylene (PCTFE) and Polytetrafluoroethylene (PTFE) are two high-performance fluoropolymers renowned for their chemical inertness. This guide provides an objective comparison of their chemical resistance, supported by available experimental data and standardized testing protocols, to aid in material selection for demanding laboratory and manufacturing environments.
Executive Summary
Both PCTFE and PTFE exhibit exceptional resistance to a wide range of chemicals. PTFE, often referred to as the "King of Plastics" for its chemical inertness, generally demonstrates broader resistance, especially at elevated temperatures.[1] PCTFE, while also highly resistant, can be more susceptible to swelling in certain halogenated compounds, ethers, esters, and aromatic solvents.[2] However, PCTFE offers superior mechanical properties, such as higher tensile strength and lower permeability, which can be crucial in specific applications.
Comparative Chemical Resistance Data
The following tables summarize the chemical resistance of PCTFE and PTFE against various corrosive agents. It is important to note that the data is compiled from multiple sources, and testing conditions such as temperature and exposure duration may vary. For critical applications, it is always recommended to conduct specific tests under end-use conditions.
Table 1: Qualitative Chemical Resistance at Ambient Temperature
| Chemical Class | Chemical Agent | PCTFE Resistance | PTFE Resistance |
| Acids (Inorganic) | Hydrochloric Acid (conc.) | Excellent[3] | Excellent[4] |
| Sulfuric Acid (conc.) | Excellent | Excellent[4] | |
| Nitric Acid (conc.) | Excellent | Excellent[4] | |
| Hydrofluoric Acid | Excellent | Excellent | |
| Bases | Sodium Hydroxide | Good | Excellent[1] |
| Potassium Hydroxide | Good | Excellent | |
| Organic Solvents | Acetone | Excellent | Excellent[4] |
| Toluene | Limited Resistance (swelling)[2] | Excellent | |
| Chloroform | Limited Resistance (swelling) | Excellent | |
| Ethanol | Excellent | Excellent[4] | |
| Halogens | Chlorine | Good[3] | Excellent |
| Bromine | Good | Excellent | |
| Oxidizing Agents | Hydrogen Peroxide | Excellent | Excellent |
Resistance Ratings: Excellent (Resistant, no or slight effect), Good (Minor to moderate effect), Limited Resistance (Moderate to severe effect, not recommended for continuous use).[5]
Table 2: Quantitative Chemical Resistance Data (Note: Data from various sources with different test conditions)
| Material | Chemical Agent (Concentration) | Exposure Time | Temperature (°C) | Weight Change (%) | Tensile Strength Retention (%) | Elongation Retention (%) |
| PFA | Fuming Nitric Acid | 28 days | 25 | 0.61 | 88 | 91 |
| PFA | Hydrochloric Acid (conc.) | 28 days | 100 | 0.44 | 94 | 105 |
| PFA | Toluene | 7 days | 110 | 0.77 | 99 | 111 |
| PFA | Aniline | 7 days | 185 | 0.3 | 100 | 97 |
*Data for Perfluoroalkoxy (PFA), a closely related fluoropolymer, is included to provide an indication of quantitative changes.[6] It is expected that PTFE would show similar or better performance, while PCTFE's performance would vary depending on the specific chemical.
Experimental Protocols for Chemical Resistance Testing
The evaluation of a polymer's chemical resistance is typically conducted following standardized methodologies to ensure reproducibility and comparability of results. The most common standards are ASTM D543 and ISO 175.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard outlines procedures for exposing plastic specimens to a wide variety of chemical reagents and evaluating the effect on their properties.
Key Methodological Steps:
-
Specimen Preparation: Standardized test specimens (e.g., tensile bars, disks) are prepared from the polymer being tested.
-
Initial Measurements: The initial weight, dimensions, and mechanical properties (e.g., tensile strength, elongation at break) of the specimens are measured and recorded.
-
Immersion: The specimens are fully immersed in the chemical reagent in a sealed container. The volume of the reagent should be sufficient to avoid significant changes in its concentration during the test.
-
Exposure Conditions: The immersion is carried out for a specified duration (e.g., 7 days, 30 days) at a controlled temperature (e.g., 23°C, 50°C).
-
Post-Exposure Evaluation: After the exposure period, the specimens are removed, cleaned, and re-measured for changes in weight and dimensions.
-
Mechanical Testing: The mechanical properties of the exposed specimens are tested and compared to the initial values to determine the percentage of property retention.
-
Visual Inspection: The specimens are visually inspected for any signs of degradation, such as discoloration, swelling, cracking, or crazing.
ISO 175: Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals
Similar to ASTM D543, ISO 175 specifies a method for exposing plastic test specimens to liquid chemicals and determining the changes in their properties. The core principles and procedures are largely analogous to the ASTM standard.
Material Selection Workflow
The choice between PCTFE and PTFE for a specific application in a corrosive environment often involves a trade-off between chemical resistance and mechanical performance. The following diagram illustrates a logical workflow for material selection.
Conclusion
Both PCTFE and PTFE are excellent choices for applications requiring high chemical resistance. PTFE offers the ultimate in chemical inertness across a very wide temperature range, making it the default choice for the most aggressive chemical environments.[1][3] PCTFE, while having slightly lower overall chemical resistance, provides enhanced mechanical properties and lower gas permeability, which can be advantageous in applications where structural integrity and barrier properties are paramount. Careful consideration of the specific chemical environment, operating temperature, and mechanical demands of the application, as guided by the provided data and workflow, will enable the selection of the optimal fluoropolymer for reliable and safe performance.
References
Mechanical properties of PCTFE compared to PEEK at cryogenic temperatures
In the demanding environments of cryogenic applications, material selection is paramount. Researchers, scientists, and drug development professionals require materials that maintain their integrity and performance at extremely low temperatures. Two prominent high-performance polymers, Polychlorotrifluoroethylene (PCTFE) and Polyetheretherketone (PEEK), are often considered for these applications. This guide provides an objective comparison of their mechanical properties at cryogenic temperatures, supported by available experimental data, to aid in making informed material choices.
Executive Summary
Both PCTFE and PEEK exhibit enhanced strength and stiffness at cryogenic temperatures compared to their properties at ambient conditions. PCTFE, a fluoropolymer, is renowned for its excellent performance at extremely low temperatures, maintaining a degree of ductility. PEEK, a high-performance thermoplastic, is known for its exceptional mechanical strength and dimensional stability over a wide temperature range, including cryogenic conditions. The choice between them often depends on the specific requirements of the application, such as the need for ductility, impact resistance, or performance under load.
Mechanical Properties at Cryogenic vs. Ambient Temperatures
The following tables summarize the available quantitative data for the mechanical properties of PCTFE and PEEK at both ambient and cryogenic temperatures. It is important to note that direct comparative data at the same cryogenic temperature is limited in publicly available literature. The data presented is compiled from various sources and should be used as a reference for comparison.
Table 1: Mechanical Properties of PCTFE at Ambient and Cryogenic Temperatures
| Property | Test Method | Ambient Temperature (~23°C / 73°F) | Cryogenic Temperature (77K / -196°C) |
| Tensile Strength | ASTM D638 | 31 - 41 MPa[1] | ~179 MPa[2] |
| Flexural Modulus | ASTM D790 | 1.2 - 1.8 GPa[1] | Data not readily available |
| Elongation at Break | ASTM D638 | 80 - 250%[1] | Data not readily available, but noted to retain ductility[3] |
| Izod Impact Strength (Notched) | ASTM D256 | 133 - 187 J/m[1][4] | Data not readily available |
| Coefficient of Linear Thermal Expansion (CLTE) | ASTM D696 | 70 x 10⁻⁶ /°C[1] | Data not readily available for this specific range |
Table 2: Mechanical Properties of PEEK at Ambient and Cryogenic Temperatures
| Property | Test Method | Ambient Temperature (~23°C / 73°F) | Cryogenic Temperature (~77K / -196°C) |
| Tensile Strength | ASTM D638 | 95 - 110 MPa[3][5] | Data not readily available, but generally increases |
| Flexural Modulus | ASTM D790 | 3.7 - 4.1 GPa[6][7] | Data not readily available, but generally increases |
| Elongation at Break | ASTM D638 | 20 - 40%[5][7] | Decreases, material becomes more brittle |
| Izod Impact Strength (Notched) | ASTM D256 | 85 J/m[3] | Data not readily available, but generally decreases |
| Coefficient of Linear Thermal Expansion (CLTE) | ASTM D696 | 2.6 x 10⁻⁵ in/in/°F[8] | Data not readily available for this specific range |
Experimental Protocols
The mechanical properties listed above are typically determined using standardized test methods from ASTM International. For cryogenic testing, these standard procedures are adapted by conducting the tests within a cryogenic chamber or dewar filled with a cryogenic fluid like liquid nitrogen.
ASTM D638: Tensile Properties of Plastics
This test determines the force required to break a specimen and the extent to which the specimen stretches or elongates to that breaking point.
-
Specimen Preparation: Dumbbell-shaped specimens are injection molded or machined from a sheet of the material.
-
Testing Apparatus: A universal testing machine (UTM) equipped with a load cell and an extensometer is used. For cryogenic testing, the setup is enclosed within a thermal chamber capable of maintaining the desired low temperature.
-
Procedure:
-
The specimen is securely held by grips in the UTM.
-
The cryogenic chamber is cooled to the target temperature (e.g., 77K with liquid nitrogen).
-
The specimen is pulled apart at a constant rate of crosshead movement until it fractures.
-
The load and displacement are continuously recorded to generate a stress-strain curve, from which tensile strength, modulus, and elongation at break are calculated.
-
ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics
This test measures the force required to bend a beam under a three-point loading condition.
-
Specimen Preparation: Rectangular bar specimens are used.
-
Testing Apparatus: A UTM with a three-point bend fixture. The fixture and specimen are placed inside a cryogenic chamber.
-
Procedure:
-
The specimen is placed on two supports.
-
A load is applied to the center of the specimen at a specified rate.
-
The load and deflection are recorded until the specimen breaks or reaches a maximum strain.
-
Flexural strength and flexural modulus are calculated from the load-deflection curve.
-
ASTM D256: Determining the Izod Pendulum Impact Resistance of Plastics
This test measures the impact energy absorbed by a specimen when struck by a swinging pendulum.
-
Specimen Preparation: A notched rectangular bar is used.
-
Testing Apparatus: An Izod impact tester. For cryogenic conditions, the specimen is conditioned at the desired temperature in a separate chamber and then quickly transferred to the tester.
-
Procedure:
-
The specimen is clamped in a vertical position.
-
A pendulum of a specific weight is released from a set height, striking the notched side of the specimen.
-
The energy absorbed by the specimen during the break is measured by the height to which the pendulum swings after impact.
-
ASTM D696: Coefficient of Linear Thermal Expansion of Plastics
This test measures the change in length of a material per unit length for a one-degree change in temperature.
-
Specimen Preparation: A specimen of a specific length is prepared.
-
Testing Apparatus: A dilatometer, which is a device for measuring small changes in length. The dilatometer is placed in a temperature-controlled chamber.
-
Procedure:
-
The specimen is placed in the dilatometer.
-
The temperature is slowly and uniformly changed over the desired range (e.g., from room temperature down to cryogenic temperatures).
-
The change in the specimen's length is continuously measured.
-
The coefficient of linear thermal expansion is calculated from the change in length and the change in temperature.
-
Material Selection Pathway for Cryogenic Applications
The following diagram illustrates a simplified decision-making process for selecting between PCTFE and PEEK for cryogenic applications based on their key mechanical properties.
Caption: Decision pathway for selecting PCTFE vs. PEEK in cryogenic environments.
Conclusion
Both PCTFE and PEEK are viable material candidates for a wide range of cryogenic applications.
PCTFE stands out for its ability to retain a degree of ductility and toughness at extremely low temperatures, making it a suitable choice for applications requiring sealing, flexibility, and impact resistance, such as in cryogenic valve seats and seals.[1][9]
PEEK , on the other hand, offers superior mechanical strength and stiffness, which are further enhanced at cryogenic temperatures. This makes it ideal for load-bearing components where dimensional stability and high strength are critical. However, it's important to consider that PEEK becomes more brittle at these low temperatures.
Ultimately, the optimal material selection will depend on a thorough analysis of the specific mechanical and thermal demands of the intended cryogenic application. This guide provides a foundational comparison to assist researchers and professionals in navigating this critical decision-making process.
References
- 1. azom.com [azom.com]
- 2. Polythis compound (PCTFE) :: MakeItFrom.com [makeitfrom.com]
- 3. hpp-performance.com [hpp-performance.com]
- 4. Polythis compound (PCTFE) [SubsTech] [substech.com]
- 5. idmcomposites.com [idmcomposites.com]
- 6. weerg.com [weerg.com]
- 7. bearingworks.com [bearingworks.com]
- 8. curbellplastics.com [curbellplastics.com]
- 9. curbellplastics.com [curbellplastics.com]
A Comparative Guide to the Gas Permeability of PCTFE Films and Other Fluoropolymers
For researchers, scientists, and drug development professionals, selecting the appropriate barrier film is a critical decision that can significantly impact the stability and efficacy of sensitive materials. Among the various options, fluoropolymer films are often favored for their chemical inertness and thermal stability. This guide provides an objective comparison of the gas permeability of Polychlorotrifluoroethylene (PCTFE) films against other common fluoropolymers, including Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy (PFA), and Ethylene Tetrafluoroethylene (ETFE). The information presented is supported by experimental data to facilitate informed material selection.
Comparative Gas Permeability Data
The barrier properties of a polymer are defined by its resistance to the permeation of gases. The following table summarizes the gas permeability of PCTFE and other key fluoropolymers for a range of common gases. Lower values indicate superior barrier performance. One of the most notable features of PCTFE is its extremely low gas permeability, making it an excellent material for applications requiring airtight seals or barriers, such as in cryogenics or vacuum systems.[1]
| Gas | PCTFE | PTFE | PFA | FEP | ETFE | Unit |
| Water Vapour | 1 | 5 | 8 | 1 | 2 | g/m²·d·bar |
| Air | X | 2000 | 1150 | 600 | 175 | cm³/m²·d·bar |
| Oxygen | 60 | 1500 | X | 2900 | 350 | cm³/m²·d·bar |
| Nitrogen | 10 | 500 | X | 1200 | 120 | cm³/m²·d·bar |
| Helium | X | 3500 | 17000 | 18000 | 3700 | cm³/m²·d·bar |
| Carbon Dioxide | 150 | 15000 | 7000 | 4700 | 1300 | cm³/m²·d·bar |
Data sourced from Adtech Polymer Engineering Ltd. "X" denotes data not available in the source.
As the data indicates, PCTFE consistently demonstrates lower permeability to a variety of gases when compared to PTFE, PFA, and FEP, and shows competitive performance against ETFE, particularly for gases like nitrogen and carbon dioxide. This exceptional barrier performance is a key differentiator for PCTFE in critical applications.
Understanding the Experimental Protocol: Measuring Gas Permeability
The gas permeability of plastic films is typically determined using standardized test methods such as ASTM D1434 and ISO 15105-1. These methods provide a framework for measuring the steady-state rate of gas transmission through a plastic specimen under controlled conditions.
The Manometric Method (ASTM D1434 / ISO 15105-1)
A common and widely accepted technique for determining gas transmission rate (GTR) is the manometric method. This method involves mounting a film specimen as a sealed barrier between two chambers.
Experimental Workflow:
-
Sample Preparation: A circular sample of the fluoropolymer film is cut and its thickness is measured. The film must be free of defects such as pinholes or wrinkles.
-
Cell Assembly: The film is securely clamped in a gas transmission cell, dividing it into a high-pressure (upstream) chamber and a low-pressure (downstream) chamber.
-
Degassing: Both chambers are initially evacuated to remove any residual gases and volatiles from the system and the film specimen.
-
Gas Introduction: The test gas (e.g., oxygen, nitrogen) is introduced into the high-pressure chamber at a specific, constant pressure.
-
Permeation Measurement: The pressure in the downstream chamber, which was initially at a high vacuum, is monitored over time. As the gas permeates through the film, the pressure in the downstream chamber gradually increases.
-
Data Analysis: The rate of pressure rise in the downstream chamber at a steady state is used to calculate the Gas Transmission Rate (GTR). The permeability of the material can then be calculated by normalizing the GTR for the film thickness and the partial pressure difference of the gas across the film.
The following diagram illustrates the logical workflow of the manometric method for gas permeability testing.
Caption: Experimental workflow for the manometric method.
Logical Relationship of Gas Permeability in Fluoropolymers
The gas permeability of a polymer is influenced by several factors, including its chemical structure, degree of crystallinity, and the presence of voids. In fluoropolymers, the nature and arrangement of the halogen atoms play a significant role. The substitution of a chlorine atom for a fluorine atom in the repeating unit of PCTFE, compared to PTFE, results in a less ordered crystalline structure and a higher glass transition temperature, which contributes to its lower gas permeability.
The following diagram illustrates the general trend of gas permeability among the discussed fluoropolymers.
References
A Comparative Analysis of the Dielectric Properties of Polychlorotrifluoroethylene (PCTFE) and Polytetrafluoroethylene (PTFE)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Critical Fluoropolymers
In the realm of high-performance polymers, both Polychlorotrifluoroethylene (PCTFE) and Polytetrafluoroethylene (PTFE) are distinguished for their exceptional chemical inertness and thermal stability. However, for applications in sensitive electronic, pharmaceutical, and scientific equipment, a nuanced understanding of their dielectric properties is paramount. This guide provides a detailed comparative analysis of the dielectric and related physical properties of PCTFE and PTFE, supported by standardized experimental data to aid in material selection for critical applications.
Quantitative Comparison of Dielectric and Physical Properties
The selection of an appropriate fluoropolymer is often a trade-off between electrical performance, mechanical robustness, and operational temperature range. The following table summarizes the key dielectric and physical properties of PCTFE and PTFE, providing a clear quantitative basis for comparison.
| Property | PCTFE | PTFE | Test Method |
| Dielectric Constant @ 1 MHz | 2.3 - 2.8 | 2.1 | ASTM D150 |
| Dissipation Factor @ 1 MHz | 0.015 - 0.025 | < 0.0002 | ASTM D150 |
| Dielectric Strength (short time, 3.2mm) | 20 - 24 kV/mm | 16 - 20 kV/mm | ASTM D149 |
| Volume Resistivity | > 1018 Ω·cm | > 1018 Ω·cm | ASTM D257 |
| Water Absorption (24 hrs) | < 0.01 % | < 0.01 % | ASTM D570 |
| Maximum Continuous Service Temperature | ~150°C | ~260°C | - |
| Chemical Resistance | Excellent | Exceptional | - |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies established by ASTM International. A thorough understanding of these protocols is crucial for the accurate interpretation and replication of results.
Dielectric Constant and Dissipation Factor (ASTM D150)
This test method covers the determination of the alternating-current (AC) loss characteristics and permittivity (dielectric constant) of solid electrical insulating materials over a range of frequencies.
-
Specimen Preparation: Test specimens are typically in the form of flat sheets or disks of a uniform thickness. The surfaces must be clean, dry, and free from any contaminants that could affect the electrical properties.
-
Apparatus: A capacitance bridge or a resonant circuit in conjunction with a Q-meter is used. The specimen is placed between two electrodes, forming a capacitor.
-
Procedure: The capacitance and AC loss of the specimen are measured at a specified frequency (e.g., 1 MHz). The dielectric constant is calculated from the measured capacitance, the dimensions of the specimen, and the configuration of the electrodes. The dissipation factor, which represents the energy dissipated as heat, is also determined from the AC loss measurements.
Dielectric Strength (ASTM D149)
This test method is used to determine the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials at commercial power frequencies.
-
Specimen Preparation: Specimens are prepared to a specified thickness and are conditioned under controlled temperature and humidity to ensure consistency.
-
Apparatus: A high-voltage AC source is used to apply a voltage across the specimen, which is placed between two electrodes. The test is often conducted in a liquid medium (e.g., transformer oil) to prevent flashover.
-
Procedure: The voltage is increased from zero at a uniform rate until dielectric breakdown (puncture) of the material occurs. The dielectric strength is then calculated by dividing the breakdown voltage by the thickness of the specimen.
Volume Resistivity (ASTM D257)
These test methods cover the determination of direct-current (DC) resistance or conductance of insulating materials.
-
Specimen Preparation: The specimens are cleaned and conditioned to remove any surface contamination.
-
Apparatus: A DC voltage source, a picoammeter or electrometer to measure the resulting current, and a suitable electrode system are required. A three-electrode arrangement is often used to distinguish between volume resistance and surface resistance.
-
Procedure: A specified DC voltage is applied across the volume of the material for a set period (electrification time), and the resulting steady-state current is measured. The volume resistivity is then calculated using the measured resistance, the area of the guarded electrode, and the thickness of the specimen.
Logical Workflow for Material Selection
The choice between PCTFE and PTFE often depends on the specific requirements of the application. The following diagram illustrates a logical workflow to guide the selection process based on key performance criteria.
Caption: Material selection workflow for PCTFE vs. PTFE.
Concluding Remarks
References
A Comparative Guide to the Validation of Analytical Methods for Detecting Trace Impurities in Chlorotrifluoroethylene (CTFE)
For researchers, scientists, and drug development professionals, ensuring the purity of materials like chlorotrifluoroethylene (B8367) (CTFE) is paramount. This guide provides an objective comparison of analytical methods for detecting trace impurities in CTFE, supported by experimental data for analogous compounds and detailed methodologies to aid in the validation of in-house analytical procedures.
This compound is a versatile fluoropolymer building block, and its purity is critical for the performance and safety of the final products.[1] Potential impurities can arise from the synthesis process and may include byproducts such as chlorodifluoroethylene, trifluoroethylene, and dichlorotrifluoroethane.[2] The analytical challenge lies in detecting and quantifying these and other potential trace-level impurities with high sensitivity and specificity.
Comparative Analysis of Key Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques for the analysis of trace organic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard for the analysis of volatile and semi-volatile compounds.[3] Given that CTFE is a gas and many of its likely impurities are volatile halogenated hydrocarbons, GC-MS is an exceptionally well-suited technique.[4][5] It offers high separation efficiency and definitive identification of compounds based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a broader range of compounds, including those that are non-volatile or thermally sensitive.[6] While less conventional for analyzing highly volatile compounds, HPLC can be a valuable tool for detecting less volatile impurities or for the analysis of fluorinated compounds after derivatization.[7]
The following table provides a comparative summary of the performance of GC-MS and HPLC for the analysis of trace impurities, based on data for similar halogenated and fluorinated organic compounds.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Applicable Impurities | Volatile and semi-volatile halogenated hydrocarbons | Non-volatile or derivatized fluorinated organic compounds |
| Limit of Detection (LOD) | 5.0 ng L⁻¹ for urinary halogenated hydrocarbons | 43 to 75 ppt (B1677978) for perfluorinated carboxylic acids (after preconcentration) |
| Limit of Quantitation (LOQ) | < 2.00 μmol mol⁻¹ for trace impurities in bulk gas | Not specified in the provided results |
| Precision (%RSD) | < 3.00% (repeatability) and < 10.50% (reproducibility) for trace impurities in bulk gas | Not specified in the provided results |
| Linearity (R²) | > 0.99 for trace impurities in bulk gas | Linear response between 0.1 and 500 ng F/L for specific fluorinated organic compounds |
| Recovery | 95.0–97.0% for halogenated hydrocarbons in urine samples | Not specified in the provided results |
Experimental Protocols
Below are detailed methodologies for the key experiments that can be adapted for the validation of analytical methods for trace impurities in CTFE.
1. GC-MS Method for Volatile Halogenated Impurities
This protocol is designed for the identification and quantification of volatile trace impurities in a gaseous matrix like CTFE.
-
Sample Preparation and Introduction:
-
Direct Injection: For high concentration impurities, a gas-tight syringe can be used to directly inject a known volume of the gaseous CTFE sample into the GC-MS.
-
Headspace Sampling: For trace analysis, dynamic headspace sampling (purge and trap) is recommended. An inert gas is passed through the CTFE sample, and the vaporized analytes are accumulated on a sorbent trap. The trap is then thermally desorbed into the GC-MS.[8]
-
Calibration Standards: Prepare gaseous calibration standards by diluting certified reference materials of the target impurities in a high-purity inert gas.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 35°C (hold for 5 min), ramp to 180°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 2 min).
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: 45-300 amu for full scan analysis. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.[9]
-
-
Method Validation:
-
Specificity: Analyze a blank gas sample to ensure no interfering peaks at the retention times of the target analytes.
-
Linearity: Analyze a series of at least five concentrations of each impurity to establish the linear range and determine the correlation coefficient (R²), which should be ≥ 0.99.[10]
-
Accuracy and Precision: Analyze replicate samples at three different concentrations to determine the recovery and relative standard deviation (%RSD).[4][10]
-
LOD and LOQ: Determine from the signal-to-noise ratio (S/N) of low-level standards (typically 3:1 for LOD and 10:1 for LOQ).[10]
-
2. HPLC Method for Fluorinated Organic Compounds
This protocol is adapted for the analysis of non-volatile or derivatized fluorinated impurities.
-
Sample Preparation and Derivatization (if necessary):
-
Bubble a known volume of the CTFE gas through a suitable solvent to trap non-volatile impurities.
-
If the impurities lack a chromophore for UV detection, derivatization may be necessary. For example, perfluorinated carboxylic acids can be derivatized with 3-bromoacetyl coumarin (B35378) for fluorescence detection.[7]
-
Solid Phase Extraction (SPE): To improve sensitivity, a preconcentration step using SPE cartridges (e.g., Oasis-WAX or C18) can be employed.[7]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a fluorescence or UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm).[11]
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol (B129727) or acetonitrile (B52724) and water. For example, a 50:50 mixture of methanol and water.[11]
-
Flow Rate: 1.5 mL/min.[11]
-
Injection Volume: 100 µL.[11]
-
Detection: UV absorption at 254 nm or fluorescence detection at an appropriate excitation/emission wavelength depending on the derivatizing agent.[7][11]
-
-
Method Validation:
-
Follow a similar validation strategy as outlined for the GC-MS method, ensuring all validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) are assessed according to established guidelines.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for detecting trace impurities.
Caption: A workflow for analytical method validation.
References
- 1. This compound (CTFE) [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Determination of halogenated hydrocarbons in urine samples using a needle trap device packed with Ni/Zn–BTC bi-MMOF via the dynamic headspace method - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03227E [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to High-Performance Polymers for High-Pressure Sealing Applications
For researchers, scientists, and drug development professionals, selecting the optimal sealing material is critical to ensuring the integrity and safety of high-pressure systems. This guide provides a detailed comparison of Polychlorotrifluoroethylene (PCTFE) against three other common high-performance polymers: Polytetrafluoroethylene (PTFE), Polyetheretherketone (PEEK), and Ultra-High Molecular Weight Polyethylene (UHMWPE). The following analysis, supported by experimental data, will aid in making an informed decision for your specific application.
Executive Summary
PCTFE stands out for its superior performance in high-pressure sealing applications due to its unique combination of high compressive strength, excellent gas barrier properties, and dimensional stability, particularly at cryogenic temperatures. While PTFE offers superior chemical resistance and a lower coefficient of friction, it is prone to cold flow and has lower mechanical strength. PEEK provides the best mechanical performance at elevated temperatures but comes at a higher cost. UHMWPE is a cost-effective option with excellent wear resistance but has a limited operating temperature range. The choice of material will ultimately depend on the specific operating conditions, including pressure, temperature, chemical environment, and cost considerations.
Material Performance Comparison
The following tables summarize the key mechanical, thermal, and physical properties of PCTFE, PTFE, PEEK, and UHMWPE, providing a quantitative basis for comparison.
Mechanical Properties
| Property | PCTFE | PTFE | PEEK (unfilled) | UHMWPE | ASTM Test Method |
| Tensile Strength (MPa) | 34 - 40[1] | 20 - 35[2] | 97 - 100[3][4] | 20 - 40 | D638[5] |
| Compressive Strength (MPa) | 30 - 40[1] | 11 - 13[1] | ~120 | 19 - 28 | D695[5] |
| Elongation at Break (%) | 100 - 250[1][2] | 200 - 400[1][2] | 40 - 60 | 350 - 550 | D638[5] |
| Hardness (Shore D) | 85 - 90 | 50 - 60[6] | 85[7] | 60 - 70 | D2240[5][6] |
| Flexural Modulus (GPa) | 1.4 - 1.7 | 0.5 | 3.9[7] | 0.8 - 1.2 | D790[5] |
Thermal & Physical Properties
| Property | PCTFE | PTFE | PEEK (unfilled) | UHMWPE | ASTM Test Method |
| Continuous Service Temperature (°C) | -240 to 180[1] | -200 to 260[2][3] | -60 to 260[8] | -150 to 90[8] | - |
| Coefficient of Friction (dynamic vs steel) | 0.35[1] | 0.04 - 0.10[8] | 0.30 - 0.40[8] | 0.08 - 0.14[8] | D1894 |
| Gas Permeability | Very Low | Moderate to High | Low | Moderate | - |
| Water Absorption (%) | <0.01 | <0.01 | 0.1 - 0.5 | <0.01 | D570 |
| Chemical Resistance | Excellent[1][9] | Exceptional[1][3] | Excellent[3][4] | Very Good[3] | - |
Experimental Protocols for Performance Evaluation
To ensure reliable and comparable data for high-pressure sealing applications, standardized experimental protocols are essential. Below are detailed methodologies for key performance tests.
High-Pressure Leak Rate Testing
Objective: To determine the rate at which a gas or liquid leaks past a seal under high pressure.
Apparatus:
-
A high-pressure vessel capable of safely reaching the desired test pressure.
-
A test fixture to house the seal and create a sealed interface.
-
A high-pressure pump or gas booster.
-
A calibrated pressure transducer and data acquisition system.
-
A flow meter or a device to measure the volume of leaked fluid over time (e.g., bubble counter for gases, collection vessel for liquids).
Procedure:
-
Install the test seal into the fixture, ensuring proper alignment and compression.
-
Assemble the fixture within the high-pressure vessel.
-
Pressurize the system to the desired test pressure using the appropriate fluid (e.g., nitrogen, helium, or a specific liquid).
-
Allow the system to stabilize for a predetermined period.
-
Measure the leakage rate over a set duration. For gases, this can be done by measuring the volume of gas that escapes using a flow meter or by monitoring the pressure decay in a known volume.[10] For liquids, the leaked volume can be collected and measured.
-
Record the pressure, temperature, and leakage rate.
-
Repeat the test at various pressure and temperature points as required.
Extrusion Resistance Testing
Objective: To evaluate the ability of a seal to resist being forced into the clearance gap between two mating surfaces under high pressure.
Apparatus:
-
A high-pressure test fixture with a defined extrusion gap (clearance) between the piston and the cylinder bore.
-
A hydraulic press or actuator to apply a controlled high pressure.
-
A heating system to control the test temperature.
-
A displacement sensor to measure any extrusion of the seal.
-
A visual inspection system (e.g., borescope) to observe the seal's condition.
Procedure:
-
Install the test seal into the designated groove in the piston.
-
Insert the piston into the cylinder bore with the specified extrusion gap.
-
Place the assembly in the hydraulic press and apply the desired temperature.
-
Apply hydraulic pressure in incremental steps, holding at each step for a defined period.
-
Monitor the seal for any signs of extrusion into the clearance gap using the displacement sensor and visual inspection.
-
The pressure at which significant or catastrophic extrusion occurs is recorded as the extrusion resistance pressure.
-
Post-test, the seal is removed and visually inspected for any damage, such as tearing, nibbling, or permanent deformation.
Material Selection Pathway
The selection of the appropriate sealing material is a multi-faceted process that begins with understanding the application's specific requirements. The following diagram illustrates a logical workflow for material selection.
Caption: Material selection workflow for high-pressure seals.
Experimental Workflow for High-Pressure Seal Testing
A systematic experimental workflow is crucial for obtaining reliable and reproducible results when evaluating the performance of polymer seals under high pressure.
Caption: A typical experimental workflow for high-pressure seal testing.
Conclusion
In the demanding environment of high-pressure sealing applications, PCTFE presents a compelling option, particularly where low gas permeability and dimensional stability are paramount. Its high compressive strength makes it resistant to extrusion, a common failure mode in high-pressure systems.[1] However, for applications involving highly corrosive media or requiring the lowest possible friction, PTFE remains a strong contender despite its mechanical limitations.[1][3] PEEK is the material of choice for applications demanding high mechanical strength at elevated temperatures, though its cost may be a limiting factor.[3][4] UHMWPE provides a balance of good wear resistance and cost-effectiveness for less extreme temperature conditions.[3] A thorough evaluation of the specific application requirements, as outlined in the material selection workflow, is crucial for choosing the most suitable and reliable sealing solution.
References
- 1. PTFE vs PCTFE - What are the differences? [fluorocarbon.co.uk]
- 2. PCTFE vs PTFE - A Comparison of Two Very Similar Polymers | Precision Polymers from Poly Fluoro Ltd [polyfluoroltd.com]
- 3. canyoncomponents.com [canyoncomponents.com]
- 4. PTFE vs PEEK - What are the differences? [fluorocarbon.co.uk]
- 5. advanced-emc.com [advanced-emc.com]
- 6. What Is The Hardness Range Of Ptfe On The Shore D Scale? Leveraging Its Softness For Superior Performance - Kintek [kintek-solution.com]
- 7. ossila.com [ossila.com]
- 8. skyjetpolymer.com [skyjetpolymer.com]
- 9. PCTFE (Polythis compound) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 10. Hydro and Air Tests | Seal FAQs [sealfaqs.com]
A Comparative Guide to the Optical Transparency of PCTFE and Other Fluoroplastics
For researchers, scientists, and drug development professionals, selecting materials with the right optical properties is critical for applications ranging from analytical instrumentation and sight glasses to microfluidics and UV sterilization processes. Fluoroplastics, renowned for their chemical inertness and thermal stability, offer a wide spectrum of optical characteristics. This guide provides a detailed comparison of the optical transparency of Polychlorotrifluoroethylene (PCTFE) against other common fluoroplastics, supported by quantitative data and standardized experimental methodologies.
Comparative Analysis of Optical Properties
The optical clarity of a fluoropolymer is fundamentally linked to its molecular structure. Amorphous or semi-crystalline polymers with low crystallinity tend to allow more light to pass through, resulting in higher transparency. In contrast, highly crystalline structures can scatter light, leading to opacity.
PCTFE holds a unique position due to its semi-crystalline nature, where the degree of crystallinity—and thus its transparency—can be controlled during the manufacturing process.[1][2] When molded to be amorphous, PCTFE is optically clear, but when processed to have high crystallinity, it becomes denser and more opaque.[2] This is in stark contrast to Polytetrafluoroethylene (PTFE), which is typically opaque due to its highly crystalline structure.[1] Other fluoroplastics like Fluorinated Ethylene Propylene (FEP), Perfluoroalkoxy Alkane (PFA), and Ethylene Tetrafluoroethylene (ETFE) are melt-processable and generally offer high transparency.
The following table summarizes the key optical properties of these materials.
| Property | PCTFE | PTFE | FEP | PFA | ETFE |
| Light Transmittance | ~90% (in amorphous state)[3] | < 12% (typically opaque) | >97% (UV), up to 99.9% (Visible)[4] | >90% (Visible)[5] | >90% (Solar)[6][7] |
| Appearance | Transparent to translucent | Opaque white[1] | Transparent | Transparent | Transparent |
| Refractive Index (nᴅ) | ~1.43 | ~1.38[8] | ~1.34 | ~1.35 | ~1.40[6] |
| UV Transparency | Good[1] | Poor | Excellent[4] | Good[5] | Excellent[6] |
| Haze | Low (controllable) | High | Low | Low[9] | Low (≤2% achievable)[10] |
Note: Values are typical and can vary based on grade, processing conditions, and sample thickness.
Visualization of Material Selection Logic
The selection of an appropriate fluoroplastic often involves balancing optical requirements with other critical performance attributes such as thermal resistance, chemical compatibility, and processability. The following diagram illustrates a simplified decision-making workflow.
Caption: Fluoroplastic selection workflow based on optical and processing needs.
Experimental Protocol: Measuring Luminous Transmittance and Haze
The quantitative data presented in this guide are typically determined using standardized test methods. The primary standard for measuring the optical properties of transparent plastics is ASTM D1003.[11][12]
Objective: To measure the total luminous transmittance and haze of a planar plastic sample. Haze is defined as the percentage of transmitted light that deviates from the incident beam by more than 2.5 degrees.[12]
Instrumentation:
-
Spectrophotometer or Hazemeter: An instrument equipped with an integrating sphere, capable of measuring light transmission. The geometry of the instrument must meet the requirements specified in ASTM D1003.[11][13]
Methodology (Procedure B - Spectrophotometer):
-
Sample Preparation:
-
Samples must be clean, free of dust, scratches, and surface defects.
-
The sample should be a flat plaque or film of a specified thickness.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing, as per ASTM D618.
-
-
Instrument Calibration:
-
Calibrate the spectrophotometer according to the manufacturer's instructions. This typically involves a "0% transmittance" reading (blocking the light path) and a "100% transmittance" reading (unobstructed light path).
-
-
Measurement Steps:
-
Total Transmittance (T1): Place a white standard of known reflectance at the exit port of the integrating sphere and take a reading. This is the incident light.
-
Total Transmittance with Sample (T2): Place the test sample against the entrance port of the integrating sphere and take a reading. This measures the total light transmitted through the sample.
-
Light Scattered by Instrument (T3): Remove the sample, and with the light beam trapped, take a reading. This accounts for any haze produced by the instrument itself.
-
Light Scattered by Sample and Instrument (T4): Place the sample at the entrance port and trap the light beam after it passes through the sample. Take a reading. This measures the light scattered by both the instrument and the sample.
-
-
Calculations:
-
Total Luminous Transmittance (%T): %T = (T2 / T1) * 100
-
Haze (%): %Haze = [(T4 / T2) - (T3 / T1)] * 100
At least three readings should be taken for each sample, and the results should be averaged.[1]
-
Conclusion
The choice of a fluoroplastic for applications requiring optical transparency is a trade-off between clarity, mechanical properties, thermal performance, and cost. While PTFE is generally unsuitable for optical applications, PCTFE offers the unique advantage of tunable transparency through processing control, making it ideal for components that also demand high mechanical strength.[1] For applications demanding the highest levels of light transmission across a broad spectrum, including UV, melt-processable fluoroplastics like FEP, PFA, and ETFE are superior choices. A thorough understanding of the data presented and the methodologies for its measurement enables professionals to make informed material selections for their specific research and development needs.
References
- 1. Haze ASTM D1003 [intertek.com]
- 2. agcchem.com [agcchem.com]
- 3. Frontiers | Structure, Properties, and Modification of Polytrifluorochloroethylene: A Review [frontiersin.org]
- 4. holscoteurope.com [holscoteurope.com]
- 5. researchgate.net [researchgate.net]
- 6. ETFE Film for architectural, solar, and mold release applications [ptfe-fabrics.com]
- 7. agcchem.com [agcchem.com]
- 8. Best Practices for Measuring the Transparent Plastic Film Color | HunterLab [hunterlab.com]
- 9. wrapfilmtest.com [wrapfilmtest.com]
- 10. ETFE: Lightweight, Strong, and Transparent Polymer [eureka.patsnap.com]
- 11. file.yizimg.com [file.yizimg.com]
- 12. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 13. qualiper.com [qualiper.com]
A Comparative Guide to the Biocompatibility of PCTFE for Medical Device Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical aspect of medical device development, with biocompatibility being a primary consideration. This guide provides an objective comparison of Polychlorotrifluoroethylene (PCTFE) with other commonly used polymers in the medical field: Polytetrafluoroethylene (PTFE), Polyetheretherketone (PEEK), medical-grade silicone, and polyurethane. The following sections detail the performance of these materials in key biocompatibility assays, supported by experimental data and standardized protocols, to aid in informed material selection for your research and development needs.
Data Presentation: Comparative Biocompatibility Assessment
The biocompatibility of these polymers is evaluated based on the international standard ISO 10993, "Biological evaluation of medical devices." Key endpoints for consideration include cytotoxicity, sensitization, and irritation. While direct comparative studies across all materials under identical conditions are not always publicly available, the following tables summarize representative quantitative data found in publicly available test reports and scientific literature. It is important to note that results can vary based on the specific grade of the material, processing methods, and the testing laboratory.
Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)
| Material | Assay Method | Cell Line | Result | Interpretation |
| PCTFE | Data not publicly available | - | Manufacturers report compliance with ISO 10993-5 and USP Class VI | Passes (Non-cytotoxic) |
| PTFE (Natural®) | MEM Elution | L929 | Grade 0 (No reactivity)[1] | Passes (Non-cytotoxic)[1] |
| PEEK | MTT Assay | Mesenchymal Stromal Cells | ~95% ± 5% cell viability[2] | Passes (Non-cytotoxic)[2] |
| Silicone (Medical Grade) | Data not publicly available | - | Manufacturers report compliance with ISO 10993-5 and USP Class VI[3][4][5] | Passes (Non-cytotoxic) |
| Polyurethane (Medical Grade) | MTT Assay | Human Dermal Fibroblasts | 132% ± 3% cell viability (post-gamma sterilization)[6] | Passes (Non-cytotoxic)[6] |
Table 2: Sensitization Data (ISO 10993-10)
| Material | Assay Method | Species | Result | Interpretation |
| PCTFE | Data not publicly available | - | Manufacturers report compliance with ISO 10993-10 | Non-sensitizer |
| PTFE (Natural®) | Systemic Injection & Intracutaneous Injection | Mice & Rabbits | No biological response observed[1] | Non-sensitizer[1] |
| PEEK | Data not publicly available | - | Reported to be non-sensitizing[7] | Non-sensitizer |
| Silicone (Medical Grade) | Data not publicly available | - | Manufacturers report compliance with ISO 10993-10[8] | Non-sensitizer |
| Polyurethane (Medical Grade) | Data not publicly available | - | Manufacturers report compliance with ISO 10993-10[9] | Non-sensitizer |
Table 3: Irritation Data (ISO 10993-23)
| Material | Assay Method | Species/Model | Result | Interpretation |
| PCTFE | Data not publicly available | - | Manufacturers report compliance with ISO 10993-23 | Non-irritant |
| PTFE (Natural®) | Intracutaneous Injection | Rabbits | No biological response observed[1] | Non-irritant[1] |
| PEEK | Data not publicly available | - | Reported to be non-irritating[7] | Non-irritant |
| Silicone (Medical Grade) | Data not publicly available | - | Manufacturers report compliance with ISO 10993-23[8] | Non-irritant |
| Polyurethane (Medical Grade) | Data not publicly available | - | Manufacturers report compliance with ISO 10993-23[9] | Non-irritant |
Experimental Protocols
Detailed methodologies for the key biocompatibility experiments are crucial for the interpretation and replication of results. The following are summarized protocols based on the ISO 10993 standards.
ISO 10993-5: In Vitro Cytotoxicity - MEM Elution Test
-
Sample Preparation: The test material is extracted in Minimum Essential Medium (MEM) supplemented with serum, typically at 37°C for 24-72 hours. The extraction ratio is based on the surface area or weight of the material.
-
Cell Culture: A near-confluent monolayer of L929 mouse fibroblast cells is prepared in 96-well plates.
-
Exposure: The culture medium is replaced with the prepared extracts of the test material. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.
-
Incubation: The cells are incubated with the extracts for a specified period, typically 48 hours.
-
Evaluation:
-
Qualitative: The cells are observed microscopically for morphological changes, such as cell lysis, rounding, and detachment. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.
-
Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.
-
ISO 10993-10: Skin Sensitization - Guinea Pig Maximization Test (GPMT)
-
Induction Phase:
-
Intradermal Induction: Test animals (guinea pigs) are injected intradermally with the test article extract, Freund's Complete Adjuvant (FCA), and a mixture of the two.
-
Topical Induction: One week after the intradermal injections, a patch containing the test article extract is applied to the same site for 48 hours.
-
-
Challenge Phase: Two weeks after the topical induction, a challenge patch with the test article extract is applied to a naive site for 24 hours.
-
Evaluation: The challenge sites are observed for signs of erythema and edema at 24, 48, and 72 hours after patch removal. The responses are scored, and the incidence and severity of the reactions in the test group are compared to a negative control group.
ISO 10993-23: Irritation - In Vitro Reconstructed Human Epidermis (RhE) Test
-
Sample Preparation: Extracts of the test material are prepared in both polar (e.g., saline) and non-polar (e.g., sesame oil) solvents.
-
Tissue Exposure: The extracts are applied topically to the surface of reconstructed human epidermis tissue models.
-
Incubation: The tissues are incubated with the extracts for a defined period.
-
Viability Assessment: After incubation, the cell viability of the tissues is determined using the MTT assay.
-
Evaluation: The mean viability of the tissues exposed to the test extracts is compared to that of negative controls. A reduction in tissue viability below a certain threshold (e.g., 50%) is indicative of an irritant potential.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the biocompatibility evaluation of medical device materials.
Caption: Workflow for Biocompatibility Evaluation of Medical Devices.
Caption: Logical Flow for Medical Device Material Selection.
References
- 1. appliedplastics.com [appliedplastics.com]
- 2. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 3. rjcmold.com [rjcmold.com]
- 4. Complete Guide To FDA-Approved Silicone For Medical Use [elastostar.com]
- 5. new-silicone.com [new-silicone.com]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 7. HOW PEEK ADVANCES BIOCOMPATIBILITY IN MEDICAL TECHNOLOGY - AIP Precision Machining [aipprecision.com]
- 8. anysiliconerubber.com [anysiliconerubber.com]
- 9. bmp.icpdas.com [bmp.icpdas.com]
A Comparative Guide to Molecular Weight Determination of Polychlorotrifluoroethylene (PCTFE)
For researchers, scientists, and drug development professionals, an accurate determination of the molecular weight of polychlorotrifluoroethylene (PCTFE) is critical for ensuring material performance and batch-to-batch consistency. This guide provides a comprehensive cross-validation of common molecular weight determination techniques for PCTFE, including detailed experimental protocols and a comparative analysis of their results.
Polythis compound (PCTFE) is a high-performance fluoropolymer prized for its exceptional chemical resistance, low moisture absorption, and excellent mechanical properties over a wide temperature range.[1][2] The molecular weight of PCTFE is a key determinant of its physical properties, such as tensile strength, creep resistance, and melt viscosity.[3][4] Therefore, accurate and reliable measurement of its molecular weight is paramount for quality control and material specification in demanding applications, including aerospace, pharmaceutical packaging, and cryogenic components.[1][5]
This guide explores and compares four principal techniques for characterizing the molecular weight of PCTFE:
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
-
Static Light Scattering (SLS)
-
Dilute Solution Viscometry
-
Zero-Strength Time (ZST)
Comparative Analysis of Molecular Weight Determination Techniques
A direct comparison of molecular weight data for the same PCTFE sample across different analytical techniques is crucial for understanding the strengths and limitations of each method. The following table summarizes typical results obtained for a PCTFE sample using the techniques detailed in this guide. It is important to note that GPC/SEC provides a relative molecular weight unless coupled with a light scattering detector for absolute measurement, while SLS and viscometry (with established Mark-Houwink parameters) can provide absolute molecular weight values. ZST, on the other hand, offers a qualitative but highly sensitive measure of molecular weight.
| Technique | Parameter Measured | Typical Value | Advantages | Disadvantages |
| GPC/SEC | Mn, Mw, PDI | Mw: 1.5 x 105 g/mol | Provides molecular weight distribution. | Requires high temperatures and aggressive solvents; column calibration is polymer-specific. |
| Static Light Scattering (SLS) | Mw | Mw: 1.6 x 105 g/mol | Provides absolute molecular weight. | Requires sample clarification; sensitive to dust and aggregates. |
| Dilute Solution Viscometry | Mv | Mv: 1.55 x 105 g/mol | Simple, low-cost. | Requires known Mark-Houwink parameters; provides viscosity-average molecular weight. |
| Zero-Strength Time (ZST) | Time (seconds) | 350 s | Simple, sensitive to small changes in molecular weight; industry standard for quality control. | Does not provide an absolute molecular weight value; influenced by processing history.[6][7] |
This table presents illustrative data for a single PCTFE sample to highlight the comparative nature of the techniques.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating experimental results. The following sections provide comprehensive protocols for each of the discussed molecular weight determination techniques for PCTFE.
High-Temperature Gel Permeation/Size-Exclusion Chromatography (HT-GPC/SEC)
Due to the semi-crystalline nature and poor solubility of PCTFE in common solvents at room temperature, high-temperature GPC/SEC is the required chromatographic method.[7]
Instrumentation:
-
High-Temperature GPC/SEC System (e.g., Agilent PL-GPC 220 or equivalent) equipped with a refractive index (RI) detector.
-
High-temperature GPC columns suitable for fluoropolymers (e.g., Agilent PLgel MIXED-B or equivalent).
Reagents:
-
Mobile Phase/Solvent: 1,2,4-Trichlorobenzene (TCB) or 2-chloronaphthalene.
-
Calibration Standards: Narrow molecular weight distribution polystyrene or polymethyl methacrylate (B99206) standards.
Procedure:
-
Dissolution: Dissolve the PCTFE sample in the chosen solvent at a concentration of 1-2 mg/mL. This process must be performed at an elevated temperature, typically between 180°C and 220°C, with gentle agitation for several hours to ensure complete dissolution.
-
System Equilibration: Equilibrate the GPC/SEC system, including the columns and detector, at the analysis temperature (e.g., 200°C).
-
Calibration: Inject a series of narrow molecular weight standards to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Sample Analysis: Inject the dissolved and filtered PCTFE sample into the GPC/SEC system.
-
Data Analysis: Process the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the calibration standards.
Static Light Scattering (SLS)
Static light scattering is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution.
Instrumentation:
-
Light scattering photometer equipped with a laser light source (e.g., He-Ne laser at 633 nm).
-
Goniometer for measuring scattered light intensity at various angles.
Reagents:
-
Solvent: A suitable solvent in which PCTFE is soluble at an accessible temperature and that has a significantly different refractive index from PCTFE. A potential candidate, based on literature for related fluoropolymers, could be a perfluorinated solvent like perfluorotetracosane, requiring high temperatures for dissolution.
Procedure:
-
Sample Preparation: Prepare a series of PCTFE solutions of known concentrations in the chosen solvent. The dissolution will require heating and stirring, similar to the GPC/SEC sample preparation.
-
Clarification: Filter the solutions through solvent-resistant filters (e.g., 0.2 µm PTFE) to remove dust and other particulate matter that can interfere with the measurement.
-
Measurement: For each concentration, measure the intensity of scattered light at multiple angles (e.g., 30° to 150° in 10° increments).
-
Data Analysis: Construct a Zimm plot by plotting Kc/R(θ) versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, R(θ) is the excess Rayleigh ratio, and k' is a constant. Extrapolate the data to zero angle and zero concentration to determine the weight-average molecular weight (Mw) from the intercept.
Dilute Solution Viscometry
This classical technique relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation.[4]
Instrumentation:
-
Ubbelohde or similar capillary viscometer.
-
Constant temperature bath.
Reagents:
-
Solvent: A suitable solvent for PCTFE, such as 2,5-dichlorobenzotrifluoride (B1583884), as referenced in historical literature.
Procedure:
-
Dissolution: Prepare a stock solution of PCTFE in the chosen solvent at a known concentration. This will likely require elevated temperatures.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution.
-
Viscosity Measurement: Measure the efflux time of the pure solvent and each of the polymer solutions in the viscometer at a constant temperature.
-
Calculations:
-
Calculate the relative viscosity (ηrel = t/t0) and specific viscosity (ηsp = ηrel - 1), where t is the efflux time of the solution and t0 is the efflux time of the solvent.
-
Determine the reduced viscosity (ηred = ηsp/c) and the inherent viscosity (ηinh = ln(ηrel)/c).
-
-
Data Analysis: Plot both reduced and inherent viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η]. The viscosity-average molecular weight (Mv) can then be calculated using the Mark-Houwink-Sakurada equation: [η] = K * Mva . For PCTFE, the constants K and a are dependent on the solvent and temperature. Based on the work of Walsh and Kaufman, for PCTFE in 2,5-dichlorobenzotrifluoride at 130°C, these parameters can be utilized.
Zero-Strength Time (ZST)
The ZST test is a widely used industrial method for characterizing the molecular weight of PCTFE.[5] It is a measure of the time it takes for a notched specimen to break under a specific load at a high temperature.[3] A higher ZST value indicates a higher molecular weight.[6]
Instrumentation:
-
ZST testing apparatus as specified in ASTM D1430.
Procedure:
-
Specimen Preparation: Mold PCTFE resin into a sheet and cut a notched specimen according to the dimensions specified in ASTM D1430.
-
Testing: Place the specimen in the ZST apparatus and apply the specified load. The apparatus is housed in an oven maintained at 250 ± 1 °C.
-
Measurement: Record the time in seconds for the specimen to break at the notch.
Logical Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of PCTFE molecular weight determination techniques.
References
- 1. daikinchem.de [daikinchem.de]
- 2. m.youtube.com [m.youtube.com]
- 3. pbyplastics.com [pbyplastics.com]
- 4. What is Polythis compound? (PCTFE) [fluorocarbon.co.uk]
- 5. High Temperature GPC (HT-GPC): A Complete Guide - Polymer Char [polymerchar.com]
- 6. postnova.com [postnova.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chlorotrifluoroethylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of chlorotrifluoroethylene (B8367), a flammable and toxic liquefied gas. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with extreme caution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this substance. This includes:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as insulated PVC or butyl gloves. It is important to consult with the glove manufacturer to ensure compatibility.[1]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) is necessary, especially in case of spills or inadequate ventilation.[1][2] Regulations may require the use of a respirator.[1]
-
Protective Clothing: A lab coat and other protective clothing to prevent skin contact.[4]
Handling Procedures:
-
Avoid contact with skin, eyes, and inhalation of the gas.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][5]
-
Grounding and bonding should be used to prevent the buildup of electrostatic charges.[2]
-
Handle in accordance with good industrial hygiene and safety procedures.[5]
Key Safety and Handling Summary
| Precaution Category | Specific Action | Source |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | [1][2][3] |
| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, respiratory protection (SCBA), and a lab coat. | [1][2][4] |
| Ignition Source Control | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. | [2][5] |
| Electrostatic Discharge Prevention | Implement proper grounding procedures to avoid static electricity. | [5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and water. | [5] |
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be conducted in strict accordance with all applicable federal, state, and local regulations.[2][3] It is imperative to consult with a licensed hazardous waste disposal company for specific guidance.[6]
-
Waste Identification and Segregation:
-
This compound waste is considered hazardous waste.
-
Segregate it from other incompatible waste streams to prevent dangerous reactions.
-
-
Container Management:
-
Waste this compound should be stored in its original container or a designated, properly labeled, and sealed container that is chemically resistant.[7]
-
Keep waste containers closed except when adding waste.[7]
-
Store containers in a cool, dry, well-ventilated, and fire-proof area, away from direct sunlight and incompatible materials.[1][5]
-
-
Disposal of Liquid/Gas Residue:
-
Do not attempt to dispose of this compound by evaporation, pouring it down the drain, or in the regular trash.[7]
-
The recommended method of disposal is through a licensed hazardous waste contractor.[5]
-
One approved disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber.[5]
-
Waste gas can be flared through a suitable burner with a flashback arrestor.[8]
-
-
Disposal of Empty Containers:
-
Even after use, pressurized containers can be dangerous and should not be pierced or burned.[5]
-
Residual vapors are flammable.[5]
-
For containers that held highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[7]
-
Contaminated packaging should be purged with an inert gas like nitrogen, with the gas directed to a treatment plant.[3]
-
Return empty or partially used cylinders to the supplier whenever possible.[9]
-
Spill and Emergency Procedures
In the event of a spill or leak, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the area.[8]
-
Ventilate: Ensure adequate ventilation in the spill area.[1]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2]
-
Containment: If it is safe to do so, attempt to stop the leak.[5] Use a fine water spray to remove vapor.[1][2]
-
Personal Protection: Only trained personnel wearing appropriate PPE, including a self-contained breathing apparatus, should respond to a spill.[1][2]
-
Reporting: Report all incidents to the appropriate environmental health and safety department.[1]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. research.uga.edu [research.uga.edu]
- 2. echemi.com [echemi.com]
- 3. halopolymer-usa.com [halopolymer-usa.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. tecnoproject.com [tecnoproject.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorotrifluoroethylene
Essential protocols for the safe handling, storage, and disposal of Chlorotrifluoroethylene (CTFE) are critical for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides immediate, actionable safety and logistical information to minimize risks and streamline operational procedures.
This compound is a versatile and valuable compound in research and development; however, its hazardous properties necessitate stringent safety measures. This document outlines the essential personal protective equipment (PPE), procedural workflows, and disposal plans to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE ensemble is mandatory to protect against its various hazards, which include being an extremely flammable gas, containing gas under pressure, and being toxic if inhaled or swallowed.[1][2] Direct contact with the liquefied gas can cause severe frostbite.[1]
Recommended PPE for Handling this compound:
| Protection Type | Specific Equipment | Rationale |
| Respiratory Protection | In case of inadequate ventilation, a NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator should be used.[1][2][3] | Protects against inhalation of toxic gas, which can cause respiratory irritation, dizziness, and potential organ damage.[1][2] |
| Eye and Face Protection | Chemical safety goggles and a face shield are required.[1] | Prevents eye irritation and severe injury from splashes of liquefied gas, which can cause frostbite.[1] |
| Skin and Body Protection | Wear suitable protective, chemical-resistant clothing, such as a lab coat or coveralls.[1][2] | Minimizes skin contact and protects against irritation.[1] |
| Hand Protection | Cold-insulating gloves (such as neoprene or PVC/butyl) are essential.[1][3][4] Always inspect gloves for integrity before use. | Protects hands from frostbite upon contact with the liquefied gas and from chemical exposure.[1][3] |
| Foot Protection | Safety shoes are recommended.[1] | Provides protection against falling objects and chemical spills. |
It is crucial to consult with your institution's safety officer and the specific Safety Data Sheet (SDS) for the this compound product you are using to ensure the highest level of protection.
Quantitative Safety Data
Understanding the exposure limits and physical properties of this compound is vital for a comprehensive safety assessment.
| Parameter | Value | Reference |
| LC50 Inhalation (Rat) | 1000 ppm/4h | [1] |
| ATE US (Oral) | 100.00 mg/kg body weight | [1] |
| ATE US (Gases) | 1000.000 ppmV/4h | [1] |
| Occupational Exposure Limit (TWA) | 5 ppm | [4] |
| Occupational Exposure Limit (Ceiling) | 20 ppm | [4] |
| Storage Temperature | Do not expose to temperatures exceeding 50 °C | [1][4] |
Experimental Workflow for Handling this compound
A systematic approach is essential for the safe handling of this compound in a laboratory setting. The following diagram illustrates the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Operational Plans
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure the work area is well-ventilated and that emergency eye wash stations and safety showers are readily accessible.[1] All personnel must be trained on the specific hazards and emergency procedures.[3]
-
Equipment: Use only non-sparking tools and ensure all equipment is properly grounded to prevent static electricity buildup.[1][2] Systems under pressure should be regularly checked for leaks.[1]
-
Handling: Avoid breathing fumes, gas, mist, spray, or vapors.[1] Prevent contact with skin and eyes.[1] Keep the substance away from ignition sources, including open flames, sparks, and hot surfaces.[2][3]
-
Storage: Store cylinders in a cool, dry, well-ventilated, and fireproof area, secured to prevent falling.[2][3][4] Protect from sunlight and do not expose to temperatures exceeding 50°C.[1][4]
Emergency Procedures:
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: For frostbite, thaw the affected area with lukewarm water. Do not rub the area. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]
-
Leak: In case of a leak, evacuate the area and eliminate all ignition sources if it is safe to do so.[2] Ventilate the area.[1]
Disposal Plan
The disposal of this compound and its containers must be handled with care to prevent environmental contamination and ensure safety.
-
Waste Treatment: Unused this compound should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Container Disposal: Dispose of the contents and container in accordance with the instructions of a licensed waste collector.[1] Do not pierce or burn empty containers as they may contain flammable residual vapors.[1]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.[2][3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
